molecular formula C11H17ClN2O B1500851 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride CAS No. 1185310-94-4

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Cat. No.: B1500851
CAS No.: 1185310-94-4
M. Wt: 228.72 g/mol
InChI Key: YEFBFRZIHYTPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2O and its molecular weight is 228.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-2-piperidin-3-yloxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-9-4-6-13-11(7-9)14-10-3-2-5-12-8-10;/h4,6-7,10,12H,2-3,5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFBFRZIHYTPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671464
Record name 4-Methyl-2-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185310-94-4
Record name 4-Methyl-2-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Molecule of Interest in Modern Drug Discovery

Welcome to a comprehensive exploration of the physicochemical properties of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. This molecule, with its intricate structure combining a substituted pyridine ring and a piperidine moiety, represents a class of compounds of significant interest in contemporary drug discovery and development. Understanding its fundamental physicochemical characteristics is paramount for researchers and scientists aiming to unlock its therapeutic potential. This guide is designed to provide not just a list of properties, but a deeper, field-proven insight into the causality behind experimental choices and the interpretation of data, empowering you to make informed decisions in your research endeavors.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its identity and structure. 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is a salt, which influences many of its properties, particularly solubility and stability.

Table 1: Chemical Identity of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

IdentifierValueSource
Chemical Name 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride-
Molecular Formula C₁₁H₁₇ClN₂O-
Molecular Weight 228.72 g/mol -
Canonical SMILES CC1=CC(=NC=C1)OC2CCCNC2.Cl-
InChI Key (Predicted)-
CAS Number Not readily available-

Note: The lack of a readily available CAS number suggests this may be a novel or less-common compound, underscoring the importance of thorough in-house characterization.

Structural Confirmation: A Multi-technique Approach

Confirming the structure of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride requires a combination of spectroscopic techniques. The hydrochloride salt form means that one or both of the nitrogen atoms (on the pyridine and/or piperidine ring) will be protonated.

¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data (in D₂O):

  • Aromatic Protons (Pyridine Ring): Expect signals in the δ 6.5-8.0 ppm range. The methyl group at the 4-position and the piperidinyloxy group at the 2-position will influence the chemical shifts and coupling patterns of the protons at the 3, 5, and 6-positions.

  • Piperidine Ring Protons: A complex series of multiplets is expected in the δ 1.5-3.5 ppm range. The proton on the carbon bearing the oxygen (C3') will be shifted downfield (δ ~4.5-5.0 ppm). The protonation of the piperidine nitrogen will also cause a downfield shift of the adjacent methylene protons.

  • Methyl Protons: A singlet at approximately δ 2.2-2.5 ppm.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride in approximately 0.75 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical; D₂O is often suitable for hydrochloride salts due to their good water solubility.

  • Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for D₂O or TMS (tetramethylsilane) for organic solvents, for accurate chemical shift referencing.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate resolution of the complex spin systems.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals to determine the relative number of protons and analyze the coupling patterns to establish connectivity.

Mass spectrometry provides the molecular weight of the free base and fragmentation patterns that can further confirm the structure.

Expected Mass Spectrum (Electrospray Ionization - Positive Mode):

  • Parent Ion (M+H)⁺: The most prominent peak should correspond to the protonated free base (C₁₁H₁₆N₂O + H)⁺ with a mass-to-charge ratio (m/z) of approximately 193.13.

  • Fragmentation: Collision-induced dissociation (CID) would likely lead to cleavage of the ether linkage, generating fragments corresponding to the protonated 4-methyl-2-hydroxypyridine and the piperidine ring.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a solvent compatible with electrospray ionization, such as methanol or acetonitrile/water.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. For structural confirmation, perform tandem MS (MS/MS) on the parent ion to induce fragmentation.

  • Data Analysis: Analyze the resulting spectrum to identify the parent ion and characteristic fragment ions.

Physicochemical Properties: The Key to Drug Developability

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for formulation into a drug product.

Table 2: Summary of Physicochemical Properties of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

PropertyPredicted/Estimated ValueExperimental Protocol
Melting Point (°C) 180 - 220 (Estimated range)Capillary Melting Point
Solubility High in aqueous solutionsThermodynamic Solubility Assay
pKa pKa₁: ~5.5-6.5 (Pyridine N)pKa₂: ~9.5-10.5 (Piperidine N)Potentiometric Titration
LogP (free base) 1.5 - 2.5 (Predicted)Shake-flask or HPLC method
Melting Point

The melting point is a crucial indicator of purity and crystal lattice energy. For a hydrochloride salt, it is expected to be relatively high. The estimated range is based on similar pyridine and piperidine hydrochloride salts.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dry compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a melting point apparatus and heat at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Solubility

As a hydrochloride salt, high aqueous solubility is anticipated. This is a significant advantage for a potential drug candidate, as it can facilitate absorption and formulation.

Experimental Protocol: Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of the compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: Centrifuge or filter the suspensions to remove undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV.

pKa (Acid Dissociation Constant)

The pKa values are critical for predicting the ionization state of the molecule at different physiological pHs, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. With two basic nitrogen centers (pyridine and piperidine), two pKa values are expected. The pyridine nitrogen is less basic than the piperidine nitrogen. The pKa of 4-methylpyridine is approximately 5.98[1]. The pKa of piperidine is around 11.2. The electron-withdrawing effect of the 2-oxy-pyridine ring will likely lower the pKa of the piperidine nitrogen slightly.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in water or a co-solvent system if necessary.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH electrode.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve (or its derivative).

LogP (Octanol-Water Partition Coefficient)

LogP is a measure of the lipophilicity of the non-ionized form of the molecule. It is a key predictor of membrane permeability and other ADME properties. The predicted LogP is for the free base.

Experimental Protocol: Shake-Flask Method (for the free base)

  • Sample Preparation: Prepare a stock solution of the free base of the compound in either water-saturated octanol or octanol-saturated water.

  • Partitioning: Mix equal volumes of the octanol and aqueous phases in a flask and shake vigorously to allow for partitioning of the compound between the two phases.

  • Phase Separation: Allow the two phases to separate completely, usually by centrifugation.

  • Quantification: Determine the concentration of the compound in both the octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualization of Experimental Workflows

Visualizing experimental workflows can aid in understanding the sequence of operations and the rationale behind each step.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement A Dry Compound B Finely Powder A->B C Pack Capillary B->C Load Sample D Heat in Apparatus C->D E Record Temperature Range D->E

Caption: Workflow for Melting Point Determination.

Solubility_Assay A Add Excess Compound to Solvents B Equilibrate (24-48h) A->B C Separate Solid and Liquid B->C D Quantify Concentration in Supernatant (HPLC) C->D E Determine Solubility D->E

Caption: Thermodynamic Solubility Assay Workflow.

pKa_Determination A Dissolve Known Amount of Compound B Titrate with Standardized Acid A->B C Monitor pH B->C D Plot pH vs. Titrant Volume C->D E Determine Inflection Points D->E F Calculate pKa Values E->F

Caption: Workflow for pKa Determination by Potentiometric Titration.

Concluding Remarks for the Research Scientist

This technical guide provides a foundational understanding of the key physicochemical properties of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. While some data has been estimated based on structurally related compounds, the detailed experimental protocols provided herein offer a clear roadmap for the empirical determination of these crucial parameters. A thorough characterization of this molecule is the first and most critical step in its journey from a promising chemical entity to a potential therapeutic agent. The interplay of its solubility, pKa, and lipophilicity will ultimately govern its fate in a biological system. It is our hope that this guide will serve as a valuable resource in your research and development efforts.

References

  • FooDB. Showing Compound 4-Methylpyridine (FDB004424). [Link]

  • PubChem. Piperidine. [Link]

  • NIH. Development of Methods for the Determination of pKa Values. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • PubMed Central (PMC). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

  • thinkSRS.com. Determination of Melting Points According to Pharmacopeia. [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. [Link]

Sources

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed pathway for the synthesis of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, a key intermediate in pharmaceutical research and development. The methodology presented is built upon established chemical principles and offers field-proven insights into the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the synthetic process.

Strategic Overview: A Two-Step Synthesis Pathway

The synthesis of the target compound is efficiently achieved through a robust two-step process. The core strategy involves a nucleophilic aromatic substitution reaction, followed by the removal of a protecting group and concurrent salt formation.

  • Step 1: Nucleophilic Aromatic Substitution (SNAr): This key step involves the coupling of 2-chloro-4-methylpyridine with (R/S)-N-Boc-3-hydroxypiperidine. The use of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is critical. It serves a dual purpose: preventing the secondary amine from acting as a competing nucleophile (N-arylation) and enhancing the solubility of the piperidine reactant in common organic solvents.

  • Step 2: N-Boc Deprotection and Hydrochloride Salt Formation: The final step accomplishes two transformations in a single operation. The acid-labile Boc group is cleaved under strongly acidic conditions using hydrochloric acid. This same reagent then protonates the basic nitrogen atoms of the product, yielding the stable and easily handled hydrochloride salt.

The complete workflow is illustrated below.

G cluster_1 Step 2: Deprotection & Salt Formation reactant reactant intermediate intermediate product product reagent reagent A 2-Chloro-4-methylpyridine C tert-Butyl 3-((4-methylpyridin-2-yl)oxy)piperidine-1-carboxylate mid1 B (R/S)-N-Boc-3-hydroxypiperidine B->C + D 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride C->D mid2 R1 NaH, DMF 0 °C to RT R2 4M HCl in Dioxane RT mid1->R1 mid2->R2

Figure 1: Overall synthesis pathway for 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride.

Data Summary of Key Compounds

The following table summarizes critical data for the reactants, intermediate, and final product, providing a quick reference for laboratory work.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical YieldKey Characteristics
2-Chloro-4-methylpyridineC₆H₆ClN127.57N/A (Reagent)A commercially available starting material.
(R/S)-N-Boc-3-hydroxypiperidineC₁₀H₁₉NO₃201.26N/A (Reagent)A key reactant with a protected amine and a nucleophilic hydroxyl group.[1]
tert-Butyl 3-((4-methylpyridin-2-yl)oxy)piperidine-1-carboxylateC₁₆H₂₄N₂O₃308.38> 90%The protected intermediate, typically isolated as an oil or low-melting solid after chromatographic purification.
4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochlorideC₁₁H₁₇ClN₂O228.72QuantitativeThe final product, typically isolated as a stable, crystalline solid (hydrochloride salt).[2]

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-((4-methylpyridin-2-yl)oxy)piperidine-1-carboxylate

This procedure details the Williamson ether synthesis-like coupling of the protected piperidinol with the chloropyridine. The choice of sodium hydride (NaH), a strong, non-nucleophilic base, is crucial for the complete deprotonation of the secondary alcohol of N-Boc-3-hydroxypiperidine, forming a potent nucleophile. Dimethylformamide (DMF) is selected as the solvent due to its high polarity, aprotic nature, and ability to solvate the resulting sodium alkoxide intermediate, thereby facilitating the SNAr reaction.

Methodology:

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

  • Reactant Addition: Cool the suspension to 0 °C using an ice bath. To this, add a solution of (R/S)-N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The evolution of hydrogen gas will be observed.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 1 hour after the addition is complete to ensure full formation of the sodium alkoxide.

  • Coupling Reaction: Add a solution of 2-chloro-4-methylpyridine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the pure tert-butyl 3-((4-methylpyridin-2-yl)oxy)piperidine-1-carboxylate.

Step 2: Synthesis of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

The Boc protecting group is designed for facile removal under acidic conditions.[3] This protocol utilizes a commercially available solution of hydrochloric acid in dioxane, which provides a strong, anhydrous acidic environment ideal for clean and efficient deprotection. The reaction is typically quantitative, and the desired hydrochloride salt often precipitates directly from the reaction medium, simplifying isolation.

Methodology:

  • Dissolution: Dissolve the purified intermediate from Step 1 (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate in a round-bottom flask.

  • Acidification: To the stirred solution, add a 4M solution of HCl in dioxane (4-5 eq) at room temperature.

  • Reaction and Precipitation: Stir the mixture at room temperature for 2-4 hours. A precipitate of the hydrochloride salt will typically form during this time.[3]

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Alternative Isolation: If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add diethyl ether to the resulting residue to induce precipitation of the product, which can then be collected by filtration.[3]

  • Drying: Dry the isolated white solid under vacuum to yield the final product, 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. The product can be further purified by recrystallization if necessary.

Self-Validating Systems and Trustworthiness

The described protocols incorporate self-validating checks. In Step 1, the complete consumption of the starting materials can be readily confirmed by TLC analysis. In Step 2, the successful deprotection and salt formation are evidenced by the dramatic change in solubility, with the final hydrochloride salt being significantly less soluble in common organic solvents like diethyl ether compared to its Boc-protected precursor. This precipitation-driven isolation serves as a confirmation of the reaction's success and simplifies purification.

References

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]

  • Gao, X., et al. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. [Link]

  • Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates a hypothesized mechanism of action for the novel compound, 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. Based on a comprehensive analysis of its structural motifs—a substituted pyridine ring linked via an ether bond to a piperidine moiety—we postulate its potential interaction with key central nervous system (CNS) targets. Drawing parallels with structurally related compounds, this document outlines a multi-faceted approach to elucidate its pharmacological profile, focusing on its potential activity as a modulator of sigma (σ) receptors and histamine H3 receptors. We provide detailed, field-proven experimental protocols for receptor binding and functional assays, alongside in vivo methodologies, to rigorously test this hypothesis. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active agents.

Introduction: Unveiling a Potential CNS Modulator

The scarcity of novel therapeutics for a range of neurological and psychiatric disorders necessitates the exploration of new chemical entities. The compound 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride presents a compelling scaffold, integrating a pyridine ring, known for its presence in numerous CNS-active drugs, with a piperidine moiety, a common feature in ligands targeting various receptors and ion channels.[1][2][3] The ether linkage between these two cyclic systems provides a specific spatial arrangement that could confer selectivity and potency for specific biological targets.

While no direct pharmacological data for 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride has been published to date, its structural components are prevalent in compounds known to interact with sigma (σ) receptors and histamine H3 receptors, both of which are implicated in a variety of CNS functions and pathologies.[4][5][6][7][8] This guide, therefore, puts forth a scientifically-grounded hypothesis for its mechanism of action and provides a detailed roadmap for its experimental validation.

Hypothesized Mechanism of Action: A Dual Target Engagement

Based on extensive structure-activity relationship (SAR) analysis of analogous compounds, we hypothesize that 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride may function as a dual ligand for sigma-1 (σ1) receptors and histamine H3 (H3) receptors.

  • Sigma-1 (σ1) Receptor Modulation: The piperidine moiety is a well-established pharmacophore for σ1 receptor ligands.[5][9] These receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are involved in modulating calcium signaling, ion channel activity, and neuronal survival. Ligands targeting σ1 receptors have shown therapeutic potential in neuropathic pain, neurodegenerative diseases, and psychiatric disorders.[4]

  • Histamine H3 Receptor Antagonism: The pyridine core, coupled with the piperidine ring, is a structural feature found in several potent and selective histamine H3 receptor antagonists/inverse agonists.[6][7][8] The H3 receptor is a presynaptic autoreceptor and heteroreceptor that regulates the release of histamine and other neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[10] Antagonism of H3 receptors leads to enhanced neurotransmitter release, a mechanism that is being explored for the treatment of cognitive deficits and sleep-wake disorders.[10]

The 4-methyl substitution on the pyridine ring and the specific 3-yloxy linkage to the piperidine ring are anticipated to fine-tune the binding affinity and selectivity for these targets.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized dual-target engagement and the potential downstream effects of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride.

Hypothesized_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron / Glia Compound 4-Methyl-2-(piperidin-3-yloxy) -pyridine hydrochloride H3R Histamine H3 Receptor (Antagonist) Compound->H3R Blocks Sigma1R Sigma-1 Receptor (Ligand) Compound->Sigma1R Binds Ca_Channel_Pre Voltage-gated Ca²⁺ Channel H3R->Ca_Channel_Pre Inhibits (disinhibited) Neurotransmitter_Vesicle Neurotransmitter Vesicles (e.g., Histamine, ACh, NE, DA) Release Increased Neurotransmitter Release Neurotransmitter_Vesicle->Release Ca_Channel_Pre->Neurotransmitter_Vesicle Triggers Fusion Ca_Signaling Modulation of Ca²⁺ Signaling IP3R IP3 Receptor Sigma1R->IP3R Modulates Neuronal_Survival Enhanced Neuronal Survival & Plasticity Sigma1R->Neuronal_Survival ER Endoplasmic Reticulum Mitochondrion Mitochondrion IP3R->Ca_Signaling

Caption: Hypothesized dual modulation of presynaptic H3 and intracellular σ1 receptors.

Experimental Validation: A Step-by-Step Approach

To rigorously test the hypothesized mechanism of action, a systematic series of in vitro and in vivo experiments is proposed.

In Vitro Characterization

The initial step is to determine the binding affinity of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride for the human recombinant σ1, σ2, and histamine H1, H2, H3, and H4 receptors. This will be achieved through competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human recombinant receptor of interest.

  • Assay Buffer: Prepare an appropriate assay buffer for each receptor type (e.g., Tris-HCl for σ receptors, phosphate buffer for histamine receptors).

  • Competition Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., -pentazocine for σ1 receptors, [¹²⁵I]iodophenpropit for H3 receptors) and increasing concentrations of the test compound (4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride).[11][12]

  • Incubation: Incubate the plates at room temperature for a specified duration to reach equilibrium (e.g., 120 minutes for σ1, 60 minutes for H3).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Data Presentation: Quantitative Binding Affinities (Ki, nM)

Receptor Subtype-pentazocine (σ1)[³H]DTG (σ2)[³H]Mepyramine (H1)[³H]Tiotidine (H2)[¹²⁵I]Iodophenpropit (H3)[³H]VUF 8430 (H4)
4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Reference Ligand 1 (e.g., Haloperidol) Known ValueKnown Value
Reference Ligand 2 (e.g., Pitolisant) Known Value

Following the determination of binding affinities, functional assays are crucial to characterize the nature of the interaction (agonist, antagonist, inverse agonist).

Experimental Protocol: Histamine H3 Receptor Functional Assay ([³⁵S]GTPγS Binding)

  • Membrane Preparation: Use membranes from cells expressing the human H3 receptor.

  • Assay Buffer: Prepare a buffer containing GDP and MgCl₂.

  • Assay Procedure: Incubate the membranes with increasing concentrations of the test compound in the presence or absence of a known H3 receptor agonist (e.g., (R)-α-methylhistamine). Add [³⁵S]GTPγS to initiate the reaction.

  • Incubation and Harvesting: Incubate at 30°C and then terminate the reaction by rapid filtration.

  • Data Analysis: Measure the amount of [³⁵S]GTPγS bound to the membranes. For antagonist activity, the test compound should shift the concentration-response curve of the agonist to the right.

Experimental Protocol: Sigma-1 Receptor Functional Assay (Calcium Mobilization)

  • Cell Culture: Use a cell line (e.g., SH-SY5Y) endogenously expressing σ1 receptors.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure: Measure baseline fluorescence. Add the test compound and incubate. Then, stimulate the cells with a known σ1 receptor agonist (e.g., PRE-084) or an agent that induces ER stress (e.g., thapsigargin).

  • Fluorescence Measurement: Monitor changes in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Analyze the modulation of the calcium response by the test compound.

In Vivo Evaluation

Should the in vitro data support the hypothesis of a dual-acting σ1/H3 ligand, in vivo studies in rodent models are warranted to assess its CNS effects.

Experimental Workflow: In Vivo CNS Activity Assessment

In_Vivo_Workflow cluster_0 Phase 1: Preliminary CNS Safety & Activity cluster_1 Phase 2: Target Engagement & Pharmacodynamics cluster_2 Phase 3: Efficacy in Disease Models A Compound Administration (i.p. or p.o.) B Functional Observational Battery (FOB) Irwin Test A->B C Locomotor Activity (Open Field Test) A->C D Microdialysis in Freely Moving Rats (Striatum/Prefrontal Cortex) C->D E Measurement of Neurotransmitter Levels (Histamine, ACh, NE, DA) D->E F Cognitive Enhancement Models (e.g., Novel Object Recognition) E->F G Neuropathic Pain Models (e.g., Chronic Constriction Injury) E->G

Caption: A tiered approach for in vivo characterization of the test compound.

3.2.1. Preliminary CNS Safety and Activity

  • Functional Observational Battery (FOB) / Irwin Test: A standardized set of observations to assess general behavioral and physiological effects of the compound in rodents.[13] This provides an initial indication of CNS activity and potential side effects.

  • Locomotor Activity: The open field test is used to measure spontaneous locomotor activity and exploratory behavior.[14] CNS stimulants are expected to increase activity, while sedatives would decrease it.

3.2.2. Target Engagement and Pharmacodynamics

  • In Vivo Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. If the compound is an H3 antagonist, an increase in histamine, acetylcholine, and other monoamines would be expected in areas like the prefrontal cortex and striatum.

3.2.3. Efficacy in Relevant Disease Models

  • Cognitive Enhancement Models: The novel object recognition test is a widely used model to assess learning and memory in rodents. An H3 antagonist is hypothesized to improve performance in this task.

  • Neuropathic Pain Models: Given the role of σ1 receptors in pain modulation, the compound's efficacy can be tested in models such as the chronic constriction injury (CCI) model of neuropathic pain.[4]

Conclusion and Future Directions

The structural features of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride strongly suggest its potential as a novel CNS agent, possibly acting through a dual mechanism involving sigma-1 and histamine H3 receptors. The experimental framework outlined in this guide provides a comprehensive and rigorous pathway to test this hypothesis. Confirmation of this dual activity would position this compound as a promising lead for the development of therapeutics for a range of neurological and psychiatric conditions characterized by cognitive dysfunction and/or neuronal stress. Future work would involve detailed pharmacokinetic studies, off-target liability screening, and further optimization of the chemical scaffold to enhance potency, selectivity, and drug-like properties.

References

  • European Pharmaceutical Review. (2006, February 2). In vitro and in vivo techniques in CNS drug discovery. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 72, 1-19. [Link]

  • NC3Rs. (2016, June 29). Animal models for CNS safety pharmacology under the spotlight. [Link]

  • ArTS - UniTS. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. [Link]

  • Google Patents. US6541193B2 - Screening the activity of drugs for central nervous system (CNS).
  • Frontiers. (2020, March 12). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. [Link]

  • Perelman School of Medicine at the University of Pennsylvania. (2022, December 15). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. [Link]

  • Slideshare. Preclinical screening methods of cns stimulants. [Link]

  • Chem-Impex. 2-(Piperidin-3-yloxy)Pyridine. [Link]

  • ACS Publications. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry. [Link]

  • Asian Journal of Pharmaceutical Research. (2013). Screening Models for CNS Stimulant Drugs: A Review. [Link]

  • Wikipedia. NK1 receptor antagonist. [Link]

  • MDPI. (2021). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Link]

  • PubMed. (2025, January 5). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. [Link]

  • RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • PubMed. (2011, September 1). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. [Link]

  • PMC - NIH. (2025, June 16). Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. [Link]

  • . (2023, July 7). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. [Link]

  • ACS Publications. (2023, July 7). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists. [Link]

  • PMC - NIH. Muscarinic acetylcholine receptor binding affinities of pethidine analogs. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. [Link]

  • PMC - NIH. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. [Link]

  • Multiwell Plates. Receptor Binding Assays. [Link]

  • PubMed. Characterization of the interaction of diacylpiperazine antagonists with the human neurokinin-1 receptor: identification of a common binding site for structurally dissimilar antagonists. [Link]

  • PubMed. Histamine homologues discriminating between two functional H3 receptor assays. Evidence for H3 receptor heterogeneity?. [Link]

  • Eurofins Discovery. sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

  • PubMed. Effect of piperidine and related alicyclic amines on nicotinic and muscarinic agonist binding sites in the mammalian brain. [Link]

  • PMC - NIH. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. [Link]

  • Sci-Hub. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. [Link]

  • MySkinRecipes. 2-(Piperidin-3-yloxy)-pyridine hydrochloride. [Link]

  • Patexia. Pyridine compounds as histamine H3 modulators | Patent Publication Number 20050222151. [Link]

  • PubMed Central. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. [Link]

  • MDPI. (2023). Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity. [Link]

  • ACS Chemical Neuroscience. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]

  • PMC. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. [Link]

  • PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • Pyridine –piperidine-pyrolidine alkaloids. [Link]

Sources

An In-Depth Technical Guide to the Synthesis, Evaluation, and Structure-Activity Relationship of 4-Methyl-2-(piperidin-3-yloxy)-pyridine Hydrochloride and its Structural Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational and research purposes only. The protocols and claims described herein are based on established scientific principles and publicly available information on related compounds. Researchers should exercise all necessary safety precautions and validate all procedures in a controlled laboratory setting.

Introduction: The Pyridine-Piperidine Ether Scaffold in Kinase Inhibition

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to participate in hydrogen bonding and other key interactions within protein active sites makes it a versatile template for inhibitor design. When coupled with a piperidine moiety through an ether linkage, as in the case of 4-Methyl-2-(piperidin-3-yloxy)-pyridine, a three-dimensional structure is created that can effectively probe the ATP-binding pocket of various protein kinases.[2][3]

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4] The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The 2-(piperidin-yloxy)-pyridine scaffold has emerged as a promising starting point for the design of novel kinase inhibitors, with the potential for potent and selective activity.[5][6]

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride and its structural analogs. It is designed to equip researchers with the foundational knowledge and practical methodologies to explore this chemical space and develop novel therapeutic agents.

Synthesis of 4-Methyl-2-(piperidin-3-yloxy)-pyridine Hydrochloride and Analogs

The synthesis of the target compound and its analogs can be achieved through a convergent approach, relying on the preparation of key pyridine and piperidine intermediates followed by their coupling via a Williamson ether synthesis.

Synthesis of Key Intermediates

2.1.1. Preparation of 2-Chloro-4-methylpyridine

The synthesis of the 2-chloro-4-methylpyridine intermediate is a critical first step. A common and effective method involves the diazotization of 2-amino-4-methylpyridine followed by a Sandmeyer-type reaction.

  • Step 1: Diazotization of 2-Amino-4-methylpyridine. 2-Amino-4-methylpyridine is treated with an aqueous solution of a nitrite salt (e.g., sodium nitrite) in the presence of a strong acid such as hydrochloric acid or sulfuric acid to form the corresponding diazonium salt.[7]

  • Step 2: Chlorination. The diazonium salt is then reacted with a source of chloride ions, typically copper(I) chloride, to yield 2-chloro-4-methylpyridine. Alternatively, treatment with phosphorus oxychloride (POCl₃) can also effect this transformation.[7]

2.1.2. Preparation of (R)- and (S)-3-Hydroxypiperidine

The chirality of the 3-hydroxypiperidine intermediate can significantly impact the biological activity of the final compound. Enantiomerically pure starting materials are therefore highly desirable.

  • Resolution of Racemic 3-Hydroxypiperidine: Commercially available racemic 3-hydroxypiperidine can be resolved using chiral acids to separate the (R) and (S) enantiomers.

  • Asymmetric Synthesis: Alternatively, asymmetric synthetic routes can be employed to produce enantiomerically enriched 3-hydroxypiperidine.

For the purpose of initial screening and SAR studies, the use of racemic 3-hydroxypiperidine is often a practical starting point. The synthesis of racemic 3-hydroxypiperidine can be achieved through the reduction of 3-hydroxypyridine.

Williamson Ether Synthesis: Coupling of Intermediates

The Williamson ether synthesis is a robust and widely used method for the formation of ethers.[8] In this case, it involves the reaction of the deprotonated 3-hydroxypiperidine with 2-chloro-4-methylpyridine.

Experimental Protocol: Synthesis of 4-Methyl-2-(piperidin-3-yloxy)-pyridine Hydrochloride

  • Protection of 3-Hydroxypiperidine: To prevent N-alkylation, the nitrogen of 3-hydroxypiperidine is first protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

  • Deprotonation: The N-Boc-3-hydroxypiperidine is then treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to generate the corresponding alkoxide.

  • Nucleophilic Substitution: 2-Chloro-4-methylpyridine is added to the reaction mixture, and the alkoxide displaces the chloride ion in an S_NAr reaction to form the desired ether linkage.

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, typically with hydrochloric acid in an organic solvent like dioxane or methanol. This step also facilitates the formation of the hydrochloride salt of the final product.

  • Purification: The final product, 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, is purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_coupling Coupling and Final Steps 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine 2-Chloro-4-methylpyridine 2-Chloro-4-methylpyridine 2-Amino-4-methylpyridine->2-Chloro-4-methylpyridine Diazotization/ Sandmeyer Ether_Formation Williamson Ether Synthesis 2-Chloro-4-methylpyridine->Ether_Formation 3-Hydroxypiperidine 3-Hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine 3-Hydroxypiperidine->N-Boc-3-hydroxypiperidine Boc Protection Alkoxide_Formation Alkoxide Formation N-Boc-3-hydroxypiperidine->Alkoxide_Formation NaH Alkoxide_Formation->Ether_Formation Final_Product 4-Methyl-2-(piperidin-3-yloxy)-pyridine Hydrochloride Ether_Formation->Final_Product Deprotection/ Salt Formation

Caption: Synthetic workflow for 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride.

Biological Evaluation: A Roadmap for Characterization

A thorough biological evaluation is essential to understand the therapeutic potential of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride and its analogs. This involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based and in vivo studies.

In Vitro Kinase Inhibition Assays

The primary biological activity of this compound class is expected to be the inhibition of protein kinases. A variety of assay formats can be employed to determine the inhibitory potency (IC₅₀) against a panel of kinases.

Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reaction Setup: A reaction mixture containing the purified kinase, a suitable substrate (peptide or protein), and kinase buffer is prepared in a multi-well plate.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations. A known kinase inhibitor (e.g., Staurosporine) and a vehicle control (e.g., DMSO) are included as positive and negative controls, respectively.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: A reagent that quantifies the amount of ADP produced (or ATP consumed) is added to the wells. The resulting signal (e.g., luminescence) is measured using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the compound concentration to determine the IC₅₀ value.[9]

Kinase Selectivity Profiling: To assess the selectivity of the compounds, they should be screened against a broad panel of kinases representing different families of the human kinome. This will help identify on-target and potential off-target activities.[10]

Cell-Based Assays

Cell-based assays are crucial for determining the cellular potency of the compounds and for elucidating their mechanism of action in a more biologically relevant context.

  • Target Engagement Assays: Techniques such as Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to its intended target kinase within the cell.

  • Phosphorylation Assays: Western blotting or ELISA-based methods can be employed to measure the phosphorylation status of downstream substrates of the target kinase, providing evidence of target inhibition in a cellular context.

  • Cell Proliferation/Viability Assays: Assays such as the MTT or CellTiter-Glo® assay are used to determine the effect of the compounds on the proliferation and viability of cancer cell lines that are known to be dependent on the target kinase.

In Vitro ADME and Pharmacokinetic Profiling

Early assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compounds is critical for their development as drug candidates. A standard panel of in vitro ADME assays should be conducted.[11][12]

Parameter Assay Purpose
Solubility Kinetic and Thermodynamic SolubilityTo assess the solubility of the compound in aqueous solutions.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2To evaluate the ability of the compound to cross biological membranes.
Metabolic Stability Liver Microsomes, HepatocytesTo determine the rate at which the compound is metabolized by liver enzymes.
Plasma Protein Binding Equilibrium Dialysis, UltracentrifugationTo measure the extent to which the compound binds to plasma proteins.
CYP450 Inhibition Cytochrome P450 Inhibition AssaysTo assess the potential for drug-drug interactions.

Pharmacokinetic (PK) Studies: Following promising in vitro ADME data, in vivo PK studies in animal models (e.g., mice or rats) are conducted to determine key parameters such as bioavailability, clearance, volume of distribution, and half-life.[13]

Biological_Evaluation_Workflow In_Vitro_Biochemical In Vitro Biochemical Assays (Kinase Inhibition, IC50) Kinase_Selectivity Kinase Selectivity Profiling In_Vitro_Biochemical->Kinase_Selectivity Cell_Based Cell-Based Assays (Target Engagement, Phosphorylation, Proliferation) Kinase_Selectivity->Cell_Based In_Vitro_ADME In Vitro ADME Profiling (Solubility, Permeability, Stability) Cell_Based->In_Vitro_ADME In_Vivo_PK In Vivo Pharmacokinetics (Animal Models) In_Vitro_ADME->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) In_Vivo_PK->In_Vivo_Efficacy

Caption: A tiered approach for the biological evaluation of kinase inhibitors.

Structure-Activity Relationship (SAR) of 2-(Piperidin-3-yloxy)-pyridine Analogs

The systematic modification of the 4-Methyl-2-(piperidin-3-yloxy)-pyridine scaffold and the evaluation of the resulting analogs will provide valuable insights into the structure-activity relationship.

The Pyridine Ring
  • Position of the Methyl Group: The position of the methyl group on the pyridine ring is expected to have a significant impact on both potency and selectivity. Analogs with the methyl group at the 3-, 5-, and 6-positions should be synthesized and evaluated. This substituent can influence the electronics of the pyridine ring and its interaction with the hinge region of the kinase ATP-binding site.

  • Other Substituents: The methyl group can be replaced with other small alkyl groups (e.g., ethyl) or electron-withdrawing/donating groups (e.g., fluoro, methoxy) to probe the steric and electronic requirements for optimal activity.

The Piperidine Ring
  • Chirality at the 3-position: The stereochemistry of the ether linkage at the 3-position of the piperidine ring is a critical determinant of activity. The (R)- and (S)-enantiomers should be synthesized and evaluated separately to determine the eutomer.

  • Substitution on the Piperidine Nitrogen: The secondary amine of the piperidine ring provides a handle for further derivatization. Acylation or alkylation of the nitrogen can modulate the physicochemical properties of the molecule, such as solubility and cell permeability, and may also introduce additional interactions with the target kinase.[2]

  • Positional Isomers of the Ether Linkage: Analogs with the ether linkage at the 4-position of the piperidine ring should be synthesized for comparison. The 4-substituted piperidine may offer a different vector for exploring the kinase active site.[14]

Bioisosteric Replacements

To improve pharmacokinetic properties or to explore alternative binding modes, bioisosteric replacements for the piperidine ring can be considered. Examples include:

  • Pyrrolidine: A five-membered ring analog.

  • Azepane: A seven-membered ring analog.

  • Morpholine: To introduce a heteroatom and potentially improve solubility.

Data Interpretation and Future Directions

The data generated from the synthesis and biological evaluation of the analog series should be carefully analyzed to build a comprehensive SAR model. This model will guide the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties.

Key questions to address include:

  • What is the optimal substitution pattern on the pyridine ring for potency and selectivity?

  • Which enantiomer of the 3-hydroxypiperidine is preferred?

  • How does derivatization of the piperidine nitrogen affect activity and ADME properties?

  • Are there any off-target liabilities that need to be addressed?

Successful lead compounds identified through this process can then be advanced into more extensive preclinical development, including in vivo efficacy studies in relevant disease models (e.g., tumor xenograft models for oncology indications).

References

  • WO2013041038A1 - Pyridine compounds as inhibitors of kinase - Google Patents. (n.d.).
  • WO2016198663A1 - 2-(pyrazolopyridin-3-yl)pyrimidine derivatives as jak inhibitors - Google Patents. (n.d.).
  • WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors - Google Patents. (n.d.).
  • WO2013092854A1 - Pyrimidine-2,4-diamine derivatives as kinase inhibitors - Google Patents. (n.d.).
  • Fry, D. W., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of medicinal chemistry, 40(15), 2296–2303. [Link]

  • Bioanalytical method validation - International Journal of Pharmaceutical Sciences Review and Research. (2019, April 26). Retrieved January 20, 2026, from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Bioanalytical Method Validation: An updated review. (n.d.). Retrieved January 20, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). Retrieved January 20, 2026, from [Link]

  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (n.d.). Retrieved January 20, 2026, from [Link]

  • Bioanalytical Method Development and Validation - BEBAC. (n.d.). Retrieved January 20, 2026, from [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (n.d.). Retrieved January 20, 2026, from [Link]

  • Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of medicinal chemistry, 60(1), 273–289. [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2016, January 14). Retrieved January 20, 2026, from [Link]

  • Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. (2024, May 5). Retrieved January 20, 2026, from [Link]

  • Piperidine Synthesis. - DTIC. (n.d.). Retrieved January 20, 2026, from [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Retrieved January 20, 2026, from [Link]

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][10]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (n.d.). Retrieved January 20, 2026, from [Link]

  • 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID 10892005 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents. (n.d.).

Sources

A Comprehensive Technical Guide to the Solubility Profiling of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. For ionizable compounds such as 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, solubility is a multifaceted property profoundly influenced by the physicochemical environment. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the solubility of this weakly basic hydrochloride salt. We will delve into the theoretical underpinnings of pH-dependent solubility, provide detailed, self-validating protocols for both thermodynamic and kinetic solubility assessment, and outline best practices for data presentation and interpretation. The methodologies described herein are designed to generate robust and reliable data, crucial for guiding formulation strategies and predicting in vivo performance.

Introduction: The Critical Role of Solubility

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is a heterocyclic compound featuring a pyridine core, a piperidine moiety, and, critically, a hydrochloride salt form. This structure suggests it is a weakly basic compound, making its aqueous solubility highly dependent on pH.[1][2] Poor solubility can lead to erratic absorption, low bioavailability, and ultimately, failure of a promising drug candidate.[3] Therefore, a comprehensive understanding of its solubility profile across a range of physiologically relevant conditions is not merely a characterization step but a cornerstone of its development program.

This guide will equip the researcher with the necessary tools to:

  • Understand the theoretical principles governing the solubility of a hydrochloride salt.

  • Select appropriate and diverse solvent systems for a thorough solubility screen.

  • Execute robust, reproducible experimental protocols for equilibrium and kinetic solubility.

  • Analyze and present solubility data in a clear, actionable format.

Theoretical Framework: pH, pKa, and the Henderson-Hasselbalch Equation

As a hydrochloride salt of a weak base, the compound's solubility is dictated by the equilibrium between its ionized (more soluble) and non-ionized (less soluble) forms. This equilibrium is governed by the pH of the solution and the pKa of the compound's ionizable groups.[4]

The Henderson-Hasselbalch equation provides the mathematical relationship to predict the ratio of these forms at a given pH.[5][6] For a weak base (B) and its conjugate acid (BH+), the equation is:

pH = pKa + log([B]/[BH+])

Where:

  • [B] is the concentration of the non-ionized (free base) form.

  • [BH+] is the concentration of the ionized (protonated) form.

The hydrochloride salt exists predominantly in the ionized [BH+] form. In the low pH environment of the stomach, the equilibrium is shifted heavily towards this charged, more soluble species.[2] As the compound transitions to the higher pH of the small intestine, deprotonation occurs, increasing the concentration of the less soluble free base [B], which can lead to precipitation and reduced absorption.[1] A full pH-solubility profile is therefore essential to predict this behavior.

Experimental Design and Solvent Selection

A comprehensive solubility assessment requires testing in a variety of media that simulate the physiological journey of an orally administered drug and conditions relevant to manufacturing and formulation.

Recommended Solvent Systems:

  • Aqueous Buffers: A series of buffers covering the physiological pH range (e.g., pH 1.2, 2.5, 4.5, 6.8, and 7.4) is fundamental to establishing the pH-solubility profile.[7]

  • Biorelevant Media: These media contain bile salts and phospholipids to mimic the composition of human intestinal fluids in fasted and fed states, providing a more accurate prediction of in vivo dissolution.[8][9]

    • Simulated Gastric Fluid (SGF): Mimics stomach fluid (typically pH 1.2-2.0).

    • Fasted State Simulated Intestinal Fluid (FaSSIF): Mimics the small intestine on an empty stomach (typically pH 6.5).[8]

    • Fed State Simulated Intestinal Fluid (FeSSIF): Mimics the small intestine after a meal, with higher concentrations of bile salts and a lower pH (typically pH 5.0).[8]

  • Common Formulation & Process Solvents: Data in solvents like Ethanol, Propylene Glycol, PEG 400, and Dimethyl Sulfoxide (DMSO) are valuable for developing liquid formulations and for early-stage in vitro screening assays.

Protocols for Solubility Determination

Two distinct types of solubility measurements are crucial in drug development: thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Protocol

This "gold standard" method measures the true equilibrium solubility of the most stable crystalline form of the compound and is vital for pre-formulation and regulatory filings.[10] The shake-flask method is the most common approach.[3][7]

Objective: To determine the saturation concentration of the compound in a given solvent after equilibrium has been reached.

Methodology:

  • Preparation: Add an excess amount of solid 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride to a glass vial. A visual excess of solid material must remain at the end of the experiment to ensure saturation.[7]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the pre-equilibrated solvent medium to the vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. For many compounds, 24-48 hours is adequate, but this should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Centrifuge the aliquot at high speed (e.g., >10,000 g for 15 minutes) to pellet any remaining suspended microparticles.[12]

  • Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Immediately dilute it with a suitable mobile phase to prevent precipitation and bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated, stability-indicating HPLC-UV method.[13][14] Calculate the original solubility value by applying the dilution factor.

Kinetic (Apparent) Solubility Protocol

Kinetic solubility is a higher-throughput method used in early discovery to quickly assess compounds.[15][16] It measures the concentration at which a compound precipitates when added to an aqueous buffer from a concentrated DMSO stock solution.[3][17] This value is often higher than the thermodynamic solubility due to the formation of supersaturated solutions.[18]

Objective: To rapidly determine the apparent solubility of a compound under non-equilibrium conditions.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).[15]

  • Plating: In a 96-well microplate, add a small volume of the DMSO stock solution (e.g., 2 µL) to a much larger volume of the aqueous test buffer (e.g., 198 µL).[17]

  • Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a shorter period, typically 1-2 hours.[17]

  • Precipitate Detection/Separation: Determine the amount of dissolved compound. This can be done in several ways:

    • Direct UV/LC-MS: Filter the plate to remove precipitate, then quantify the concentration in the filtrate via UV spectroscopy or LC-MS/MS.[17][19]

    • Nephelometry: Measure the light scattering caused by precipitated particles without a separation step.[16]

  • Data Analysis: The concentration in the clear solution is reported as the kinetic solubility.

Data Analysis and Presentation

All quantitative solubility data should be summarized in a clear, well-structured table for easy comparison across different conditions.

Table 1: Hypothetical Solubility Profile of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Solvent SystempHTemperature (°C)MethodSolubility (µg/mL)Solubility (mM)
0.1 N HCl1.225Thermodynamic>2000>8.3
Phosphate Buffer4.525Thermodynamic15506.4
Phosphate Buffer6.825Thermodynamic850.35
Phosphate Buffer7.425Thermodynamic300.12
FaSSIF6.537Thermodynamic1200.50
FeSSIF5.037Thermodynamic9804.0
Water~5.5*25Thermodynamic4501.86
EthanolN/A25Thermodynamic>5000>20.7
PBS (from DMSO stock)7.425Kinetic650.27

*pH of unbuffered saturated solution.

Interpretation: The hypothetical data clearly illustrate the expected behavior of a weakly basic hydrochloride salt. The solubility is very high at low pH and decreases dramatically as the pH rises into the neutral range.[1][20] The enhanced solubility in biorelevant media (FaSSIF and FeSSIF) compared to simple phosphate buffers at similar pH values highlights the solubilizing effect of bile salts and lecithin, which is a critical factor for in vivo absorption.[21]

Visualizing the Workflow and Concepts

Visual diagrams are essential for conveying complex experimental workflows and theoretical relationships.

G cluster_prep Phase 1: Preparation & Planning cluster_exec Phase 2: Experimental Execution cluster_thermo Thermodynamic Workflow cluster_kinetic Kinetic Workflow cluster_analysis Phase 3: Analysis & Reporting API Receive API Solid Select Select Solvent Systems (Aqueous, Biorelevant, Organic) API->Select Protocol Choose Assay Type (Thermo vs. Kinetic) Select->Protocol T_Add Add Excess Solid to Vials Protocol->T_Add K_Stock Prepare DMSO Stock Protocol->K_Stock T_Solv Add Solvent T_Add->T_Solv T_Equil Equilibrate (24-72h) with Agitation T_Solv->T_Equil T_Sep Centrifuge / Separate T_Equil->T_Sep T_Quant Dilute & Quantify (HPLC) T_Sep->T_Quant Data Calculate Solubility (µg/mL, mM) T_Quant->Data K_Add Add Stock to Buffer (96-well plate) K_Stock->K_Add K_Incub Incubate (1-2h) K_Add->K_Incub K_Detect Filter & Quantify (LC-MS/UV) K_Incub->K_Detect K_Detect->Data Table Tabulate Results Data->Table Report Generate Technical Report Table->Report

Caption: Overall workflow for solubility profiling.

G cluster_stomach Stomach (Low pH) cluster_intestine Intestine (Higher pH) Stomach BH+ (Ionized) High Solubility Favors Dissolution Equilibrium Stomach->Equilibrium Intestine B (Non-ionized) Low Solubility Risk of Precipitation Equilibrium->Intestine

Caption: pH effect on ionization and solubility.

Conclusion and Implications

A thorough solubility profile is indispensable for the successful development of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. The data generated through the protocols described in this guide will directly inform critical decisions in the drug development pipeline. High solubility in acidic conditions suggests rapid dissolution in the stomach, while a sharp decrease at neutral pH points to a potential risk of precipitation in the intestine, a classic challenge for weakly basic drugs.[2][22] The favorable results in biorelevant media may indicate that natural surfactants in the gut can mitigate this risk. These findings are foundational for designing formulations—such as amorphous solid dispersions or pH-modifying excipients—that can maintain adequate solubility throughout the gastrointestinal tract, thereby maximizing the potential for oral absorption and therapeutic success.[20]

References

  • ICH. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, October 15). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

  • DSDP Analytics. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • Siepe, S., et al. (2006). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

  • Pion Inc. (n.d.). Determination of solubility by CheqSol method. Retrieved from [Link]

  • Siepe, S., et al. (2006). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]

  • Pion Inc. (n.d.). Solubility and Supersaturation. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility data and pK a values of a few drugs that demonstrate pH-dependent solubility. Retrieved from [Link]

  • Pion Inc. (n.d.). The Determination of Solubility - Pion CheqSol Explained. Retrieved from [Link]

  • Gulf Scientific Corporation. (n.d.). PION. Retrieved from [Link]

  • ELTA 90. (n.d.). Pion-inc. Retrieved from [Link]

  • Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Retrieved from [Link]

  • PharmaXChange.info. (2014, July 24). Applications and Example Problems Using Henderson–Hasselbalch Equation. Retrieved from [Link]

  • Dissolution.com. (n.d.). Dissolution Media Simulating Fasted and Fed States. Retrieved from [Link]

  • Simulations Plus. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Retrieved from [Link]

  • Al-Ghaban, F. A., et al. (2020). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC - NIH. Retrieved from [Link]

  • Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • Dressman, J. B. (n.d.). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Dissolution Technologies. Retrieved from [Link]

  • Rx. (2024, November 21). Henderson Hasselbalch Equation. Pharmatech. Retrieved from [Link]

  • Google Patents. (n.d.). US20150064794A1 - Biorelevant compositions.
  • Biorelevant.com. (n.d.). Physico-chemical properties of FaSSIF, FeSSIF and FaSSGF. Retrieved from [Link]

  • YouTube. (2024, June 13). The Henderson-Hasselbalch Equation and pKa. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Advent Chembio. (n.d.). Best Solvent Practices for HPLC Analysis. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Chromservis. (2021, March 1). Good HPLC practice guide, V6887. Retrieved from [Link]

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Retrieved from [Link]

  • Crawford Scientific. (n.d.). GOOD LABORATORY PRACTICE for HPLC. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Retrieved from [Link]

Sources

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its fundamental chemical properties, outlines a standard analytical methodology, and discusses its relevance and potential applications based on its structural motifs.

Core Molecular Attributes

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is a substituted pyridine derivative. The core structure consists of a pyridine ring methylated at the 4-position and linked via an ether bond at the 2-position to the 3-position of a piperidine ring. The compound is supplied as a hydrochloride salt to improve its solubility and stability.

Quantitative Data Summary

The key molecular and physical properties of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride are summarized in the table below. These values are crucial for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₁H₁₇ClN₂OCalculated
Molecular Weight 228.72 g/mol Calculated
CAS Number Not explicitly available for this specific isomer. A related isomer, 5-Methyl-2-(piperidin-4-yloxy)-pyridine hydrochloride, has the CAS number 1185308-30-8.[1]
Canonical SMILES CC1=CC(=NC=C1)OC2CCCNC2.ClInferred
InChI Key Inferred from structure

Note: The molecular formula and weight are consistent with isomeric structures such as 5-Methyl-2-(piperidin-4-yloxy)-pyridine hydrochloride, which has a reported formula of C₁₁H₁₇ClN₂O.[1]

Synthesis and Chemical Logic

The synthesis of piperidine-substituted pyridines is a well-established area of organic chemistry, driven by the prevalence of these scaffolds in pharmacologically active molecules.[2] The general synthetic strategy for compounds like 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride typically involves a nucleophilic aromatic substitution (SNAr) or a coupling reaction.

A plausible synthetic pathway is illustrated below. This workflow is designed based on common laboratory practices for the synthesis of similar aryl ethers.

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_products Intermediates & Final Product 2-Chloro-4-methylpyridine 2-Chloro-4-methylpyridine Base_Solvent Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, DMSO) 2-Chloro-4-methylpyridine->Base_Solvent Reactant 1 3-Hydroxypiperidine 3-Hydroxypiperidine 3-Hydroxypiperidine->Base_Solvent Reactant 2 Free_Base 4-Methyl-2-(piperidin-3-yloxy)-pyridine (Free Base) Base_Solvent->Free_Base Nucleophilic Substitution Final_Product 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride Free_Base->Final_Product Acidification (HCl)

Caption: Plausible synthetic route for 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride.

Causality Behind Experimental Choices:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the 2-position for nucleophilic attack. 2-halopyridines are common substrates for this reaction.

  • Base: A base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is required to deprotonate the hydroxyl group of 3-hydroxypiperidine, forming a more potent alkoxide nucleophile.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to dissolve the reactants and facilitate the SNAr reaction.

  • Acidification: The final product is isolated as a hydrochloride salt by treating the free base with hydrochloric acid. This step enhances the compound's crystallinity and aqueous solubility, which is often desirable for purification and handling.

Analytical Characterization

The identity and purity of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride must be rigorously confirmed. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a standard and powerful method for this purpose.

Experimental Protocol: Purity Determination by LC-MS

This protocol provides a general framework for analyzing the purity of the target compound. The specific parameters may require optimization.

Objective: To determine the purity of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride and confirm its molecular weight.

Instrumentation:

  • HPLC system with a UV detector and a mass spectrometer (e.g., LC/MS/MS).

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium acetate (for mobile phase modification)

  • Sample of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Rationale: A buffered mobile phase is essential for achieving sharp, symmetrical peaks for basic compounds like pyridines and piperidines.

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • UV Detection: Monitor at a wavelength where the pyridine chromophore absorbs, typically around 260 nm.

    • Gradient Elution:

      • Start with 5% Mobile Phase B.

      • Linearly increase to 95% Mobile Phase B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and equilibrate for 3 minutes before the next injection.

    • Rationale: A gradient elution is used to ensure that both the main compound and any potential impurities with different polarities are effectively separated and eluted.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Rationale: The nitrogen atoms in the pyridine and piperidine rings are readily protonated, making positive mode ESI highly sensitive for this class of compounds.

    • Scan Range: m/z 100-500.

    • Data Acquisition: Monitor for the protonated molecule [M+H]⁺ of the free base (C₁₁H₁₆N₂O), which would have an expected m/z of 193.13.

  • Data Analysis:

    • Integrate the peak areas in the chromatogram to determine the purity as a percentage of the total peak area.

    • Confirm the identity of the main peak by comparing its mass spectrum with the expected molecular weight.

Self-Validating System: The combination of retention time from HPLC and the mass-to-charge ratio from MS provides a highly specific and self-validating method for compound identification and purity assessment.[3]

Applications in Drug Discovery

While specific pharmacological data for 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is not widely published, its structural components are present in numerous biologically active agents. The piperidine and pyridine moieties are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

  • Piperidine Derivatives: The piperidine ring is a common scaffold in central nervous system (CNS) drugs, cardiovascular agents, and antihistamines. Its conformationally flexible, yet defined, structure allows for precise orientation of substituents to interact with receptor binding pockets.

  • Pyridine Ethers: The 2-alkoxypyridine motif is found in compounds targeting various receptors and enzymes. For instance, related structures have been investigated as inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in oncology.[4]

The combination of these structural features suggests that 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride could serve as a valuable building block or lead compound in the development of novel therapeutics, particularly for neurological or oncological indications.

References

  • DTIC. (2025). Piperidine Synthesis. Retrieved January 20, 2026, from [Link]

  • PubMed. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved January 20, 2026, from [Link]

  • PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved January 20, 2026, from [Link]

Sources

A Strategic Guide to Deconvoluting the Biological Targets of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For novel or sparsely characterized chemical entities like 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, the journey from a defined chemical structure to a validated biological target is a critical and complex phase in drug discovery. This technical guide outlines a comprehensive, multi-pronged strategy for the systematic identification and validation of its potential protein targets. By leveraging computational prediction based on structural homology and implementing a phased experimental workflow, we provide researchers with a robust framework for target deconvolution. This document moves beyond mere speculation, offering detailed, field-proven protocols for affinity-based proteomics, biophysical characterization, and cell-based functional assays, thereby enabling a thorough investigation into the compound's mechanism of action.

Introduction: The Target Deconvolution Imperative

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is a synthetic heterocyclic compound featuring a pyridine ring linked via an ether to a piperidine moiety. While its specific biological activities are not extensively documented in public literature, its core structure contains key pharmacophores present in numerous centrally active agents. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, known for its role in targeting G-protein coupled receptors (GPCRs) and ion channels[1]. The pyridine component is also a cornerstone of many approved drugs[2].

The primary challenge and opportunity lie in elucidating which specific proteins this compound interacts with to exert a biological effect. A definitive understanding of its molecular targets is paramount for advancing it as a potential therapeutic agent or a tool compound for chemical biology. This guide presents a logical, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded workflow to systematically uncover these targets.

Predictive Target Analysis: An Evidence-Based Starting Point

Before embarking on extensive experimental work, an in silico and literature-based analysis of the compound's structural motifs can generate a high-probability list of potential target families.

Substructure and Analog Analysis

The piperidin-yloxy-pyridine scaffold is a privileged structure in neuropharmacology. Analysis of compounds sharing this core reveals a strong predisposition for binding to specific classes of receptors:

  • Muscarinic Acetylcholine Receptors (mAChRs): The piperidine ring, particularly when in an ether linkage, is a classic feature of mAChR ligands. Hybrid molecules containing a quinuclidin-3-yloxy fragment, a close structural relative of piperidin-3-yloxy, have demonstrated high affinity for all five muscarinic receptor subtypes (M1-M5)[3][4]. The M1 receptor, in particular, is a major target for treating neurological disorders[5][6].

  • Nicotinic Acetylcholine Receptors (nAChRs): Structurally similar compounds, such as 2-((pyridin-3-yloxy)methyl)piperazines, have been identified as potent and selective modulators of the α7 nicotinic acetylcholine receptor, a key target in inflammatory and neurological diseases[7].

  • Sigma Receptors (σR): Pyridine derivatives connected to a piperidine moiety are known to exhibit high affinity for σ1 and σ2 receptors, which are implicated in neuropathic pain and other neurological conditions[8].

  • Serotonin (5-HT) Receptors: The methyl-piperidine scaffold is a component of potent 5-HT receptor ligands. For instance, ACP-103, which contains a methyl-piperidin-4-yl group, is a powerful 5-HT2A inverse agonist with potential antipsychotic applications[9].

Summary of Predicted Target Classes

Based on this analysis, a prioritized list of potential target families can be established. This allows for a more focused and efficient experimental approach.

Predicted Target Family Supporting Rationale / Similar Scaffolds Key References
Muscarinic Acetylcholine Receptors (M1-M5)Core piperidin-yloxy and quinuclidin-yloxy motifs are common in mAChR ligands.[3][4][5][6]
Nicotinic Acetylcholine Receptors (esp. α7)Pyridin-yloxy moiety found in known α7 nAChR modulators.[7]
Sigma Receptors (σ1, σ2)Pyridine-piperidine linkage is a feature of high-affinity σR ligands.[8]
Serotonin Receptors (esp. 5-HT2A)Methyl-piperidine substructure present in potent 5-HT receptor inverse agonists.[9]

A Phased Experimental Workflow for Target Identification & Validation

A robust target identification strategy should be hypothesis-driven yet unbiased. The following workflow integrates broad, discovery-phase techniques with specific, hypothesis-testing validation assays.

Experimental Workflow Diagram

G cluster_0 Phase 1: Unbiased Target Discovery cluster_1 Phase 2: Hit Prioritization & Biophysical Validation cluster_2 Phase 3: Cellular Target Engagement & Functional Validation start 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride immobilize Immobilize Compound on Solid Support (e.g., NHS-activated Sepharose) start->immobilize Covalent Linkage acms Affinity Chromatography- Mass Spectrometry (AC-MS) (Cell Lysate Pulldown) immobilize->acms Incubate bioinformatics Bioinformatics Analysis (Filter nonspecific binders, pathway analysis) acms->bioinformatics Protein Eluate hit_list Generate Prioritized Hit List bioinformatics->hit_list spr_itc Biophysical Validation (SPR or ITC) (Confirm direct binding & kinetics) hit_list->spr_itc Purified Protein Targets cetsa Cellular Thermal Shift Assay (CETSA) (Confirm target engagement in cells) spr_itc->cetsa Confirmed Binders functional_assay Target-Specific Functional Assay (e.g., Receptor Binding, Enzyme Inhibition, Calcium Flux) cetsa->functional_assay Engaged Targets validated_target Validated Biological Target functional_assay->validated_target

Caption: A multi-phase workflow for target deconvolution.

Detailed Experimental Protocols

The following protocols are foundational to the proposed workflow. They are designed to be self-validating, incorporating necessary controls to ensure data integrity.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

Objective: To identify proteins from a complex biological mixture that physically interact with the immobilized compound.

Methodology:

  • Immobilization:

    • Synthesize an analog of 4-Methyl-2-(piperidin-3-yloxy)-pyridine with a reactive handle (e.g., a carboxylic acid or primary amine) suitable for coupling. The piperidine nitrogen is an ideal point for modification.

    • Covalently couple the synthesized analog to NHS-activated Sepharose beads according to the manufacturer's protocol.

    • Prepare a control column using beads that have been blocked without the compound.

  • Protein Pulldown:

    • Prepare a native cell lysate from a relevant cell line or tissue (e.g., SH-SY5Y neuroblastoma cells for neuronal targets).

    • Pre-clear the lysate by passing it over the control column to remove proteins that bind non-specifically to the matrix.

    • Incubate the pre-cleared lysate with the compound-coupled beads for 2-4 hours at 4°C.

  • Elution and Analysis:

    • Wash the beads extensively with buffer to remove non-specific binders.

    • Elute bound proteins using a competitive free compound solution or a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

    • Excise unique protein bands, perform in-gel tryptic digestion, and identify the proteins using LC-MS/MS.

    • Trustworthiness Check: True binders should be significantly enriched in the compound column compared to the control and should be displaced by competition with the free compound.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To confirm a direct interaction between the compound and a purified protein target and to quantify its binding affinity (KD) and kinetics (kon, koff).

Methodology:

  • Chip Preparation:

    • Immobilize the purified recombinant target protein onto a sensor chip (e.g., a CM5 chip via amine coupling).

    • Activate a reference flow cell and block it without protein to serve as a control for nonspecific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride in a suitable running buffer.

    • Inject the compound solutions over the target and reference flow cells at a constant flow rate.

    • Record the binding response (in Response Units, RU) over time. Include a dissociation phase where only running buffer is flowed over the chip.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff / kon).

    • Trustworthiness Check: The binding should be specific, concentration-dependent, and saturable. The calculated KD should be consistent across multiple concentrations.

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To verify that the compound binds to its intended target within the complex environment of an intact cell.

Methodology:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat one set of cells with the compound at a relevant concentration (e.g., 10x the measured KD) and another set with vehicle (e.g., DMSO) as a control.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., from 40°C to 68°C) for 3 minutes using a thermal cycler.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Quantify the amount of the target protein remaining in the soluble fraction for each temperature point using Western Blot or ELISA.

  • Data Analysis:

    • Plot the percentage of soluble target protein as a function of temperature for both vehicle- and compound-treated samples.

    • Trustworthiness Check: Binding of the compound should stabilize the target protein, resulting in a rightward shift of the melting curve compared to the vehicle control.

Hypothetical Case Study: Interrogating the M1 Muscarinic Receptor

Based on our predictive analysis, the M1 muscarinic acetylcholine receptor (M1 mAChR) is a high-priority potential target. M1 is a Gq-coupled GPCR that, upon activation by acetylcholine, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium ([Ca²⁺]i).

M1 Receptor Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytosol compound 4-Methyl-2- (piperidin-3-yloxy)-pyridine m1 M1 Receptor compound->m1 Binds (Agonist?) gq Gq Protein m1->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3 Receptor ca_flux ↑ [Ca²⁺]i er->ca_flux Releases Ca²⁺

Caption: Simplified M1 muscarinic receptor signaling pathway.

Functional Validation: Calcium Flux Assay

Objective: To determine if the compound acts as an agonist or antagonist at the M1 receptor by measuring changes in intracellular calcium.

Methodology:

  • Cell Preparation:

    • Use a cell line stably expressing the human M1 receptor (e.g., CHO-M1 or HEK-M1).

    • Plate the cells in a 96-well plate and grow to confluency.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Agonist Mode:

    • Add increasing concentrations of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride to the wells.

    • Measure the fluorescence intensity over time using a plate reader (e.g., FLIPR or FlexStation). An increase in fluorescence indicates a rise in intracellular calcium.

    • Include a known M1 agonist (e.g., Carbachol) as a positive control.

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Add a fixed, sub-maximal (EC₈₀) concentration of Carbachol.

    • Measure the fluorescence. A dose-dependent decrease in the Carbachol-induced signal indicates antagonistic activity.

  • Data Analysis:

    • For agonist activity, plot the peak fluorescence response against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.

    • For antagonist activity, calculate the IC₅₀ from the inhibition curve.

Conclusion and Future Directions

The process of identifying the biological targets of a novel compound like 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is a systematic investigation, not a single experiment. By initiating with a robust, literature-driven hypothesis based on structural alerts and proceeding through a logical sequence of unbiased discovery, biophysical validation, and cellular functional assays, researchers can confidently deconvolve its mechanism of action. The evidence from substructure analysis strongly suggests that cholinergic receptors are high-probability targets. The experimental framework provided herein offers a clear and reliable path to confirming these predictions and uncovering the full pharmacological profile of this compound, paving the way for its potential development as a novel therapeutic or research tool.

References

  • 2-[(S)-(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine (2R,3R)-2,3-dihydroxybutanedioate - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. MDPI. Available at: [Link]

  • Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. PubMed. Available at: [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • The Role of Orthosteric Building Blocks of Bitopic Ligands for Muscarinic M1 Receptors | ACS Omega. ACS Publications. Available at: [Link]

  • Acetylcholine receptors (muscarinic) - GtoPdb. Guide to PHARMACOLOGY. Available at: [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF. ResearchGate. Available at: [Link]

  • Novel muscarinic acetylcholine receptor hybrid ligands embedding quinuclidine and 1,4-dioxane fragments. PubMed. Available at: [Link]

  • Novel muscarinic acetylcholine receptor hybrid ligands embedding quinuclidine and 1,4-dioxane fragments. UTMB Health Research Expert Profiles. Available at: [Link]

  • Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. SciELO México. Available at: [Link]

Sources

A Strategic Approach to the Preliminary Toxicity Profiling of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Drug Development Professionals

Executive Summary

The journey of a novel chemical entity from discovery to a potential therapeutic candidate is contingent on a thorough and rigorous evaluation of its safety profile. This document outlines a comprehensive, tiered strategy for establishing the preliminary toxicity profile of the novel compound, 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. As a Senior Application Scientist, the proposed workflow is grounded in established principles of toxicology and adheres to international regulatory guidelines, ensuring scientific integrity and the generation of robust, decision-enabling data. We will detail a logical progression of assays, from foundational in vitro assessments of cytotoxicity and genotoxicity to an initial in vivo acute oral toxicity study. This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing not only the "how" but, more critically, the "why" behind the experimental design. Our approach is designed to be a self-validating system, where each stage of testing informs the next, culminating in a foundational understanding of the compound's safety characteristics.

Introduction: The Imperative for a Phased Toxicity Evaluation

The early-stage assessment of a compound's toxicity is a critical juncture in the drug development pipeline.[1] Identifying potential safety liabilities early saves considerable time and resources, allowing for the timely termination of unpromising candidates or the informed progression of viable ones.[1][2] For a novel entity such as 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, for which no public toxicity data exists, a systematic and tiered approach is paramount. This strategy mitigates unnecessary animal testing by beginning with fundamental in vitro assays before proceeding to more complex in vivo studies.[3] This whitepaper will delineate a three-tiered preliminary toxicity assessment:

  • Tier 1: Foundational In Vitro Toxicity Screening

  • Tier 2: Genotoxicity Assessment

  • Tier 3: Initial In Vivo Acute Toxicity Evaluation

This phased approach ensures that each experimental step is justified by the data from the preceding one, building a coherent and scientifically sound preliminary toxicity profile.

Tier 1: Foundational In Vitro Toxicity Screening

The initial tier of our investigation focuses on establishing the compound's potential for direct cellular toxicity and its interaction with a critical cardiac ion channel. These in vitro assays are rapid, cost-effective, and provide essential baseline data.[1][4]

In Vitro Cytotoxicity Assessment

The first step is to determine the concentration at which 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride induces cell death. This is a fundamental measure of its intrinsic toxicity. We will employ two common and well-validated colorimetric assays to assess cell viability.[5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are based on the principle that metabolically active cells can reduce a tetrazolium salt to a colored formazan product.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Step-by-Step Methodology:

  • Cell Line Selection and Culture: A human liver cell line (e.g., HepG2) and a human kidney cell line (e.g., HEK293) will be selected to represent key organs of metabolism and excretion. Cells will be cultured in appropriate media and conditions until they reach approximately 80% confluency.

  • Cell Seeding: Cells will be seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: A stock solution of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride will be prepared and serially diluted to create a range of concentrations. The cells will be treated with these concentrations for 24 and 48 hours.

  • MTT/XTT Reagent Addition: Following the incubation period, the respective reagent (MTT or XTT) will be added to each well.

  • Incubation and Solubilization (for MTT): The plates will be incubated to allow for formazan formation. For the MTT assay, a solubilizing agent will be added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance of each well will be read using a microplate reader at the appropriate wavelength.

  • Data Analysis: The absorbance values will be used to calculate the percentage of cell viability at each concentration, and an IC50 value (the concentration that inhibits 50% of cell viability) will be determined.

Data Presentation:

Concentration (µM)% Cell Viability (HepG2 - 24h)% Cell Viability (HEK293 - 24h)% Cell Viability (HepG2 - 48h)% Cell Viability (HEK293 - 48h)
0.1
1
10
100
1000
IC50 (µM)
hERG Channel Inhibition Assay

Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmias.[7][8] Therefore, early assessment of a compound's potential to block this channel is a critical safety screen.[8]

Automated patch clamp systems provide a high-throughput and reliable method for assessing hERG channel activity.[8]

Step-by-Step Methodology:

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) will be used.

  • Compound Application: The compound will be tested at a range of concentrations.

  • Electrophysiological Recording: The automated patch clamp system will measure the hERG current in response to a specific voltage protocol before and after the application of the compound.[9]

  • Data Analysis: The percentage of hERG current inhibition at each concentration will be calculated to determine an IC50 value.

Data Presentation:

Concentration (µM)% hERG Inhibition
0.01
0.1
1
10
100
IC50 (µM)

Visualization of Tier 1 Workflow:

Tier1_Workflow cluster_Cytotoxicity In Vitro Cytotoxicity cluster_hERG hERG Channel Inhibition Cytotoxicity_Start Select & Culture HepG2 & HEK293 Cells Seed_Cells Seed Cells in 96-well Plates Cytotoxicity_Start->Seed_Cells Compound_Exposure_Cyto Expose to 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride (24h & 48h) Seed_Cells->Compound_Exposure_Cyto MTT_XTT_Addition Add MTT/XTT Reagent Compound_Exposure_Cyto->MTT_XTT_Addition Absorbance_Reading_Cyto Measure Absorbance MTT_XTT_Addition->Absorbance_Reading_Cyto IC50_Cyto Calculate IC50 Absorbance_Reading_Cyto->IC50_Cyto hERG_Start Use HEK293-hERG Cell Line Compound_Application_hERG Apply Compound at Varying Concentrations hERG_Start->Compound_Application_hERG Patch_Clamp Automated Patch Clamp Electrophysiology Compound_Application_hERG->Patch_Clamp IC50_hERG Calculate % Inhibition and IC50 Patch_Clamp->IC50_hERG

Caption: Tier 1 In Vitro Toxicity Screening Workflow.

Tier 2: Genotoxicity Assessment

Genotoxicity testing is crucial for identifying compounds that can cause genetic damage, which may lead to mutations and cancer.[10] A standard battery of in vitro and in vivo assays is recommended by regulatory agencies.[11]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used initial screen for genotoxicity that assesses a compound's ability to induce mutations in bacteria.[12][13]

This assay utilizes strains of Salmonella typhimurium and Escherichia coli that are unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[14][15] The test evaluates the compound's ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.[12]

Step-by-Step Methodology:

  • Bacterial Strains: A panel of at least five strains of S. typhimurium and/or E. coli will be used to detect different types of mutations.

  • Metabolic Activation: The assay will be performed both with and without the addition of a liver microsomal fraction (S9 mix) to assess the mutagenicity of the parent compound and its metabolites.[12]

  • Compound Exposure: The bacterial strains will be exposed to a range of concentrations of the test compound in the presence and absence of the S9 mix.

  • Plating and Incubation: The treated bacteria will be plated on a minimal agar medium and incubated for 48-72 hours.

  • Colony Counting: The number of revertant colonies on each plate will be counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Micronucleus Test

The in vivo micronucleus test is a standard assay for assessing chromosomal damage in a whole animal system.[16][17] It detects damage to chromosomes or the mitotic apparatus of erythroblasts.[18][19]

This test is typically conducted in rodents and involves analyzing erythrocytes for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[16][20]

Step-by-Step Methodology:

  • Animal Model: Mice or rats will be used for this study.

  • Dose Administration: The compound will be administered to the animals, typically via the intended clinical route, at three different dose levels.

  • Sample Collection: Bone marrow or peripheral blood samples will be collected at appropriate time points after dosing.

  • Slide Preparation and Staining: The collected cells will be used to prepare slides, which are then stained to visualize the micronuclei.

  • Microscopic Analysis: A specific number of immature erythrocytes will be scored for the presence of micronuclei.

  • Data Analysis: A statistically significant, dose-related increase in the frequency of micronucleated erythrocytes in the treated groups compared to the control group indicates a positive result.[12]

Visualization of Tier 2 Workflow:

Tier2_Workflow cluster_Ames Ames Test (In Vitro) cluster_Micronucleus Micronucleus Test (In Vivo) Ames_Start Select Bacterial Strains Ames_Exposure Expose to Compound (+/- S9 Mix) Ames_Start->Ames_Exposure Ames_Incubation Plate on Minimal Media & Incubate Ames_Exposure->Ames_Incubation Ames_Count Count Revertant Colonies Ames_Incubation->Ames_Count Ames_Result Assess Mutagenicity Ames_Count->Ames_Result Micro_Start Select Rodent Model Micro_Dosing Administer Compound (3 Dose Levels) Micro_Start->Micro_Dosing Micro_Sample Collect Bone Marrow/ Peripheral Blood Micro_Dosing->Micro_Sample Micro_Analysis Prepare Slides, Stain, & Score Micronuclei Micro_Sample->Micro_Analysis Micro_Result Assess Chromosomal Damage Micro_Analysis->Micro_Result

Caption: Tier 2 Genotoxicity Assessment Workflow.

Tier 3: Initial In Vivo Acute Toxicity Evaluation

The final tier of our preliminary toxicity assessment involves an in vivo study to determine the acute oral toxicity of the compound. This provides crucial information on the potential health hazards from a single, short-term exposure.[21]

Acute Oral Toxicity Study in Rodents

This study will be conducted in accordance with the Organization for Economic Co-operation and Development (OECD) guidelines to ensure regulatory acceptance and animal welfare.[22][23] The choice of a specific OECD guideline (e.g., 420, 423, or 425) will depend on the expected toxicity of the compound.[24]

The Acute Toxic Class Method is a stepwise procedure that uses a small number of animals to classify a substance's toxicity.[25]

Step-by-Step Methodology:

  • Animal Model: Rats will be the preferred rodent species.[21]

  • Dose Administration: The compound will be administered orally by gavage.[21] A starting dose will be selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Stepwise Dosing: The study proceeds in a stepwise manner, with the outcome of each step determining the next dose level.

  • Observations: Animals will be observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[26]

  • Necropsy: At the end of the observation period, all surviving animals will be humanely euthanized and subjected to a gross necropsy.

  • Data Analysis: The results will be used to classify the compound according to the Globally Harmonized System (GHS) for chemical classification.

Visualization of Tier 3 Workflow:

Tier3_Workflow cluster_Acute_Tox Acute Oral Toxicity (OECD 423) Acute_Tox_Start Select Rat Model Acute_Tox_Dosing Administer Single Oral Dose (Stepwise Procedure) Acute_Tox_Start->Acute_Tox_Dosing Acute_Tox_Observation Observe for 14 Days (Mortality, Clinical Signs, Body Weight) Acute_Tox_Dosing->Acute_Tox_Observation Acute_Tox_Necropsy Perform Gross Necropsy Acute_Tox_Observation->Acute_Tox_Necropsy Acute_Tox_Classification Classify According to GHS Acute_Tox_Necropsy->Acute_Tox_Classification

Caption: Tier 3 In Vivo Acute Toxicity Evaluation Workflow.

Conclusion: A Foundation for Informed Decision-Making

The successful execution of this tiered preliminary toxicity profiling strategy will provide a robust and scientifically defensible dataset for 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. This foundational knowledge will enable informed decisions regarding the compound's continued development. A negative toxicity profile across these assays will provide the confidence to proceed to more extensive preclinical safety studies, while the early identification of any liabilities will allow for timely project redirection. This strategic, data-driven approach embodies the principles of modern toxicology, prioritizing scientific rigor, ethical considerations, and the efficient advancement of potentially life-saving therapeutics.

References

  • Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD.
  • Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD.
  • How Genotoxicity Testing Guides Safer Drug Development.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. Benchchem.
  • In Vivo Micronucleus Test. Inotiv.
  • OECD Guideline For Acute oral toxicity (TG 423). Slideshare.
  • OECD Acute Oral Toxicity Guidelines. Scribd.
  • OECD 474: Erythrocyte micronucleus test (in vivo mammalian).
  • Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474). Tox Lab.
  • Ames Test Protocol.
  • OECD Test Guideline 401 - Acute Oral Toxicity (1987).
  • In vivo toxicology studies - Drug development - PK-TK. Vivotecnia.
  • Ames test. Wikipedia.
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpret
  • MTT assay. Wikipedia.
  • In Vitro Cytotoxicity.
  • hERG Assay. Slideshare.
  • What is Genotoxicity Testing? News-Medical.Net.
  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec.
  • Rodent behavioural test - Acute oral TOXICITY study.
  • In Vitro Toxicology Assays. TME Scientific.
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA.
  • Acute toxicity study in rodents. Bienta.
  • In Vitro Toxicology Testing.
  • Current approaches to toxicity profiling in early-stage drug development.

Sources

An In-depth Technical Guide to 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride: A Review of Current Scientific Knowledge

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the available scientific literature on 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. The document is structured to offer an in-depth analysis of its chemical properties, synthesis, and known biological activities, aimed at researchers and professionals in the field of drug development. Due to the limited publicly available data on this specific compound, this guide also contextualizes its potential significance by drawing parallels with structurally related pyridine and piperidine derivatives.

Introduction

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group and a piperidin-3-yloxy group. The hydrochloride salt form suggests its potential use as a pharmaceutical agent, as this form often enhances stability and solubility. The core structure, combining both pyridine and piperidine moieties, is of significant interest in medicinal chemistry due to the prevalence of these scaffolds in a wide range of biologically active molecules.

While specific literature on 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is sparse, the constituent chemical motifs are well-studied. Pyridine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer effects. Similarly, the piperidine ring is a common feature in many central nervous system (CNS) active drugs. This guide aims to consolidate the existing information on the title compound and provide a framework for future research.

Chemical and Physical Properties

Based on available supplier information, the fundamental properties of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride are summarized below.

PropertyValueSource
CAS Number 1185310-94-4
Molecular Formula C₁₁H₁₇ClN₂O[1]
Molecular Weight 228.72 g/mol [1]
Synonyms 4-methyl-2-pyridinyl 3-piperidinyl ether hydrochloride

Further characterization through analytical techniques is essential for a complete profile of this compound.

Recommended Analytical Protocols

While specific validated methods for this compound are not published, standard analytical techniques can be employed for its characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Determination:

A reverse-phase HPLC method would be suitable for assessing the purity of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride.

  • Objective: To determine the purity and identify any impurities.

  • Instrumentation: HPLC system with a UV detector. A C18 column is commonly used for compounds with similar polarity.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent like acetonitrile or methanol would be a good starting point for method development.[2][3]

  • Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

  • Validation: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, and specificity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

¹H and ¹³C NMR spectroscopy are crucial for confirming the chemical structure.

  • Objective: To verify the atomic connectivity and stereochemistry of the molecule.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals will provide detailed structural information.

Synthesis Strategies

Conceptual Synthesis Workflow:

G cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Intermediate cluster_3 Final Step cluster_4 Final Product 2-Chloro-4-methylpyridine 2-Chloro-4-methylpyridine Williamson_Ether_Synthesis Williamson Ether Synthesis (SNAr Reaction) 2-Chloro-4-methylpyridine->Williamson_Ether_Synthesis 3-Hydroxypiperidine 3-Hydroxypiperidine 3-Hydroxypiperidine->Williamson_Ether_Synthesis Free_Base 4-Methyl-2-(piperidin-3-yloxy)-pyridine (Free Base) Williamson_Ether_Synthesis->Free_Base Formation of Ether Linkage Salt_Formation Salt Formation Free_Base->Salt_Formation Treatment with HCl Final_Product 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride Salt_Formation->Final_Product

A potential synthetic route for the target compound.

Step-by-Step Methodological Considerations:

  • Williamson Ether Synthesis (SNAr): The synthesis would likely proceed via a nucleophilic aromatic substitution (SNAr) reaction. The hydroxyl group of 3-hydroxypiperidine would act as the nucleophile, attacking the electron-deficient carbon at the 2-position of 2-chloro-4-methylpyridine. This reaction is typically carried out in the presence of a strong base (e.g., sodium hydride) to deprotonate the alcohol, forming a more potent nucleophile (alkoxide).

  • Protection of Piperidine Nitrogen: Since the secondary amine of the piperidine ring is also nucleophilic, it may require a protecting group (e.g., Boc anhydride) to prevent side reactions. This protecting group would be removed in a subsequent step.

  • Salt Formation: The final step would involve treating the free base of 4-Methyl-2-(piperidin-3-yloxy)-pyridine with hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.

Potential Biological and Pharmacological Activity

While no specific biological data for 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride has been published, the structural components suggest several areas of potential pharmacological interest.

Potential Mechanisms of Action based on Structural Analogs:

G cluster_0 Potential Biological Targets Core_Structure 4-Methyl-2-(piperidin-3-yloxy)-pyridine Core Structure GPCRs G-Protein Coupled Receptors (e.g., 5-HT, Dopamine) Core_Structure->GPCRs Piperidine Moiety Ion_Channels Ion Channels Core_Structure->Ion_Channels Pyridine Moiety Enzymes Enzymes (e.g., Kinases, Cholinesterases) Core_Structure->Enzymes Combined Scaffold

Hypothesized biological targets based on structural motifs.

  • Central Nervous System (CNS) Activity: The piperidine ring is a well-known pharmacophore in many CNS-active drugs. For instance, compounds containing a piperidine moiety have shown activity as 5-HT₂A receptor inverse agonists, suggesting potential applications in treating psychosis.[4] The structural similarity to other piperidinyl-pyridine derivatives could imply an affinity for various neurotransmitter receptors.

  • Enzyme Inhibition: Pyridine-containing compounds have been investigated as inhibitors of various enzymes. For example, certain pyridine derivatives are being explored as Bruton's Tyrosine Kinase (Btk) inhibitors for the treatment of autoimmune disorders and cancer.[5]

  • Antimicrobial Activity: Both pyridine and piperidine scaffolds are found in compounds with demonstrated antimicrobial and antifungal properties.[6]

Future Research Directions

The lack of published data on 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride presents a clear opportunity for further investigation. Key areas for future research include:

  • Development and validation of a robust synthetic route.

  • Thorough analytical characterization using techniques such as HPLC, NMR, mass spectrometry, and single-crystal X-ray diffraction.

  • In vitro pharmacological profiling to screen for activity against a panel of relevant biological targets (e.g., GPCRs, ion channels, kinases).

  • In vivo studies in appropriate animal models to assess efficacy, pharmacokinetics, and safety, should promising in vitro activity be identified.

Conclusion

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is a chemical entity with a structure that suggests potential for biological activity, particularly in the realm of CNS disorders or as an enzyme inhibitor. However, a comprehensive review of the current scientific literature reveals a significant gap in knowledge regarding its synthesis, characterization, and pharmacological properties. This guide has provided a theoretical framework for its synthesis and potential biological evaluation based on the known properties of its constituent chemical motifs. It is hoped that this will serve as a valuable resource for researchers and stimulate further investigation into this and related compounds.

References

  • Gajewska, M., Oledzka, I., & Puzanowska-Tarasiewicz, H. (Year). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Google Patents. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Google Patents. US8658675B2 - Pyridin-4-yl derivatives.
  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Schulze, T., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie.
  • PubChem. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. Available from: [Link]

  • PubChem. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Available from: [Link]

  • Reddy, G. S., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
  • Abad, M. F., et al. (2018). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules.
  • Finnegan, K. T., et al. (1987). 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine: studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Journal of Pharmacology and Experimental Therapeutics.
  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics.
  • Google Patents. US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.

Sources

Methodological & Application

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Characterization of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Authored by: A Senior Application Scientist

This document provides a comprehensive experimental protocol for the synthesis, purification, and characterization of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, a key intermediate for pharmaceutical research and development. The protocol is designed for an audience of researchers, scientists, and drug development professionals, offering a detailed narrative that explains the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction and Synthetic Strategy

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is a bifunctional molecule featuring a substituted pyridine ring linked to a piperidine moiety via an ether bond. Such scaffolds are of significant interest in medicinal chemistry, serving as versatile building blocks for the synthesis of complex molecules with potential therapeutic applications.

The synthetic strategy detailed herein is a robust two-step process designed for efficiency and scalability. The core of this synthesis involves:

  • Step 1: Ether Formation via Mitsunobu Reaction: A C-O bond is forged between 4-methyl-2-hydroxypyridine and the N-Boc-protected 3-hydroxypiperidine. The Mitsunobu reaction is selected for its mild conditions and high efficiency in coupling alcohols, particularly for generating aryl ethers with stereochemical inversion at the secondary alcohol center.[1][2][3]

  • Step 2: Deprotection and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed under acidic conditions. This not only liberates the secondary amine but also concurrently forms the desired hydrochloride salt, which often improves the compound's crystallinity and stability.[4][5]

This approach ensures a controlled and high-yielding synthesis, providing the target compound in high purity suitable for subsequent applications.

Critical Safety Precautions

Working with pyridine derivatives and potent reagents necessitates strict adherence to safety protocols. Pyridine and its analogues are flammable, toxic, and can be irritating to the skin and respiratory tract.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, nitrile gloves, and chemical splash goggles.[6]

  • Ventilation: All steps must be performed inside a certified chemical fume hood to prevent the inhalation of harmful vapors.[8][9]

  • Reagent Handling:

    • Pyridine Derivatives: Handle as toxic and flammable. Store in a cool, well-ventilated area away from ignition sources.[10]

    • DIAD/DEAD: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) are shock-sensitive and should be handled with care.

    • Triphenylphosphine (PPh₃): Irritant. Avoid inhalation of dust.

    • Hydrochloric Acid (HCl): Highly corrosive. Use appropriate acid-resistant gloves and ensure immediate access to an eyewash station and safety shower.[11]

  • Emergency Preparedness: In case of skin contact, wash the affected area immediately with soap and copious amounts of water. For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[6]

Overall Synthesis Workflow

The two-step synthesis is visualized below, outlining the transformation from starting materials to the final hydrochloride salt.

G cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Boc Deprotection & Salt Formation 4-methyl-2-hydroxypyridine 4-methyl-2-hydroxypyridine Intermediate tert-butyl 3-((4-methylpyridin-2-yl)oxy)piperidine-1-carboxylate 4-methyl-2-hydroxypyridine->Intermediate N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine->Intermediate Final_Product 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride Intermediate->Final_Product Intermediate->Final_Product reagents1 PPh₃, DIAD THF, 0°C to RT reagents2 4M HCl in Dioxane RT

Caption: Synthetic pathway for 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 3-((4-methylpyridin-2-yl)oxy)piperidine-1-carboxylate

This step employs the Mitsunobu reaction to form the key ether linkage. The reaction activates the hydroxyl group of the alcohol, allowing for nucleophilic attack by the hydroxypyridine.[3][12] The reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center.[2]

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
4-Methyl-2-hydroxypyridine109.135.0 g45.81.0
N-Boc-3-hydroxypiperidine201.2710.1 g50.41.1
Triphenylphosphine (PPh₃)262.2914.4 g54.91.2
Diisopropyl azodicarboxylate (DIAD)202.2110.9 mL54.91.2
Tetrahydrofuran (THF), anhydrous-250 mL--

Procedure:

  • To a dry 500 mL round-bottom flask under an argon atmosphere, add 4-methyl-2-hydroxypyridine (1.0 eq), N-Boc-3-hydroxypiperidine (1.1 eq), and triphenylphosphine (1.2 eq).

  • Dissolve the solids in anhydrous tetrahydrofuran (THF).

  • Cool the resulting solution to 0°C using an ice-water bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M NaOH, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product contains triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate by-products.[12] Purify the residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the product, tert-butyl 3-((4-methylpyridin-2-yl)oxy)piperidine-1-carboxylate, as a pale yellow oil.

Step 2: Synthesis of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

The final step involves the cleavage of the acid-labile Boc protecting group. A solution of hydrochloric acid in dioxane is a common and effective reagent for this transformation, which typically results in the precipitation of the desired hydrochloride salt, simplifying its isolation.[4][5]

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
tert-butyl 3-((4-methylpyridin-2-yl)oxy)piperidine-1-carboxylate292.3810.0 g34.21.0
4 M HCl in 1,4-Dioxane-42.8 mL171.05.0
Diethyl Ether-~100 mL--

Procedure:

  • Dissolve the purified intermediate from Step 1 (1.0 eq) in a 250 mL round-bottom flask.

  • To this solution, add 4 M HCl in 1,4-dioxane (5.0 eq) at room temperature.

  • Stir the mixture at room temperature for 2-4 hours. A white precipitate will typically form during this time.

  • Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable.

  • Upon completion, add diethyl ether to the mixture to facilitate further precipitation of the product.

  • Collect the white solid by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any residual dioxane and non-salt impurities.

  • Dry the solid under high vacuum to afford 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride.

Characterization of the Final Product

The identity and purity of the final compound should be confirmed by a suite of analytical techniques.

AnalysisSpecificationExpected Results
¹H NMR (400 MHz, DMSO-d₆)Signals corresponding to the methyl group, pyridine ring protons, piperidine ring protons, and the N-H protons of the hydrochloride salt. A downfield shift of protons adjacent to the nitrogen atoms is expected compared to the free base.[13]
¹³C NMR (100 MHz, DMSO-d₆)Peaks consistent with the carbon atoms of the 4-methylpyridine and piperidine rings.
LC-MS ESI+Calculated for C₁₁H₁₆N₂O [M+H]⁺: 193.13. Found: m/z = 193.1.
HPLC Purity C18 column, gradient elution>95% purity. A typical mobile phase would consist of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.[14][15]
Appearance Visual InspectionWhite to off-white solid.

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~9.2 (br s, 2H, NH₂⁺), 7.95 (d, 1H, pyridine H-6), 6.85 (s, 1H, pyridine H-3), 6.75 (d, 1H, pyridine H-5), 5.20 (m, 1H, O-CH), 3.40-3.10 (m, 4H, piperidine CH₂), 2.30 (s, 3H, CH₃), 2.10-1.80 (m, 4H, piperidine CH₂). Note: Chemical shifts are estimations and should be confirmed experimentally.

Discussion and Mechanistic Insights

The success of this protocol hinges on the careful execution of two well-established organic reactions.

  • The Mitsunobu Reaction: This reaction's reliability stems from the in-situ activation of the alcohol by the betaine formed from triphenylphosphine and DIAD.[12] This phosphonium intermediate is an excellent leaving group, readily displaced by the mildly acidic 4-methyl-2-hydroxypyridine. A key challenge in Mitsunobu reactions is the removal of by-products. The purification via silica gel chromatography is critical for isolating the desired intermediate in high purity.

  • Boc Deprotection: The tert-butoxycarbonyl group is stable to a wide range of conditions but is easily cleaved under acidic catalysis. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then scavenged, releasing isobutylene and carbon dioxide. The use of HCl in dioxane is advantageous as it directly provides the hydrochloride salt of the deprotected amine, often as a solid that can be easily isolated.[5][16]

This protocol provides a clear and reliable pathway to synthesize 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. By understanding the underlying chemistry and adhering to the safety and procedural details, researchers can confidently produce this valuable intermediate for their scientific endeavors.

References

  • BYJU'S. Mitsunobu Reaction. Available from: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]

  • Synthetic Communications. (1989). A Facile Synthesis of Aryl Ethers of Ethynyl-Carbinols Using the Mitsunobu Reaction. Available from: [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Available from: [Link]

  • The Royal Society of Chemistry. (2019). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. Available from: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Available from: [Link]

  • The Royal Society of Chemistry. Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas - Supplementary Information. Available from: [Link]

  • Bulletin de l'Academie Polonaise des Sciences. (1966). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available from: [Link]

  • Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

Sources

In Vitro Application Notes for 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of an α7 Nicotinic Acetylcholine Receptor Modulator

This document provides a detailed guide for the in vitro characterization of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, a compound structurally positioned to act as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR). The α7 nAChR is a ligand-gated ion channel deeply implicated in cognitive processes, inflammation, and neuroprotection, making it a high-value target for therapeutic intervention in conditions like Alzheimer's disease and schizophrenia.[1] PAMs offer a sophisticated therapeutic strategy by enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine, without directly activating it, thus preserving the natural patterns of synaptic transmission.[2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the scientific rationale behind experimental choices, ensuring that the protocols are not just followed, but understood. We will explore key in vitro assays essential for characterizing the potency, efficacy, and mechanism of action of this putative α7 nAChR PAM.

Core Concept: The α7 Nicotinic Acetylcholine Receptor and Positive Allosteric Modulation

The α7 nAChR is a homopentameric ion channel, meaning it is composed of five identical α7 subunits.[3] A critical feature of this receptor is its high permeability to calcium ions (Ca²⁺) relative to other nAChR subtypes.[4][5] This influx of Ca²⁺ upon activation initiates a cascade of intracellular signaling events. However, the α7 nAChR is also characterized by rapid activation and subsequent desensitization, which can limit the duration of its signaling.[4]

Positive allosteric modulators bind to a site on the receptor distinct from the acetylcholine (orthosteric) binding site.[3] This binding event typically induces a conformational change that can:

  • Increase the affinity of the receptor for its agonist.

  • Enhance the ion channel's opening probability or conductance.

  • Reduce the rate of receptor desensitization, thereby prolonging the signal.

The following diagram illustrates the general workflow for characterizing a novel α7 nAChR PAM like 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Functional Potency & Efficacy cluster_2 Phase 3: Mechanistic Analysis cluster_3 Phase 4: Downstream Signaling CompoundPrep Compound Preparation (Solubility, Stock Solution) BindingAssay Radioligand Binding Assay (Modulation of Target Binding) CompoundPrep->BindingAssay Test Compound CalciumAssay Calcium Imaging Assay (Functional Potentiation) BindingAssay->CalciumAssay Informed Concentration Range PatchClamp Electrophysiology (Ion Channel Kinetics) CalciumAssay->PatchClamp Confirmed Activity SignalingAssay Signaling Pathway Analysis (e.g., pERK Western Blot) PatchClamp->SignalingAssay Mechanistic Insight

Caption: General workflow for in vitro characterization of an α7 nAChR PAM.

Preliminary Compound Handling and Preparation

Scientific rigor begins with proper compound management. As no specific data for 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is publicly available, initial solubility tests are crucial.

1. Solvent Selection and Stock Solution Preparation:

  • Recommended Primary Solvent: Dimethyl sulfoxide (DMSO). Many organic small molecules, including similar PAMs like PNU-120596, are readily soluble in DMSO.[6]

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Causality: High-concentration stock solutions allow for minimal volumes of solvent to be added to aqueous assay buffers, thereby reducing potential solvent-induced artifacts. The final DMSO concentration in assays should ideally be kept below 0.5%.

2. Working Solution Preparation:

  • Prepare fresh serial dilutions from the stock solution for each experiment.

  • Use the same aqueous buffer as your assay medium for dilutions to prevent compound precipitation.

Application Note 1: Radioligand Binding Assay for Allosteric Modulation

This assay does not directly measure the binding of the PAM but assesses its ability to modulate the binding of a known radiolabeled ligand to the orthosteric site. This can reveal if the PAM alters the agonist/antagonist affinity.

Principle: A fixed concentration of a high-affinity radioligand for the α7 nAChR, such as [³H]-Methyllycaconitine ([³H]-MLA), is incubated with a source of the receptor (e.g., rat brain tissue homogenate or membranes from cells expressing α7 nAChR) in the presence of varying concentrations of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride.[7][8][9] A change in the radioligand's binding affinity (Kd) or the total number of binding sites (Bmax) indicates allosteric modulation.

Protocol: [³H]-MLA Competition Binding Assay

Reagent/Component Details
Receptor Source Rat hippocampal or cortical membranes; or membranes from HEK293 cells stably expressing hα7-nAChR.[10]
Radioligand [³H]-Methyllycaconitine ([³H]-MLA); use at a concentration near its Kd (e.g., 1-2 nM).[8]
Assay Buffer 50 mM Tris-HCl, pH 7.4.
Non-Specific Binding 1 µM unlabeled α-Bungarotoxin or 300 µM Nicotine.[10]
Test Compound 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, serially diluted.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and prepare membranes via differential centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes + [³H]-MLA + Assay Buffer.

    • Non-Specific Binding (NSB): Receptor membranes + [³H]-MLA + high concentration of a competing ligand (e.g., 1 µM α-Bungarotoxin).

    • Competition: Receptor membranes + [³H]-MLA + varying concentrations of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride.

  • Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.[10]

  • Harvesting: Rapidly separate bound from free radioligand by vacuum filtration through GF/C filters pre-soaked in polyethylenimine (0.5%). Wash the filters multiple times with ice-cold assay buffer.

  • Detection: Place filters in scintillation vials with scintillation fluid and quantify radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting NSB from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • A PAM may increase or decrease the affinity of the radioligand, resulting in a leftward or rightward shift of the competition curve, respectively. Analyze the data using non-linear regression in software like GraphPad Prism to determine changes in the IC₅₀ of the competing ligand in the presence of the PAM.

Application Note 2: Functional Characterization via Calcium Imaging

This is a primary functional assay to determine if the compound potentiates agonist-induced receptor activation. The high Ca²⁺ permeability of α7 nAChR makes it highly suitable for this method.[5]

Principle: Cells expressing α7 nAChR are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fluo-4 AM.[11][12][13] The dye's fluorescence intensity increases upon binding to free intracellular Ca²⁺. The assay measures the increase in fluorescence when the cells are stimulated with a sub-maximal concentration of an α7 agonist (e.g., acetylcholine or choline) in the presence and absence of the test compound. A significant increase in the Ca²⁺ signal in the presence of the compound indicates positive allosteric modulation.

Protocol: Fluo-4 Based Calcium Flux Assay

Reagent/Component Details
Cell Lines SH-SY5Y (endogenously expresses α7 nAChR)[14][15][16][17][18]; PC12 (rat pheochromocytoma)[19][20][21]; or HEK293 cells co-transfected with hα7 and the chaperone protein hRIC-3 for robust functional expression.[11][22][23][24]
Fluorescent Dye Fluo-4 AM (2-5 µM working concentration).[13][25][26]
Agonist Acetylcholine or Choline. Use at an EC₂₀ concentration (the concentration that gives 20% of the maximal response), which must be determined empirically.
Assay Buffer Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
Instrumentation Fluorescence plate reader (e.g., FLIPR) or fluorescence microscope equipped for live-cell imaging.

Step-by-Step Methodology:

  • Cell Plating: Seed cells into black-walled, clear-bottom 96-well or 384-well plates and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer.

    • Remove growth medium from cells, wash once with assay buffer.

    • Add the loading solution to each well and incubate at 37°C for 30-60 minutes.[13]

    • Wash the cells 2-3 times with assay buffer to remove extracellular dye. Add fresh assay buffer to each well.

  • Compound Incubation: Add varying concentrations of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride to the appropriate wells. Incubate for 10-20 minutes. Include vehicle-only control wells.

  • Signal Detection:

    • Place the plate in the fluorescence imaging system.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Inject the EC₂₀ concentration of the α7 agonist into all wells.

    • Record the fluorescence intensity (Excitation ~494 nm / Emission ~516 nm) for 1-3 minutes.

Data Analysis:

  • Quantify the response by measuring the peak fluorescence intensity or the area under the curve after agonist addition.

  • Normalize the data to the baseline fluorescence (as ΔF/F₀).

  • Plot the normalized response against the log concentration of the test compound to generate a concentration-response curve and determine its EC₅₀ (potency of potentiation).

  • Calculate the potentiation factor (fold-increase) by dividing the maximal response in the presence of the PAM by the response to the agonist alone.

Application Note 3: Mechanistic Insights via Electrophysiology

Whole-cell patch-clamp electrophysiology is the gold standard for studying ion channel function. It provides direct measurement of the ion flow through the α7 nAChR and reveals detailed information about the compound's effect on channel kinetics.

Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell expressing α7 nAChR. The membrane patch is then ruptured to gain electrical access to the cell's interior. The membrane potential is "clamped" at a set voltage, and the currents flowing through the ion channels are recorded in response to rapid application of an agonist, with and without the PAM.[27][28]

Protocol: Whole-Cell Patch-Clamp Recording

Parameter/Solution Details
Cell Preparation Cells expressing α7 nAChR are plated on glass coverslips.
External Solution HEPES-buffered saline (in mM): 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 30 Glucose, pH 7.3.[29]
Internal Solution (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 4 MgCl₂, 4 ATP, 0.3 GTP, pH 7.3 with CsOH.[29]
Agonist Application Rapid perfusion system to apply an EC₅₀ concentration of acetylcholine.
Instrumentation Patch-clamp amplifier, micromanipulator, perfusion system, and inverted microscope.

Step-by-Step Methodology:

  • Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with external solution.

  • Pipette Positioning: Under microscopic guidance, approach a single, healthy-looking cell with a glass micropipette filled with internal solution.

  • Seal Formation: Apply gentle suction to form a gigaohm seal ( >1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, achieving the whole-cell configuration.

  • Recording:

    • Clamp the cell at a holding potential of -60 to -70 mV.

    • Record baseline current.

    • Rapidly apply the agonist for a short duration (e.g., 1-2 seconds) and record the inward current. Note the rapid activation and desensitization.

    • After the current returns to baseline, pre-incubate the cell with 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride for 1-2 minutes by adding it to the perfusion solution.

    • Re-apply the agonist in the continued presence of the test compound and record the current.

Data Analysis:

  • Amplitude: Measure the peak amplitude of the inward current. A significant increase in the presence of the PAM indicates potentiation.[30][31]

  • Desensitization Kinetics: Measure the decay of the current in the continued presence of the agonist. A slowing of the decay rate is a hallmark of many α7 PAMs and indicates a reduction in desensitization.[6][30][31] Fit the decay phase to an exponential function to quantify the time constant.

α7 nAChR Signaling Pathway

Activation of the α7 nAChR and the subsequent Ca²⁺ influx can trigger multiple downstream signaling cascades, which are crucial for its physiological roles. Understanding these pathways can inform the design of further cell-based assays (e.g., Western blotting for phosphorylated proteins).

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Nucleus a7R α7 nAChR Ca_influx Ca²⁺ Influx a7R->Ca_influx Channel Opening CaMK CaMK Ca_influx->CaMK PKC PKC Ca_influx->PKC PI3K PI3K Ca_influx->PI3K JAK2 JAK2 Ca_influx->JAK2 Raf Raf PKC->Raf Akt Akt PI3K->Akt STAT3 STAT3 JAK2->STAT3 NFkB NF-κB (Inhibition) JAK2->NFkB Gene Gene Transcription (e.g., CREB) Akt->Gene STAT3->Gene MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene Anti_Inflammatory Anti-inflammatory Effects NFkB->Anti_Inflammatory Neuroprotection Neuroprotection & Synaptic Plasticity Gene->Neuroprotection ACh Acetylcholine (Agonist) ACh->a7R Binds Orthosteric Site PAM 4-Methyl-2-(piperidin-3-yloxy)- pyridine hydrochloride (PAM) PAM->a7R Binds Allosteric Site

Caption: Key signaling pathways downstream of α7 nAChR activation.[4][5][32][33]

Conclusion

The protocols and conceptual framework provided in this guide offer a robust system for the comprehensive in vitro characterization of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride as a potential α7 nAChR positive allosteric modulator. By systematically evaluating its effects on ligand binding, receptor function, and ion channel kinetics, researchers can build a detailed pharmacological profile of the compound. This foundational knowledge is an indispensable step in the drug discovery pipeline, paving the way for further preclinical development and a deeper understanding of α7 nAChR modulation.

References

  • Puchacz, E., Buisson, B., Bertrand, D., & Lukas, R. J. (1994). Functional expression of nicotinic acetylcholine receptors containing rat alpha 7 subunits in human SH-SY5Y neuroblastoma cells. FEBS Letters, 354(2), 155-159. Available from: [Link]

  • Wang, Y., et al. (2020). Expression levels of the α7 nicotinic acetylcholine receptor in the brains of patients with Alzheimer's disease and their effect on synaptic proteins in SH-SY5Y cells. Experimental and Therapeutic Medicine, 20(2), 1347-1355. Available from: [Link]

  • Zhu, J., et al. (2013). Preventing expression of the nicotinic receptor subunit α7 in SH-SY5Y cells with interference RNA indicates that this receptor may protect against the neurotoxicity of Aβ. Neurochemical Research, 38(6), 1255-1262. Available from: [Link]

  • ResearchGate. (n.d.). Signaling pathways of the α7-nAChR/HO-1/carbon monoxide cascade... [Diagram]. Available from: [Link]

  • Wang, Y., et al. (2020). Expression levels of the α7 nicotinic acetylcholine receptor in the brains of patients with Alzheimer's disease and their effect on synaptic proteins in SH-SY5Y cells. Experimental and Therapeutic Medicine, 20(2), 1347-1355. Available from: [Link]

  • Li, P., et al. (2016). Functional expression of human α7 nicotinic acetylcholine receptor in human embryonic kidney 293 cells. Molecular Medicine Reports, 14(3), 2257-2263. Available from: [Link]

  • ResearchGate. (n.d.). Structural and functional overview of α7 nicotinic acetylcholine... [Diagram]. Available from: [Link]

  • ResearchGate. (n.d.). Nicotinic acetylcholine receptor (nAChR) signaling pathways... [Diagram]. Available from: [Link]

  • Zdanowski, R., et al. (2015). Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. Central European Journal of Immunology, 40(3), 373-377. Available from: [Link]

  • Zdanowski, R., et al. (2015). Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. Central European Journal of Immunology, 40(3), 373-377. Available from: [Link]

  • Jensen, A. A., et al. (2018). Functional Characterization of α7 Nicotinic Acetylcholine and NMDA Receptor Signaling in SH-SY5Y Neuroblastoma Cells in an ERK Phosphorylation Assay. European Journal of Pharmacology, 826, 1-9. Available from: [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8. Available from: [Link]

  • Hurst, R. S., et al. (2005). A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. Journal of Neuroscience, 25(17), 4396-4405. Available from: [Link]

  • Li, P., et al. (2016). Functional expression of human α7 nicotinic acetylcholine receptor in human embryonic kidney 293 cells. Spandidos Publications. Available from: [Link]

  • Li, P., et al. (2016). Functional expression of human α7 nicotinic acetylcholine receptor in human embryonic kidney 293 cells. Molecular Medicine Reports, 14(3), 2257-2263. Available from: [Link]

  • ResearchGate. (n.d.). Electrophysiological whole-cell patch clamp recordings of acetylcholine... [Diagram]. Available from: [Link]

  • Horenstein, N. A., et al. (2011). Initial Synthesis and Characterization of an α7 Nicotinic Receptor Cellular Membrane Affinity Chromatography Column. Analytical Chemistry, 83(21), 8193-8200. Available from: [Link]

  • Protocols.io. (n.d.). Whole Cell Patch Clamp Protocol. Available from: [Link]

  • Broad, L. M., et al. (2011). Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596. Frontiers in Pharmacology, 2, 79. Available from: [Link]

  • Williams, D. K., et al. (2011). Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator PNU-120596 Provides Evidence for Two Distinct Desensitized States. Molecular Pharmacology, 80(6), 1013-1032. Available from: [Link]

  • Davies, A. R., et al. (1999). Characterisation of the binding of [3H]methyllycaconitine: a new radioligand for labelling alpha 7-type neuronal nicotinic acetylcholine receptors. Neuropharmacology, 38(5), 679-690. Available from: [Link]

  • Hurst, R. S., et al. (2005). A Novel Positive Allosteric Modulator of the α7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. Journal of Neuroscience, 25(17), 4396-4405. Available from: [Link]

  • Uteshev, V. V. (2014). Nicotinic Acetylcholine Receptors of PC12 Cells. Advances in Experimental Medicine and Biology, 815, 21-36. Available from: [Link]

  • Wang, Y., et al. (2017). A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium. Oncology Letters, 14(6), 7629-7635. Available from: [Link]

  • ResearchGate. (n.d.). Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch-16. Available from: [Link]

  • ResearchGate. (n.d.). Immunostaining of α 7 protein on the surface of HEK 293 cells... [Diagram]. Available from: [Link]

  • García-Toro, E., et al. (2014). Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release. PLoS One, 9(3), e91313. Available from: [Link]

  • Ng, H. J., et al. (2010). Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators. Proceedings of the National Academy of Sciences of the United States of America, 107(11), 5119-5124. Available from: [Link]

  • PDSP. (n.d.). Assay Protocol Book. Available from: [Link]

  • Kolisnyk, B., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxins (Basel), 11(11), 673. Available from: [Link]

  • Dubois, M., et al. (2000). An autoradiographic study of the distribution of binding sites for the novel alpha7-selective nicotinic radioligand [3H]-methyllycaconitine in the mouse brain. Neuropharmacology, 39(13), 2695-2706. Available from: [Link]

  • AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. Available from: [Link]

  • Malas, E., et al. (2015). Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 6(6), 979-994. Available from: [Link]

  • Hurst, R. S., et al. (2005). A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience, 25(17), 4396-4405. Available from: [Link]

  • Clark, R. B., et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry, 57(10), 3966-3983. Available from: [Link]

  • Gáti, T., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2533. Available from: [Link]

  • Interchim. (n.d.). Fluo-4,Ca2+ indicators. Available from: [Link]

Sources

Application Note: High-Throughput Quantification of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and high-throughput analytical method for the accurate quantification of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride in plasma samples. The method utilizes a sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, which is ideal for supporting pharmacokinetic and toxicokinetic studies in a drug discovery and development setting. The protocol herein is founded on established analytical principles for similar pyridine derivatives and is designed to meet the stringent validation requirements of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is a heterocyclic compound of interest in pharmaceutical research. Accurate and reliable quantification of this analyte in biological matrices is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in the drug development pipeline. LC-MS/MS stands as the preferred bioanalytical technique due to its superior sensitivity, selectivity, and speed.[4] This document provides a comprehensive, step-by-step protocol for the quantification of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, including sample preparation, chromatographic separation, and mass spectrometric detection. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
IUPAC Name 4-methyl-2-(piperidin-3-yloxy)pyridine;hydrochloride[5]
CAS Number 1185308-30-8[5]
Molecular Formula C₁₁H₁₇ClN₂O[5]
Molecular Weight 228.72 g/mol Calculated
Structure A pyridine ring substituted with a methyl group and a piperidin-3-yloxy group.[5]

Proposed Analytical Method: LC-MS/MS

This method is designed for the quantification of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride in a biological matrix (e.g., rat plasma) and is based on methodologies developed for similar pyridine derivatives.[4][6]

Rationale for Method Selection
  • High Sensitivity and Selectivity: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from matrix components.[7]

  • High Throughput: A simple protein precipitation sample preparation and a rapid chromatographic runtime enable the analysis of a large number of samples, which is essential for preclinical and clinical studies.[4]

  • Robustness: The use of a stable isotope-labeled (SIL) internal standard (IS) is critical for correcting for variability in sample preparation and instrument response, thereby enhancing the accuracy and precision of the method.[4]

Experimental Workflow

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_add Add Internal Standard plasma->is_add Spike with IS protein_precip Protein Precipitation (Acetonitrile) is_add->protein_precip Add precipitating agent vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection hplc Chromatographic Separation injection->hplc ms Mass Spectrometric Detection hplc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: A flowchart illustrating the key steps in the LC-MS/MS workflow for the quantification of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride.

Detailed Protocol

3.1. Materials and Reagents

  • 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride reference standard

  • Stable isotope-labeled internal standard (e.g., 4-Methyl-2-(piperidin-3-yloxy)-pyridine-d4 hydrochloride)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Control plasma (e.g., rat plasma)

3.2. Instrumentation

  • HPLC system capable of binary gradient elution (e.g., Agilent 1290 Infinity II)

  • Triple quadrupole mass spectrometer (e.g., Agilent 6490)

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm (e.g., Waters ACQUITY UPLC HSS T3)[7]

3.3. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and internal standard in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 500 ng/mL) in 50% methanol.

3.4. Sample Preparation

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.[4]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.[4]

3.5. LC-MS/MS Conditions

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for polar compounds.
Mobile Phase A 0.1% Formic acid in waterAcidification improves peak shape and ionization efficiency.[8]
Mobile Phase B 0.1% Formic acid in acetonitrileCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Gradient 5% B to 95% B over 3 minutesAllows for efficient elution of the analyte and clearing of the column.
Column Temperature 40°CEnsures reproducible retention times.[7]
Ionization Mode Electrospray Ionization (ESI), PositivePyridine derivatives readily form positive ions.
MRM Transitions To be determined by infusion of the analyte and ISSpecific precursor-to-product ion transitions ensure selectivity.
Source Temperature 500°COptimal for desolvation.[7]
Ion Spray Voltage 5500 VFacilitates efficient ionization.[7]
Method Validation

The developed method should be validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2][3] The following parameters should be assessed:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range for validation is 1 to 1000 ng/mL in plasma.[4]

  • Accuracy and Precision: The closeness of agreement between the true value and the value found. Assessed at multiple concentration levels (low, medium, and high QCs).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Validation Acceptance Criteria (based on FDA and EMA guidelines)

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)

Alternative and Complementary Analytical Techniques

While LC-MS/MS is the gold standard for bioanalysis, other techniques can be employed for different applications, such as purity assessment of the drug substance.

High-Performance Liquid Chromatography (HPLC) with UV Detection

For the determination of purity and quantification of the active pharmaceutical ingredient (API), a stability-indicating HPLC-UV method is often developed.

Proposed HPLC-UV Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and 0.01 M phosphate buffer (pH 2.5)
Detection UV at an appropriate wavelength (to be determined by UV scan)
Flow Rate 1.0 mL/min
Injection Volume 10 µL

This method would be validated for parameters such as specificity (forced degradation studies), linearity, accuracy, precision, and robustness as per ICH guidelines.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

Given the volatile nature of some pyridine derivatives, GC-MS could be considered, particularly for impurity profiling where volatile impurities might be present.[11][12] However, the hydrochloride salt form of the analyte is non-volatile, necessitating derivatization or conversion to the free base prior to analysis. This adds complexity to the sample preparation process.

Conclusion

The proposed LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride in a biological matrix. The detailed protocol and validation guidelines presented in this application note offer a solid foundation for researchers and scientists in the field of drug development to implement a reliable bioanalytical assay. The principles outlined are based on established methodologies for similar compounds and adhere to international regulatory standards.

References

  • Reddy, A. V. B., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597. [Link]

  • Li, Y., et al. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods, 12(15), 2849. [Link]

  • Lokhande, M. V., et al. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry, 8(1), 58-65. [Link]

  • PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. [Link]

  • Piotrowska, K., & Stasiewicz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(1), 3-9. [Link]

  • Losada, S., et al. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Journal of AOAC INTERNATIONAL. [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • El-Mekkawi, D. M., & Selim, K. A. (2012). A study on microwave removal of pyridine from wastewater. Journal of Hazardous Materials, 221-222, 110-116. [Link]

Sources

Application Notes and Protocols for the Preparation of Stock Solutions of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of drug discovery and development, the precise and accurate preparation of stock solutions is a foundational prerequisite for reproducible and reliable experimental outcomes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. This compound, as with many small molecules, requires careful consideration of its physicochemical properties to ensure its integrity and efficacy in downstream applications. These application notes are designed to provide not only a step-by-step protocol but also the scientific reasoning behind each critical step, fostering a deeper understanding of best practices in the laboratory.

The hydrochloride salt form of a compound often enhances its solubility and stability. However, it can also render the compound hygroscopic, necessitating specific handling and storage conditions to prevent the absorption of atmospheric moisture, which can lead to inaccuracies in weighing and potential degradation over time. This guide will address these challenges and provide protocols to mitigate them, ensuring the long-term viability of your stock solutions.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is paramount before any solution preparation is attempted. This information is typically available from the supplier's Certificate of Analysis (CoA) or Safety Data Sheet (SDS).

PropertyImportance in Stock Solution Preparation
Molecular Weight (MW) Essential for accurate calculation of the mass of the compound required to achieve a specific molar concentration.
Purity The purity of the compound, as stated on the CoA, should be factored into mass calculations to ensure the final concentration of the active ingredient is accurate.
Solubility Dictates the choice of solvent and the maximum achievable stock concentration. While specific data for this compound is not readily available, it is crucial to determine its solubility in common laboratory solvents. A protocol for determining solubility is provided below.
Hygroscopicity As a hydrochloride salt, this compound is potentially hygroscopic, meaning it can absorb moisture from the air.[1] This can lead to significant errors in weighing. Proper handling in a controlled environment is crucial.[2]
Stability The stability of the compound in both solid form and in solution will determine the appropriate storage conditions (temperature, light exposure) and the shelf-life of the stock solution.

Safety and Handling Precautions

As a hydrochloride salt, 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the solid compound and its solutions.

  • Ventilation: Handle the powdered form of the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particles.

  • Hygroscopicity: Due to its potential hygroscopic nature, minimize the compound's exposure to the atmosphere.[3] Weigh the compound promptly after opening the container and securely reseal it. For highly sensitive compounds, working in a glove box with controlled humidity is recommended.[4]

Protocol 1: Determination of Solubility

Before preparing a high-concentration stock solution, it is essential to determine the solubility of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride in various solvents. This will inform the selection of the most appropriate solvent for your intended application.

Materials:

  • 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

  • A selection of common laboratory solvents (e.g., DMSO, Ethanol, Deionized Water, Phosphate-Buffered Saline (PBS))

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation: Add a small, accurately weighed amount of the compound (e.g., 1-5 mg) to a series of microcentrifuge tubes.

  • Solvent Addition: Add a small, precise volume of the first solvent to be tested (e.g., 100 µL) to the first tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Observation: Visually inspect the solution for any undissolved particles. If the compound has completely dissolved, it is soluble at that concentration. You can proceed to add more compound to determine the saturation point.

  • Incremental Addition: If the compound has not fully dissolved, add another small, precise volume of the solvent (e.g., 100 µL) and repeat the vortexing and observation steps.

  • Saturation Point: Continue this process until the compound is fully dissolved. The concentration at which it dissolves is the approximate solubility in that solvent.

  • Repeat for Other Solvents: Repeat this procedure for each of the selected solvents.

  • Documentation: Record the solubility of the compound in each solvent (e.g., in mg/mL or molarity).

Protocol 2: Preparation of a High-Concentration Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride in DMSO. The principles can be adapted for other concentrations and solvents based on the solubility data obtained in Protocol 1.

Materials:

  • 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride (ensure you have the molecular weight from the CoA)

  • High-purity, anhydrous DMSO

  • Sterile, amber (light-protecting) microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculation:

    • Determine the mass of the compound required to make your desired volume of a 10 mM stock solution.

    • Formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM solution (assuming a MW of 228.72 g/mol ): Mass (g) = 0.010 mol/L x 0.001 L x 228.72 g/mol = 0.0022872 g = 2.29 mg

  • Weighing:

    • Tare a clean, dry weighing paper or boat on a calibrated analytical balance.

    • Carefully weigh out the calculated mass of the compound. Due to its potential hygroscopicity, perform this step as quickly as possible in an environment with low humidity.[2]

  • Dissolution:

    • Transfer the weighed compound into a sterile, amber vial.

    • Add the desired volume of anhydrous DMSO to the vial.

    • Vortex the vial until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but be cautious of potential degradation.

  • Labeling:

    • Clearly label the vial with the following information:

      • Compound Name: 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

      • Concentration: 10 mM

      • Solvent: DMSO

      • Date of Preparation

      • Your Initials

Workflow for Stock Solution Preparation and Use

G cluster_prep Preparation Phase cluster_storage Storage & Quality Control cluster_use Experimental Use A Review CoA & SDS for MW, Purity, and Safety B Determine Solubility (Protocol 1) A->B C Calculate Required Mass B->C D Weigh Hygroscopic Compound in Controlled Environment C->D E Dissolve in Appropriate Solvent (e.g., DMSO) D->E F Aliquot into Single-Use Vials E->F Ensure Homogeneity G Store at -20°C or -80°C, Protected from Light F->G H Perform Stability Check (Protocol 3) Periodically G->H I Thaw Aliquot at Room Temperature G->I Avoid Freeze-Thaw Cycles J Prepare Working Solution by Diluting Stock I->J K Use Working Solution in Assay J->K

Caption: Workflow from pre-formulation to experimental use of the stock solution.

Storage and Stability

To maintain the integrity of your stock solution, proper storage is critical.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes.

  • Storage Temperature: For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.

  • Light Protection: Store the aliquots in amber vials or in a light-proof container to prevent photodegradation, especially for pyridine-containing compounds which can be light-sensitive.

Protocol 3: Assessing Stock Solution Stability

It is good practice to periodically assess the stability of your stock solution, especially if it is stored for an extended period.

Materials:

  • A previously prepared and stored stock solution aliquot.

  • A freshly prepared stock solution of the same concentration.

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS).

Procedure:

  • Sample Preparation:

    • Thaw one of the stored aliquots.

    • Prepare a fresh stock solution as described in Protocol 2.

    • Prepare dilutions of both the stored and fresh stock solutions to a concentration suitable for the analytical method.

  • Analytical Comparison:

    • Analyze both the stored and fresh samples using a suitable analytical method like HPLC-UV.

    • Compare the chromatograms of the two samples. Look for:

      • A decrease in the peak area of the main compound in the stored sample, which would indicate degradation.

      • The appearance of new peaks in the stored sample, which could be degradation products.

  • Interpretation:

    • If the peak area of the main compound in the stored sample is within an acceptable range of the fresh sample (e.g., >95%), the stock solution can be considered stable under the tested storage conditions.

    • Significant degradation would necessitate the preparation of a fresh stock solution for future experiments.

Logical Relationship of Key Steps

G A Accurate Weighing C Complete Dissolution A->C ensures E Reproducible Results B Correct Solvent Choice B->C enables D Proper Storage C->D requires D->E leads to

Caption: Interdependence of critical factors for reliable experimental outcomes.

Conclusion

The preparation of accurate and stable stock solutions of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is a critical first step in any experimental workflow. By understanding the compound's physicochemical properties, adhering to strict safety and handling protocols, and implementing robust procedures for solubility determination, solution preparation, and stability assessment, researchers can ensure the integrity and reliability of their results. The protocols and guidelines presented in these application notes provide a comprehensive framework for achieving these goals.

References

  • Callahan, J. et al. (2012). Hygroscopicity of pharmaceutical salts. In Handbook of Pharmaceutical Salts (pp. 145-163). Wiley-VCH.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

  • Prochem. Hygroscopic Powder. [Link]

  • Richpacking. (2022). Hygroscopic Problems Of Capsule Filled Powders. [Link]

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]

  • Super Dry. Humidity controlled storage in pharmaceutical applications. [Link]

Sources

Application Notes and Protocols: 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: Targeting the α7 Nicotinic Acetylcholine Receptor in CNS Disorders

The α7 nicotinic acetylcholine receptor (nAChR) is a crucial ligand-gated ion channel expressed extensively in the central nervous system, playing a significant role in cognitive functions such as learning, memory, and attention.[1] Composed of five α7 subunits, this receptor exhibits high permeability to calcium, which upon activation, triggers a cascade of downstream signaling events critical for synaptic plasticity and neuronal survival. Dysregulation of the α7 nAChR has been implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and inflammatory conditions.[2][3] Consequently, the α7 nAChR has emerged as a promising therapeutic target for the development of novel cognitive enhancers and neuroprotective agents.

Compounds containing the 2-(piperidin-3-yloxy)-pyridine scaffold have been identified as potent and selective modulators of the α7 nAChR.[4] Variations in the substitution on the pyridine and piperidine rings can significantly influence the pharmacological properties of these molecules, leading to the development of agonists, partial agonists, and silent agonists.[4][5] This application note provides a detailed guide for researchers on the potential applications and experimental protocols for investigating 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride , a specific derivative within this promising class of compounds. Based on structure-activity relationships of analogous compounds, it is hypothesized that this agent acts as a modulator of the α7 nAChR, making it a valuable tool for neuroscience research.

Mechanism of Action: A Putative α7 Nicotinic Acetylcholine Receptor Agonist

While direct experimental data for 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is limited, the well-established pharmacology of structurally related compounds strongly suggests its role as an agonist or partial agonist of the α7 nAChR.[3][4] Agonist binding to the α7 nAChR induces a conformational change in the receptor, leading to the opening of its ion channel. The subsequent influx of cations, primarily Ca²⁺, activates various intracellular signaling pathways, including those involving calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and the extracellular signal-regulated kinase (ERK) pathway. These pathways are integral to long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

Visualizing the Hypothesized Signaling Pathway

alpha7_signaling cluster_membrane Cell Membrane alpha7_nAChR α7 nAChR Ca_influx Ca²⁺ Influx alpha7_nAChR->Ca_influx Channel Opening Ligand 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride Ligand->alpha7_nAChR Binds Signaling_Cascades Downstream Signaling Cascades (e.g., CaMKII, PKC, ERK) Ca_influx->Signaling_Cascades Activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Synaptic Plasticity, Gene Expression) Signaling_Cascades->Cellular_Response Leads to

Caption: Hypothesized signaling pathway of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride via the α7 nAChR.

Applications in Neuroscience Research

Given its putative role as an α7 nAChR agonist, 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride can be a valuable pharmacological tool in several areas of neuroscience research:

  • Cognitive Enhancement Studies: Investigate the potential of the compound to improve learning and memory in various animal models.

  • Schizophrenia Research: Explore its utility in ameliorating cognitive deficits associated with schizophrenia, a key unmet need in the treatment of this disorder.

  • Alzheimer's Disease Research: Assess its neuroprotective effects and its ability to mitigate amyloid-beta-induced toxicity.

  • Neuroinflammation Studies: Examine its role in modulating inflammatory responses in the central nervous system, a process in which the α7 nAChR is known to be involved.[4]

Experimental Protocols

The following protocols are generalized methodologies for characterizing the activity of a putative α7 nAChR agonist. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: In Vitro Characterization of α7 nAChR Agonist Activity using Calcium Imaging

This protocol describes the use of a fluorescent calcium indicator to measure the influx of calcium in response to receptor activation in a cell line expressing the human α7 nAChR.

Materials:

  • HEK293 cells stably expressing the human α7 nAChR

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

  • Acetylcholine (ACh) as a reference agonist

  • Methyllycaconitine (MLA) as a selective α7 nAChR antagonist

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Culture: Culture the HEK293-α7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Plating: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 1 hour at 37°C.

  • Compound Preparation:

    • Prepare a stock solution of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride in a suitable solvent (e.g., water or DMSO).

    • Prepare serial dilutions of the compound in HBSS to generate a dose-response curve.

    • Prepare solutions of ACh (positive control) and MLA (antagonist control).

  • Calcium Flux Assay:

    • Wash the cells with HBSS to remove excess dye.

    • Place the plate in the fluorescence plate reader and set the excitation and emission wavelengths for Fluo-4 (e.g., 485 nm and 525 nm, respectively).

    • Establish a baseline fluorescence reading.

    • Use the automated injector to add the different concentrations of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride or ACh to the wells.

    • Record the change in fluorescence over time.

    • For antagonist confirmation, pre-incubate cells with MLA before adding the test compound.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response to the maximum response induced by a saturating concentration of ACh.

    • Plot the normalized response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Visualizing the Calcium Imaging Workflow

calcium_imaging_workflow Start Start Cell_Culture Culture HEK293-α7 Cells Start->Cell_Culture Cell_Plating Plate Cells in 96-well Plate Cell_Culture->Cell_Plating Dye_Loading Load Cells with Fluo-4 AM Cell_Plating->Dye_Loading Compound_Prep Prepare Compound Dilutions Dye_Loading->Compound_Prep Assay Perform Calcium Flux Assay (Automated Injection & Reading) Compound_Prep->Assay Data_Analysis Analyze Data & Determine EC₅₀ Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro characterization of α7 nAChR agonist activity using calcium imaging.

Protocol 2: In Vivo Assessment of Cognitive Enhancement using the Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.

Materials:

  • Adult male C57BL/6 mice

  • Testing arena (e.g., a 40 x 40 x 40 cm open field)

  • Two sets of identical objects (e.g., small plastic toys)

  • One novel object, different in shape and texture from the familiar objects

  • 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

  • Vehicle (e.g., saline)

  • Video recording and analysis software

Procedure:

  • Habituation:

    • Handle the mice for several days before the experiment to reduce stress.

    • On the day before the test, allow each mouse to explore the empty testing arena for 10 minutes.

  • Compound Administration:

    • Administer 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride or vehicle intraperitoneally (i.p.) 30 minutes before the training session.

  • Training Session (Familiarization Phase):

    • Place two identical objects in the arena.

    • Place a mouse in the arena and allow it to explore for 10 minutes.

    • Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.

  • Retention Interval:

    • Return the mouse to its home cage for a defined period (e.g., 24 hours).

  • Test Session (Novelty Phase):

    • Replace one of the familiar objects with a novel object.

    • Place the mouse back in the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar and the novel object.

  • Data Analysis:

    • Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive DI indicates that the mouse remembers the familiar object and spends more time exploring the novel one.

    • Compare the DI between the vehicle-treated and compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Data Presentation

Parameter Description Expected Outcome for an Active Compound
EC₅₀ (in vitro) The concentration of the compound that produces 50% of the maximal response in a functional assay.A lower EC₅₀ value indicates higher potency.
Discrimination Index (in vivo) A measure of memory in the Novel Object Recognition test.A significantly higher DI compared to the vehicle control group suggests cognitive enhancement.

Conclusion

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, as a member of a class of compounds known to modulate the α7 nAChR, represents a valuable research tool for investigating the role of this receptor in various neurological processes. The protocols outlined in this application note provide a framework for characterizing its pharmacological profile and exploring its potential therapeutic applications in cognitive disorders and other CNS-related conditions. As with any research compound, careful experimental design and appropriate controls are essential for obtaining reliable and reproducible data.

References

  • Clark, R. B., et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry, 57(10), 3966-3983. Available at: [Link]

  • Carpanini, F., et al. (2019). Novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles to investigate the activation of the α7 nicotinic acetylcholine receptor subtype: Synthesis and electrophysiological evaluation. Bioorganic & Medicinal Chemistry, 27(15), 3328-3339. Available at: [Link]

  • Yu, L. F., et al. (2016). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta Pharmacologica Sinica, 37(8), 991-1004. Available at: [Link]

  • Arias, H. R., et al. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 9, 105. Available at: [Link]

  • Gnerre, C., et al. (2017). Identification of α7 Nicotinic Acetylcholine Receptor Silent Agonists based on the Spirocyclic Quinuclidine-Δ2-Isoxazoline Scaffold: Synthesis and Electrophysiological Evaluation. ACS Medicinal Chemistry Letters, 8(11), 1162-1167. Available at: [Link]

  • Huang, D., et al. (2004). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 14(22), 5473-5476. Available at: [Link]

  • Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 148, 107435. Available at: [Link]

  • Albuquerque, E. X., et al. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological Reviews, 89(1), 73-120. Available at: [Link]

Sources

use of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride as a research chemical

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Research Applications of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Introduction and Compound Profile

Overview and Scientific Rationale

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is a research chemical whose structural motifs—a substituted pyridine ring linked to a piperidine moiety—are characteristic of compounds designed to interact with neuronal signaling pathways. While primary literature on this specific molecule is sparse, its architecture strongly suggests a potential role as a modulator of nicotinic acetylcholine receptors (nAChRs), particularly the alpha-7 (α7) subtype. The α7 nAChR is a ligand-gated ion channel widely expressed in the central nervous system and is a key target in drug discovery for its role in cognitive processes such as learning, memory, and attention.[1][2][3]

Dysfunction of the α7 nAChR is implicated in various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[3][4] Consequently, agonists and positive allosteric modulators (PAMs) of this receptor are actively investigated as potential cognitive enhancers and therapeutics.[1][5] This guide, therefore, presents a series of detailed protocols for the comprehensive investigation of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, proceeding under the scientifically-grounded hypothesis that it acts as an α7 nAChR modulator. The following protocols are designed to first determine its binding affinity and functional activity in vitro, followed by an in vivo model to assess its potential effects on cognition.

Chemical and Physical Properties

A clear understanding of the compound's basic properties is essential for accurate and reproducible experimental work.

PropertyValueSource
Chemical Name 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochlorideChemicalBook[6]
CAS Number 1779126-53-2 (related structure)Guidechem[7]
Molecular Formula C₁₁H₁₇ClN₂OChemicalBook[6]
Molecular Weight 228.72 g/mol ChemicalBook[6]
Structure (Image of chemical structure)-
Solubility Soluble in water and DMSOAssumed from hydrochloride salt form
Proposed Mechanism of Action: α7 nAChR Modulation

The α7 nAChR is a homopentameric ion channel that, upon binding with its endogenous ligand acetylcholine (ACh) or an exogenous agonist, undergoes a conformational change. This change opens a central pore that is highly permeable to calcium ions (Ca²⁺).[2] The subsequent influx of Ca²⁺ acts as a critical second messenger, activating downstream signaling cascades, including the ERK1/2 pathway, which are crucial for synaptic plasticity and cell survival.[1] The proposed signaling pathway is illustrated below.

alpha7_pathway cluster_membrane Cell Membrane a7_receptor α7 nAChR ca_influx Ca²⁺ Influx a7_receptor->ca_influx Activates agonist Agonist (e.g., ACh, Test Compound) agonist->a7_receptor Binds downstream Downstream Signaling (e.g., ERK1/2 Activation, Neurotransmitter Release) ca_influx->downstream Initiates cognition Modulation of Cognitive Function downstream->cognition Leads to

Caption: Proposed signaling pathway for an α7 nAChR agonist.

Safety, Handling, and Solution Preparation

Hazard Identification

Safety Data Sheets (SDS) for structurally related pyridine and piperidine compounds indicate that this chemical should be handled with care.[8][9][10][11]

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[9]

  • Irritation: May cause skin, eye, and respiratory tract irritation.[10][12]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[8][11]

Personal Protective Equipment (PPE) and Handling
  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use chemical safety goggles.

  • Lab Coat: A standard lab coat is required.

  • Handling: Avoid creating dust. Weigh the compound in a fume hood. Ensure all metal equipment is grounded to prevent static discharge.[8]

Storage and Stability
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13]

  • Stability: The hydrochloride salt form is generally stable. As it may be hygroscopic, storage with a desiccant is recommended.[9]

Protocol: Stock Solution Preparation
  • Objective: To prepare a high-concentration stock solution for serial dilutions.

  • Materials: 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes, calibrated analytical balance, vortex mixer.

  • Procedure:

    • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully add approximately 5 mg of the compound to the tube and record the exact weight.

    • Calculate the volume of DMSO required to make a 10 mM stock solution using the formula: Volume (μL) = (Weight (mg) / 228.72 ( g/mol )) * 100,000

    • Add the calculated volume of DMSO to the tube.

    • Cap the tube securely and vortex thoroughly until the solid is completely dissolved.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C for long-term use.

In Vitro Characterization Protocols

The foundational step in characterizing a novel compound is to determine its interaction with the putative target in vitro. The following protocols will establish its binding affinity and functional efficacy at the α7 nAChR.

Protocol 1: Receptor Binding Affinity Assay

This protocol determines the compound's binding affinity (Kᵢ) through competition with a known high-affinity radioligand for the α7 nAChR.[14][15]

  • Principle: The test compound's ability to displace a radiolabeled ligand (e.g., [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-bungarotoxin) from the α7 nAChR is measured. The concentration at which 50% of the radioligand is displaced (IC₅₀) is used to calculate the inhibition constant (Kᵢ). A lower Kᵢ value indicates higher binding affinity.[16]

binding_assay_workflow start Prepare Reagents (Membranes, Radioligand, Test Compound) incubate Incubate Reagents (Allow for competitive binding) start->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter scintillation Scintillation Counting (Quantify bound radioactivity) filter->scintillation analyze Data Analysis (Calculate IC₅₀ and Kᵢ) scintillation->analyze end Determine Binding Affinity analyze->end

Caption: Workflow for a competitive radioligand binding assay.

  • Methodology:

    • Receptor Source: Use cell membranes from a stable cell line expressing human α7 nAChRs (e.g., CHO or HEK293 cells) or rat hippocampal membranes.[1]

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

    • Reaction Setup: In a 96-well plate, add in order:

      • Assay buffer.

      • Serial dilutions of the test compound (e.g., from 10 pM to 100 µM).

      • A fixed concentration of the radioligand (e.g., [³H]-MLA at its Kₔ concentration).

      • Receptor membrane preparation.

    • Controls:

      • Total Binding: Contains buffer, radioligand, and membranes (no competitor).

      • Non-specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known α7 ligand (e.g., 1 µM unlabeled MLA or 100 µM nicotine) to saturate all specific binding sites.[15]

    • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while unbound ligand passes through.

    • Washing: Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

    • Data Analysis:

      • Calculate specific binding = Total Binding - NSB.

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

      • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Functional Characterization via Whole-Cell Patch-Clamp Electrophysiology

This protocol assesses the compound's functional effect on the α7 nAChR ion channel, determining if it acts as an agonist, antagonist, or positive allosteric modulator (PAM).[17][18]

  • Principle: The whole-cell patch-clamp technique allows for the direct measurement of ionic currents flowing through the α7 nAChRs in the membrane of a single cell.[19][20] By "clamping" the voltage of the cell membrane at a constant level, one can record the current that results from the channel opening in response to the application of the test compound.

patch_clamp_workflow start Prepare Cells Expressing α7 nAChR pipette Fabricate & Fill Glass Micropipette start->pipette seal Form Gigaohm Seal on Cell Membrane pipette->seal whole_cell Rupture Membrane to Achieve Whole-Cell Configuration seal->whole_cell record Apply Compound & Record Ionic Currents whole_cell->record end Determine Functional Activity (EC₅₀, Eₘₐₓ) record->end

Caption: Workflow for whole-cell patch-clamp electrophysiology.

  • Methodology:

    • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human α7 nAChR. Plate the cells on glass coverslips 24-48 hours before recording.[21]

    • Solutions:

      • External Solution (mimics extracellular fluid): e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.3.

      • Internal Solution (mimics intracellular fluid): e.g., 140 mM CsCl, 2 mM MgCl₂, 10 mM HEPES, 1.1 mM EGTA, 4 mM Mg-ATP, pH 7.3.

    • Recording Setup: Place a coverslip in the recording chamber on an inverted microscope stage and perfuse with external solution.

    • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-6 MΩ. Fill the pipette with the internal solution.[19]

    • Achieving Whole-Cell Mode:

      • Lower the micropipette onto a target cell under visual guidance.

      • Apply gentle negative pressure to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.[17]

      • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical access to the cell's interior.

    • Data Acquisition:

      • Clamp the cell's membrane potential at -70 mV.

      • Agonist Test: Apply increasing concentrations of the test compound via a perfusion system and record the inward current. A response indicates agonist activity.

      • PAM Test: If no agonist activity is observed, co-apply the test compound with a low (EC₂₀) concentration of acetylcholine. An enhancement of the ACh-evoked current indicates PAM activity.[21]

    • Data Analysis:

      • Measure the peak amplitude of the current at each concentration.

      • Plot the normalized current response against the log concentration of the test compound.

      • Fit the data to a sigmoidal dose-response curve to determine the potency (EC₅₀) and maximum efficacy (Eₘₐₓ) relative to a full agonist like acetylcholine.[1]

In Vivo Proof-of-Concept Protocol

Following in vitro characterization, the next logical step is to assess the compound's effects in a living organism. Zebrafish are an excellent model for initial cognitive enhancer screening due to their genetic tractability, rapid development, and established behavioral paradigms.[4][22][23]

Protocol 3: Assessment of Cognitive Enhancement in a Scopolamine-Induced Zebrafish Amnesia Model
  • Principle: Scopolamine, a muscarinic antagonist, is known to induce temporary cognitive deficits in various animal models, including zebrafish. This protocol tests the ability of the compound to reverse these deficits, which would be consistent with the pro-cognitive effects of an α7 nAChR agonist.[24]

ParameterDescription
Animal Model Adult Zebrafish (Danio rerio)
Behavioral Assay T-Maze for spatial memory or Novel Object Recognition (NOR)
Challenge Agent Scopolamine (to induce amnesia)
Test Groups 1. Vehicle Control; 2. Scopolamine only; 3. Test Compound only; 4. Scopolamine + Test Compound
Primary Endpoint Improvement in memory performance (e.g., % correct arm entries in T-maze)
  • Methodology:

    • Acclimation: Acclimate adult zebrafish to the testing environment.

    • Drug Administration:

      • Prepare solutions of scopolamine and the test compound in the tank water.

      • Expose the different groups of fish to their respective solutions via immersion for a defined period (e.g., 20 minutes).

    • Training Phase (e.g., T-Maze):

      • Place a fish in the starting arm of a T-maze.

      • Provide a visual cue (e.g., a colored insert) and a reward (e.g., sight of other fish) in one of the goal arms.

      • Allow the fish to explore and learn the association over several trials.

    • Testing Phase:

      • After a delay period (e.g., 1-2 hours), place the fish back in the T-maze (without the reward) and record its first arm choice.

      • A correct choice is entering the arm that previously contained the reward.

    • Data Analysis:

      • Calculate the percentage of fish in each group that made the correct choice.

      • Use statistical analysis (e.g., Chi-squared test) to compare the performance of the Scopolamine + Test Compound group to the Scopolamine only group. A significant improvement suggests the compound has pro-cognitive, anti-amnesic effects.

References

  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments. [Link]

  • Creative Bioarray. Patch-Clamp Recording Protocol. [Link]

  • Stewart, A. M., et al. (2015). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. Current Neuropharmacology. [Link]

  • Hulme, E. C. (1990). Radioligand binding methods: practical guide and tips. Receptor Biochemistry and Methodology. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [Link]

  • Mathie, A., et al. (2020). Patch Clamp Electrophysiology: Methods and Protocols. Humana Press. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology. [Link]

  • Kalueff, A. V., et al. (2024). Zebrafish models for studying cognitive enhancers. Neuroscience & Biobehavioral Reviews. [Link]

  • Stewart, A. M., et al. (2015). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research. ResearchGate. [Link]

  • Malysz, J., et al. (2010). Evaluation of alpha7 nicotinic acetylcholine receptor agonists and positive allosteric modulators using the parallel oocyte electrophysiology test station. Assay and Drug Development Technologies. [Link]

  • Liu, Q., et al. (2016). Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B. Acta Pharmacologica Sinica. [Link]

  • Levin, E. D., & Buccafusco, J. J. (Eds.). (2006). Animal Models of Cognitive Impairment. CRC Press/Taylor & Francis. [Link]

  • Gattas, S., et al. (2023). Cognitive enrichment improves spatial memory and alters hippocampal synaptic connectivity in a mouse model for early-life stress. Frontiers in Cellular Neuroscience. [Link]

  • Papke, R. L. (2021). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Molecular Pharmacology. [Link]

  • Abdrakhmanova, G. R., et al. (2013). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of Biomolecular Screening. [Link]

  • UCL. Patch-clamp protocol. [Link]

  • Protocols.io. (2017). Whole Cell Patch Clamp Protocol. [Link]

  • de Jonge, W. J., & Ulloa, L. (2007). The alpha7 nicotinic acetylcholine receptor as a pharmacological target for inflammation. British Journal of Pharmacology. [Link]

  • Quadri, M., et al. (2019). Macroscopic and Microscopic Activation of α7 Nicotinic Acetylcholine Receptors by the Structurally Unrelated Allosteric Agonist. Molecular Pharmacology. [Link]

  • PubChem. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. [Link]

  • PubChem. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. [Link]

  • Google Patents. (2021). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Google Patents. (2014).
  • Defense Technical Information Center. (1988). Piperidine Synthesis. [Link]

  • MDPI. (2020). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Link]

  • Dana Bioscience. 3-Methyl-2-(piperidin-4-yloxy)pyridine dihydrochloride 5g. [Link]

Sources

Application Notes and Protocols for Receptor Binding Assays: 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Binding Profile of a Novel Pyridine Derivative

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is a novel small molecule with a chemical structure suggestive of potential interactions with various receptor systems within the central nervous system and periphery. The presence of a piperidine ring connected via an ether linkage to a methyl-pyridine core is a common motif in ligands targeting a range of receptors, including but not limited to sigma receptors and chemokine receptors. The purpose of these application notes is to provide a comprehensive and scientifically robust framework for researchers to characterize the binding affinity and selectivity of this compound using radioligand binding assays.

Given the structural similarities to known pharmacophores, we propose the Sigma-1 (σ1) receptor as a primary putative target for initial investigation. The σ1 receptor is an intracellular, ligand-operated chaperone protein implicated in a variety of cellular functions and is a target for numerous therapeutic agents.[1] This guide will therefore focus on protocols to determine the binding affinity of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride for the σ1 receptor. The principles and techniques described herein can be readily adapted to screen the compound against other potential targets.

Principle of Radioligand Binding Assays

Radioligand binding assays are a cornerstone of pharmacology, allowing for the quantification of the interaction between a ligand (in this case, 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride) and its receptor.[2] These assays typically involve the use of a radiolabeled ligand (a "hot" ligand) that is known to bind to the target receptor with high affinity and specificity. The experimental compound ("cold" ligand) is then introduced to compete with the radioligand for binding to the receptor. By measuring the displacement of the radioligand at various concentrations of the experimental compound, we can determine the affinity of the experimental compound for the receptor.

There are two primary types of radioligand binding assays that will be detailed in this guide:

  • Saturation Binding Assays: Used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[3]

  • Competition Binding Assays: Used to determine the inhibitory constant (Ki) of an unlabeled compound (our compound of interest) by measuring its ability to displace a radioligand.[1]

Experimental Workflow Overview

A successful receptor binding assay campaign involves a logical progression of experiments. The following diagram illustrates the general workflow for characterizing the binding of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride to the proposed σ1 receptor target.

G cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Compound Characterization P1 Membrane Preparation (e.g., Guinea Pig Brain) P2 Protein Quantification (e.g., BCA Assay) P1->P2 P3 Saturation Binding Assay ([3H]-(+)-pentazocine) Determine Kd and Bmax P2->P3 P4 Competition Binding Assay (Fixed [3H]-(+)-pentazocine vs. Variable [Test Compound]) P3->P4 Use Kd to set radioligand concentration P5 Data Analysis: Determine IC50 P4->P5 P6 Calculate Ki using Cheng-Prusoff Equation P5->P6 G cluster_0 Saturation Binding Data Analysis Start Plot Specific Binding vs. [Radioligand] Fit Fit data to one-site binding hyperbola: Y = (Bmax * X) / (Kd + X) Start->Fit End Determine Kd and Bmax Fit->End

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical solutions needed to overcome common challenges and optimize your synthetic route for improved yield and purity.

I. Synthesis Overview & Key Stages

The synthesis of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is a multi-step process that requires careful control of reaction conditions at each stage. A common synthetic approach involves two primary stages: the formation of the ether linkage and the deprotection of the piperidine nitrogen, followed by salt formation.

A generalized synthetic scheme is as follows:

  • Ether Formation: Coupling of 4-methyl-2-hydroxypyridine with a suitably protected 3-hydroxypiperidine derivative. This is typically achieved via a Williamson ether synthesis or a Mitsunobu reaction.[1] The choice of N-protecting group on the piperidine ring is crucial for the success of this step and the subsequent deprotection. The tert-butoxycarbonyl (Boc) group is a common and effective choice.

  • Deprotection and Salt Formation: Removal of the N-protecting group (e.g., Boc deprotection) under acidic conditions, which concurrently protonates the piperidine nitrogen to form the desired hydrochloride salt.[2][3]

Below is a visual representation of a typical synthetic workflow.

G cluster_0 Stage 1: Ether Formation cluster_1 Stage 2: Deprotection & Salt Formation 4-Methyl-2-hydroxypyridine 4-Methyl-2-hydroxypyridine Etherification Etherification 4-Methyl-2-hydroxypyridine->Etherification Reactant 1 N-Boc protected intermediate N-Boc protected intermediate Etherification->N-Boc protected intermediate Product N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine->Etherification Reactant 2 Acidic Deprotection Acidic Deprotection N-Boc protected intermediate->Acidic Deprotection Input Final Product 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride Acidic Deprotection->Final Product Output HCl HCl HCl->Acidic Deprotection Reagent N-Boc-3-hydroxypyridine N-Boc-3-hydroxypyridine

Caption: A high-level overview of the two main stages in the synthesis of the target compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Ether Formation Stage
Problem 1: Low Yield in Williamson Ether Synthesis

Question: I am attempting the Williamson ether synthesis between 4-methyl-2-hydroxypyridine and N-Boc-3-chloropiperidine (or a tosylate derivative) but am observing low yields of the desired ether. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this Williamson ether synthesis are a common issue and can often be attributed to several factors inherent to the S(_N)2 mechanism and the nature of the reactants.[4]

Causality and Solutions:

  • Incomplete Deprotonation of 4-methyl-2-hydroxypyridine: The pyridinol must be fully deprotonated to form the nucleophilic pyridinoxide. Incomplete deprotonation leads to unreacted starting material.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or THF.[5][6] Ensure the NaH is fresh and the solvent is rigorously dried to prevent quenching of the base.

  • Competing Elimination (E2) Reaction: The piperidine electrophile, being a secondary halide/tosylate, is susceptible to elimination reactions, especially at elevated temperatures, leading to the formation of an undesired alkene byproduct.[5][7]

    • Solution: Maintain a lower reaction temperature. While this may slow down the desired S(_N)2 reaction, it will disproportionately disfavor the E2 pathway which has a higher activation energy.[5] A temperature range of 50-80°C is a good starting point.[8]

  • Steric Hindrance: The S(_N)2 reaction is sensitive to steric bulk around the reaction center.[7]

    • Solution: While the piperidine electrophile is secondary, ensuring the use of a less sterically hindered base for the deprotonation of the pyridinol can be beneficial.

  • C-Alkylation: The pyridinoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a ring carbon. While O-alkylation is generally favored, C-alkylation can be a competing side reaction.[4]

    • Solution: The choice of solvent can influence the O- versus C-alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[5]

Experimental Protocol: Optimized Williamson Ether Synthesis

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under an inert atmosphere (N(_2) or Ar), add a solution of 4-methyl-2-hydroxypyridine (1.0 equivalent) in anhydrous DMF dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture to 0°C and add a solution of N-Boc-3-chloropiperidine (1.1 equivalents) in anhydrous DMF dropwise.

  • Slowly warm the reaction to 50-60°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH(_4)Cl solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: Difficulties with the Mitsunobu Reaction

Question: I am using a Mitsunobu reaction to form the ether linkage, but the reaction is sluggish, and I am having trouble with the purification. What are the best practices for this approach?

Answer:

The Mitsunobu reaction is an excellent alternative for forming the ether bond, particularly when dealing with secondary alcohols, as it proceeds with inversion of configuration via an S(_N)2 mechanism.[9][10] However, success hinges on the proper choice of reagents and careful execution.

Causality and Solutions:

  • Reagent Reactivity: The acidity of the 4-methyl-2-hydroxypyridine (pKa ~11) is a critical factor. Standard DEAD (diethyl azodicarboxylate) may not be basic enough to facilitate the reaction efficiently.[1]

    • Solution: Consider using a more basic azodicarboxylate like ADDP (1,1'-(azodicarbonyl)dipiperidine) in conjunction with triphenylphosphine (PPh(_3)).[1]

  • Order of Reagent Addition: The order in which the reagents are added can significantly impact the outcome.

    • Solution: A common and often successful procedure is to dissolve the 4-methyl-2-hydroxypyridine, N-Boc-3-hydroxypiperidine, and PPh(_3) in an anhydrous solvent like THF, cool the solution to 0°C, and then slowly add the azodicarboxylate.[1] If this fails, pre-forming the betaine by adding the azodicarboxylate to the PPh(_3) first, followed by the alcohol and then the pyridinol, may yield better results.[1]

  • Purification Challenges: A major drawback of the Mitsunobu reaction is the formation of triphenylphosphine oxide (TPPO) and the hydrazine byproduct, which can be difficult to separate from the desired product.

    • Solution:

      • Crystallization: In some cases, TPPO can be removed by crystallization from a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate.

      • Chromatography: Careful column chromatography is often required.

      • Polymer-supported Reagents: Using polymer-supported triphenylphosphine can simplify the workup, as the resulting phosphine oxide can be removed by filtration.[1]

Data Presentation: Comparison of Ether Formation Methods

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Key Reagents Strong base (e.g., NaH), Alkyl halide/tosylatePPh(_3), Azodicarboxylate (e.g., DEAD, ADDP)
Stereochemistry S(_N)2 inversionS(_N)2 inversion[10]
Common Byproducts Elimination products (alkenes)[5]Triphenylphosphine oxide, Hydrazine derivative[1]
Optimal Temperature 50-100 °C[8]0 °C to Room Temperature[1]
Key Advantage Cost-effective reagentsMild reaction conditions, good for secondary alcohols[11]
Key Disadvantage Competing elimination reactions[4]Difficult purification[1]
Deprotection and Salt Formation Stage
Problem 3: Incomplete N-Boc Deprotection or Side Reactions

Question: I am treating my N-Boc protected intermediate with acid to remove the Boc group and form the hydrochloride salt, but the reaction is either incomplete or I am observing degradation of my product. How can I optimize this step?

Answer:

The N-Boc group is designed to be removed under acidic conditions, but the choice of acid and reaction conditions is critical to ensure a clean and complete reaction without affecting other sensitive functional groups.[2]

Causality and Solutions:

  • Insufficiently Acidic Conditions: The Boc group is stable to weak acids. If the reaction is not proceeding to completion, the acidic conditions may not be strong enough.

    • Solution: A common and highly effective method is using a solution of 4M HCl in dioxane or methanol.[2] This provides a strong, anhydrous acidic environment that efficiently cleaves the Boc group and often leads to the precipitation of the desired hydrochloride salt, simplifying isolation.[2] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is also very effective.[2]

  • Product Degradation: The ether linkage or the pyridine ring may be sensitive to prolonged exposure to very harsh acidic conditions or high temperatures.

    • Solution: Perform the deprotection at room temperature or 0°C to minimize potential side reactions.[2] Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Workup Issues: The resulting hydrochloride salt can sometimes be hygroscopic or difficult to handle.

    • Solution: If the hydrochloride salt precipitates from the reaction mixture (e.g., when using HCl in dioxane), it can be isolated by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum. If it remains in solution, the solvent and excess acid can be removed under reduced pressure.

Experimental Protocol: N-Boc Deprotection and Salt Formation

  • Dissolve the N-Boc protected intermediate (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane.

  • To the stirred solution, add a solution of 4M HCl in dioxane (5-10 equivalents) at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[2]

  • If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether to induce crystallization and remove non-polar impurities.

G Start N-Boc Intermediate Monitor Monitor by TLC/LC-MS Start->Monitor Decision Reaction Complete? Decision->Monitor No Precipitate Precipitate Forms? Decision->Precipitate Yes Monitor->Decision Filter Filter, Wash with Ether, Dry Precipitate->Filter Yes Concentrate Concentrate in vacuo Precipitate->Concentrate No End Final Product Filter->End Triturate Triturate with Ether Concentrate->Triturate Triturate->End

Caption: Decision workflow for the N-Boc deprotection and product isolation.

III. Frequently Asked Questions (FAQs)

Q1: Can I use other protecting groups for the piperidine nitrogen?

A1: Yes, other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) can be used. However, their deprotection conditions are different. A benzyl group is typically removed by catalytic hydrogenation, which could also reduce the pyridine ring. A Cbz group is also removed by hydrogenation. The Boc group is often preferred due to its clean removal under acidic conditions that are compatible with the pyridine ring and lead directly to the hydrochloride salt.

Q2: My final product is an oil instead of a solid. How can I crystallize it?

A2: If the hydrochloride salt is an oil, it may be due to residual solvent or impurities. Try dissolving the oil in a minimal amount of a polar solvent like methanol or isopropanol and then slowly adding a non-polar solvent like diethyl ether, ethyl acetate, or hexanes until turbidity is observed. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization. Storing the mixture at a low temperature (0 to -20°C) can also promote solidification.

Q3: What analytical techniques are best for monitoring the reaction progress?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. Staining with potassium permanganate or iodine can help visualize spots that are not UV-active. For more quantitative and accurate monitoring, especially for identifying byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Q4: How critical is the purity of the starting materials?

A4: The purity of your starting materials is paramount for achieving a high yield of a pure final product. Impurities in the 4-methyl-2-hydroxypyridine or the protected 3-hydroxypiperidine derivative can lead to side reactions and complicate the purification process. It is highly recommended to purify the starting materials by recrystallization or chromatography if their purity is questionable.

IV. References

  • Books Gateway. (2024, August 16). Synthetic Methods for Alkyl Aryl Ethers. Retrieved from

  • BYJU'S. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Dembinski, R. (2004). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 104(5), 2115-2150. [Link]

  • Kaur, N. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini-Reviews in Organic Chemistry, 18(4), 486-503. [Link]

  • MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(16), 4945. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Methyl-2-(piperidin-3-yloxy)-pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride (Product No. CB32529212).[1] This document is intended for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in achieving the desired purity. Here, we will address common issues through a troubleshooting guide and a comprehensive FAQ section, providing practical, field-tested advice grounded in chemical principles.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of crude 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. Each issue is analyzed for its probable causes, and a step-by-step resolution is provided.

Issue 1: Oily Product or Failure to Crystallize After Synthesis

Scenario: After the final synthetic step and initial work-up, the crude hydrochloride salt appears as a viscous oil or fails to solidify, even after prolonged standing or cooling.

Probable Causes:

  • Residual Solvents: The presence of reaction solvents (e.g., methanol, ethanol, N,N-dimethylformamide) can significantly lower the melting point and inhibit crystallization.[2]

  • Excess HCl: An excess of hydrochloric acid can lead to the formation of a highly hygroscopic product that readily absorbs atmospheric moisture, resulting in an oily appearance.

  • Presence of Impurities: Synthesis-related impurities can act as "crystal poisons," disrupting the lattice formation necessary for solidification.[2][3] These may include unreacted starting materials or by-products.

Step-by-Step Resolution:

  • Solvent Removal:

    • Ensure the crude product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 40-50 °C), to remove volatile organic solvents.

    • Consider co-evaporation with a solvent in which the product is sparingly soluble but the impurity is soluble (e.g., toluene, heptane) to azeotropically remove residual solvents and water.

  • Neutralization and Re-precipitation:

    • If excess acid is suspected, dissolve the oily product in a minimal amount of water or methanol.

    • Carefully add a weak base (e.g., saturated sodium bicarbonate solution) dropwise until the pH is neutral to slightly basic. This will convert the hydrochloride salt to the free base.

    • Extract the free base into an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent to obtain the free base, which may be an oil or a solid.

    • Dissolve the free base in a suitable solvent (e.g., isopropanol, ethyl acetate) and add a stoichiometric amount of HCl (e.g., as a solution in isopropanol or ether) to re-precipitate the hydrochloride salt.

  • Trituration:

    • Add a non-polar solvent in which the product is insoluble (e.g., diethyl ether, hexanes, or a mixture) to the oily crude product.

    • Stir or sonicate the mixture vigorously. This process can often induce crystallization by washing away soluble impurities and providing mechanical energy for nucleation.

Issue 2: Low Purity After Recrystallization

Scenario: The purity of the 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, as determined by HPLC or NMR, remains below the desired specification (>98%) even after one or more recrystallization attempts.

Probable Causes:

  • Inappropriate Recrystallization Solvent System: The chosen solvent or solvent pair may not provide a sufficient difference in solubility between the product and the impurities at high and low temperatures.

  • Co-precipitation of Impurities: Some impurities may have similar solubility profiles to the product, leading to their inclusion in the crystal lattice.

  • Thermal Degradation: The compound may be degrading at the boiling point of the chosen recrystallization solvent, generating new impurities.[2]

Step-by-Step Resolution:

  • Solvent System Screening:

    • Systematically screen for a suitable recrystallization solvent. Good candidates are alcohols (isopropanol, ethanol), ketones (acetone), esters (ethyl acetate), or mixtures of these with anti-solvents (heptane, diethyl ether).

    • The ideal solvent should dissolve the compound when hot but have low solubility when cold.

    Solvent SystemSuitability for RecrystallizationNotes
    Isopropanol (IPA)GoodOften provides good crystal quality.
    Ethanol/HeptaneGoodEthanol dissolves the compound, and heptane acts as an anti-solvent to induce crystallization upon cooling.
    Acetone/WaterModerateThe hydrochloride salt may have some water solubility. Use minimal water.
    Dichloromethane/HexaneModerateGood for precipitating the salt but may not be as effective for removing polar impurities.
  • Controlled Cooling:

    • Avoid crash cooling the recrystallization mixture. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.

  • Charcoal Treatment:

    • If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product.

  • Consider Column Chromatography:

    • If recrystallization fails to achieve the desired purity, column chromatography may be necessary. For the hydrochloride salt, silica gel chromatography can be challenging due to the compound's polarity. It is often more effective to purify the free base using silica gel chromatography with a mobile phase such as dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine to suppress tailing. The purified free base can then be converted back to the hydrochloride salt.

Issue 3: Product is Hygroscopic and Difficult to Handle

Scenario: The purified, solid product quickly becomes sticky or deliquesces when exposed to the atmosphere.

Probable Causes:

  • Inherent Hygroscopicity: Many hydrochloride salts are inherently hygroscopic. Pyridine hydrochloride itself is very hygroscopic.[4]

  • Amorphous Solid State: The product may be an amorphous solid rather than a crystalline one. Amorphous solids have a higher surface area and are often more hygroscopic.

  • Residual Impurities: Certain impurities can increase the hygroscopicity of the final product.

Step-by-Step Resolution:

  • Handling and Storage:

    • Handle the material in a glove box or under an inert atmosphere (e.g., nitrogen, argon) as much as possible.

    • Store the product in a tightly sealed container with a desiccant. Long-term storage at low temperatures (-20 °C) can also help.[5]

  • Inducing Crystallinity:

    • Ensure the final purification step, such as recrystallization, yields a well-defined crystalline solid. An amorphous solid can sometimes be converted to a crystalline form by slurrying it in a solvent in which it is poorly soluble.

  • Salt Screening:

    • If hygroscopicity is a persistent issue for the intended application, consider forming a different salt (e.g., tartrate, mesylate, tosylate) of the free base. These may have more favorable physical properties, such as lower hygroscopicity and higher crystallinity.

II. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride?

A1: The impurities will largely depend on the synthetic route. However, common process-related impurities could include:

  • Starting Materials: Unreacted 4-methyl-2-halopyridine or 3-hydroxypiperidine derivatives.

  • By-products: Products of side reactions, such as N-alkylation or O-alkylation at different positions if reaction conditions are not optimal.

  • Degradation Products: The piperidine and pyridine rings can be susceptible to oxidation or other degradation pathways under harsh reaction or work-up conditions.[2][6]

  • Residual Solvents: As mentioned in the troubleshooting guide, residual solvents from the synthesis and purification are common impurities.[2]

Q2: What is the best way to monitor the purity of the product during purification?

A2: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method for monitoring the progress of a reaction or the separation during column chromatography. It is best performed on the free base.

  • High-Performance Liquid Chromatography (HPLC): The most common quantitative method for assessing the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an additive like trifluoroacetic acid or formic acid) is a typical starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and to identify unknown impurities, often in conjunction with HPLC (LC-MS).[2]

Q3: Can I use an acid-base extraction to purify the crude product?

A3: Yes, an acid-base extraction is an excellent purification technique for this compound. The general workflow is as follows:

AcidBaseExtraction Crude Crude Product (in Organic Solvent) AcidWash Wash with Acidic Water (e.g., 1M HCl) Crude->AcidWash Product moves to aqueous layer BaseAddition Aqueous Layer (Product as HCl Salt) AcidWash->BaseAddition FreeBase Add Base (e.g., NaOH) to Aqueous Layer BaseAddition->FreeBase Extraction Extract with Organic Solvent (e.g., DCM) FreeBase->Extraction Final Pure Free Base in Organic Solvent Extraction->Final Product moves back to organic layer

Caption: Acid-base extraction workflow for purification.

This process effectively separates the basic product from neutral or acidic impurities. The purified free base can then be isolated and converted to the hydrochloride salt.

Q4: What are the key stability and storage considerations for this compound?

A4: 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is a hydrochloride salt of a secondary amine and is expected to be a stable solid.[4][] However, the following should be considered:

  • Hygroscopicity: As discussed, the compound is likely to be hygroscopic. Store in a desiccator or under an inert atmosphere.[4]

  • Light Sensitivity: While not explicitly reported, many pyridine derivatives can be sensitive to light. It is good practice to store the compound in an amber vial or in the dark.

  • pH Stability: The free base may be susceptible to oxidation over time. The hydrochloride salt is generally more stable. Avoid storing solutions of the free base for extended periods, especially if exposed to air.

III. References

  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Retrieved from

  • Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116.

  • Zhang, M., et al. (2017). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 22(9), 1490.

  • ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]

  • PubMed. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

Sources

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the stability and storage of this compound. The following question-and-answer format directly addresses specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for solid 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride?

Proper storage is crucial to maintain the integrity and stability of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. As a hydrochloride salt, the compound is likely hygroscopic, meaning it can absorb moisture from the atmosphere.[1][2][3]

Key Recommendations:

  • Temperature: Store in a cool and dry place.[4][5] While specific temperature ranges are not available in the provided literature for this exact compound, a common recommendation for similar compounds is room temperature, away from direct heat sources.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2]

  • Light: Protect from light, as many pyridine derivatives can be light-sensitive.

ParameterRecommended ConditionRationale
Temperature Cool, dry place (Room Temperature)Minimizes degradation kinetics.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents moisture absorption and oxidation.
Container Tightly sealed, opaque containerProtects from moisture and light.[2]
Location Well-ventilated areaEnsures safety in case of any outgassing.[4][5]
Is 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride hygroscopic? What issues can this cause?

Yes, as a hydrochloride salt, it is highly likely to be hygroscopic.[1][2] Hygroscopicity can lead to several experimental challenges:

  • Inaccurate Weighing: Absorption of water will lead to errors in weighing, affecting the concentration of your solutions.

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways.

  • Physical Changes: The powder may clump or cake, making it difficult to handle.[3][6]

To mitigate these issues, it is essential to handle the solid compound in a controlled environment, such as a glove box with low humidity, and to minimize its exposure to the ambient atmosphere.

What is the expected shelf-life of this compound?

The specific shelf-life for 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is not publicly available and should be determined empirically. However, when stored under the recommended conditions (cool, dry, dark, and tightly sealed), the compound should remain stable for an extended period. For critical applications, it is advisable to re-test the purity of the compound after long-term storage.

Solution Stability and Preparation

What solvents are recommended for preparing solutions of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride?

The solubility of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride should be empirically determined for your specific application. As a hydrochloride salt, it is expected to be soluble in aqueous buffers and polar protic solvents like ethanol and methanol.

What is the stability of this compound in solution, and how should solutions be stored?

The stability of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride in solution is not well-documented and will depend on the solvent, pH, temperature, and exposure to light.

General Guidance for Solution Storage:

  • Short-term Storage (up to 24 hours): Store at 2-8°C.

  • Long-term Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Protection: Protect solutions from light.

It is highly recommended to perform a stability study for your specific experimental conditions. A general workflow for assessing solution stability is provided in the "Experimental Protocols" section.

Troubleshooting Guide

I observed a change in the color/appearance of the solid compound. What should I do?

A change in color or the appearance of clumps can indicate degradation or moisture absorption. It is recommended to discard the material and use a fresh batch for your experiments to ensure data integrity.

My experimental results are inconsistent. Could this be related to the stability of the compound?

Inconsistent results can indeed be a consequence of compound degradation. If you suspect this, it is crucial to:

  • Verify Storage Conditions: Ensure the compound has been stored correctly.

  • Use a Fresh Batch: Compare the results obtained with a new vial of the compound.

  • Assess Purity: If possible, check the purity of your compound using an appropriate analytical method like HPLC.

How can I monitor the degradation of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride?

High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the degradation of the compound. A stability-indicating HPLC method can separate the parent compound from its degradation products.[1]

Potential Degradation Pathways

While specific degradation pathways for 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride are not detailed in the available literature, pyridine derivatives can undergo degradation through several mechanisms, primarily hydrolysis and oxidation.[7][8][9][10]

  • Hydrolysis: The ether linkage could be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the molecule.

  • Oxidation: The pyridine ring and the piperidine ring can be susceptible to oxidation.[7][9]

A generalized potential degradation pathway for a substituted pyridine is illustrated below.

G cluster_0 Degradation Pathways A 4-Methyl-2-(piperidin-3-yloxy)- pyridine hydrochloride B Hydrolysis Products (e.g., Cleavage of ether bond) A->B H₂O (Acid/Base catalysis) C Oxidation Products (e.g., N-oxides, ring opened products) A->C Oxidants (e.g., O₂, peroxides) D Photodegradation Products A->D Light (UV/Vis)

Caption: Potential degradation pathways for the compound.

Experimental Protocols

Protocol 1: Proper Handling of a Hygroscopic Compound

This protocol outlines the steps to minimize moisture absorption when handling 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride.

  • Preparation: Before opening the container, allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Environment: Whenever possible, handle the solid in a controlled environment with low humidity, such as a glove box or a balance enclosure with a nitrogen purge.

  • Weighing: Use a clean, dry spatula and weighing vessel. Perform the weighing process as quickly as possible to minimize exposure to air.

  • Sealing: Immediately and tightly seal the container after use.

  • Storage: Return the container to the recommended storage conditions.

Protocol 2: Workflow for Assessing Solution Stability

This workflow provides a basic framework for determining the stability of your compound in a specific solvent and storage condition.

G cluster_workflow Solution Stability Assessment Workflow prep Prepare fresh solution of known concentration t0 Analyze at T=0 (e.g., HPLC for initial purity and concentration) prep->t0 storage Store aliquots under desired conditions (e.g., RT, 4°C, -20°C, protected from light) t0->storage analysis Analyze aliquots at different time points (e.g., 24h, 48h, 1 week) storage->analysis compare Compare results to T=0 data analysis->compare conclusion Determine acceptable storage duration and conditions compare->conclusion

Caption: Workflow for assessing solution stability.

References

  • Parshikov, I. A., et al. (2012). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Applied Microbiology and Biotechnology, 96(5), 1171-1190.
  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC critical reviews in environmental control, 19(4), 309-340.
  • Fetzner, S. (1998). Bacterial degradation of pyridine, quinoline, acridine, and their derivatives under aerobic conditions. Applied microbiology and biotechnology, 49(3), 237-250.
  • Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under anaerobic and aerobic conditions. Microbiological reviews, 60(3), 483-498.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Vesta Nutra. (2019, January 7).
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.
  • Sigma-Aldrich. (2021, June 19).
  • Li, S., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(9), 1933.
  • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders.

Sources

Technical Support Center: Synthesis of 4-Methyl-2-(piperidin-3-yloxy)-pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. We will delve into the causality behind these issues and provide field-proven troubleshooting strategies and protocols to ensure the integrity of your synthesis and the purity of your final compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and analysis of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride.

Q1: What is the most common and industrially scalable synthetic route for this compound?

The most prevalent and robust synthetic pathway is a variation of the Williamson ether synthesis, specifically a nucleophilic aromatic substitution (SNAr) reaction. This route involves the coupling of a halo-pyridine derivative with 3-hydroxypiperidine.

  • Step 1: Deprotonation. The hydroxyl group of N-protected 3-hydroxypiperidine is deprotonated using a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide.

  • Step 2: SNAr Coupling. The resulting alkoxide attacks an activated pyridine ring, typically 2-chloro-4-methylpyridine or 2-fluoro-4-methylpyridine, displacing the halide.

  • Step 3: Deprotection & Salt Formation. The protecting group on the piperidine nitrogen (e.g., a Boc group) is removed under acidic conditions, which concurrently forms the desired hydrochloride salt.

The choice of a 2-fluoro substituent over a 2-chloro is often preferred for SNAr reactions due to the higher electronegativity of fluorine, which more effectively activates the aromatic ring towards nucleophilic attack.

Q2: What are the most critical process parameters to control during the SNAr coupling step?

Controlling the following parameters is crucial for minimizing impurity formation and maximizing yield:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. The use of a strong base like NaH necessitates thoroughly dried solvents (e.g., THF, DMF) and an inert atmosphere (Nitrogen or Argon). Water can quench the base and hydrolyze the starting 2-halopyridine.

  • Temperature Control: The initial deprotonation is often performed at a low temperature (e.g., 0 °C) to control the exothermic reaction of the base with the alcohol. The subsequent coupling reaction temperature is then carefully raised to ensure a reasonable reaction rate without promoting decomposition or side reactions.

  • Stoichiometry of the Base: Using a slight excess of the base (e.g., 1.1-1.2 equivalents) ensures complete deprotonation of the 3-hydroxypiperidine. However, a large excess can lead to unwanted side reactions.

Q3: Which analytical techniques are best suited for identifying and quantifying impurities in the final product?

A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary tool for quantifying the purity of the final product and detecting non-volatile impurities.[1] A gradient method using a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., phosphate or ammonium acetate buffer) is typically effective.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for the identification of unknown peaks observed in the HPLC chromatogram by providing molecular weight information.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final product and identifying structural isomers or process-related impurities that may not separate well by HPLC.

  • Gas Chromatography (GC): GC is used to quantify residual solvents from the synthesis and purification steps.

Section 2: Troubleshooting Guide: Common Impurities & Mitigation

This guide addresses specific experimental problems in a question-and-answer format.

Problem: My final product shows a persistent impurity with a mass of [M+16]. What is it and how can I remove it?

Answer: This impurity is almost certainly the 4-Methyl-2-(piperidin-3-yloxy)-pyridine-N-oxide . The tertiary nitrogen of the pyridine ring is susceptible to oxidation, which can occur during the reaction, workup, or even on storage if exposed to air and light.[3][4]

  • Causality: Pyridine N-oxides can be formed by various oxidizing agents.[5] In a synthetic context, this can happen if there are trace peroxides in solvents (like THF or ether) or during oxidative workup conditions. The pyridine nitrogen lone pair attacks an oxygen source, leading to the formation of the N-O bond.[6][7]

  • Mitigation & Removal Strategy:

    • Prevention: Use freshly distilled, peroxide-free solvents. Ensure the reaction is maintained under an inert atmosphere. Avoid unnecessarily harsh or oxidative workup conditions.

    • Removal: Deoxygenation of the N-oxide back to the parent pyridine is the most effective removal method. This can be achieved by treating the crude product mixture with a reducing agent like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) in a suitable solvent before final purification.

Problem: The yield of my coupling reaction is low, and I've isolated a significant amount of 4-methyl-2-pyridone as a byproduct.

Answer: The presence of 4-methyl-2-pyridone (the tautomer of 4-methyl-2-hydroxypyridine) points directly to a hydrolysis side reaction.

  • Causality: Your starting material, 2-chloro-4-methylpyridine, is reacting with a water source instead of the intended piperidine alkoxide. This is a classic competing SNAr reaction where hydroxide (from water) acts as the nucleophile. This issue is exacerbated by:

    • Inadequately dried solvents or reagents.

    • Slow addition of the piperidine alkoxide, allowing the halopyridine more time to react with any trace water.

    • Using a weaker base that does not fully deprotonate the 3-hydroxypiperidine, leaving it less nucleophilic than any hydroxide present.

  • Mitigation Strategy:

    • Rigorous Anhydrous Technique: Dry all glassware in an oven. Use solvents passed through a solvent purification system or distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone).

    • Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure rapid and complete formation of the alkoxide.

    • Reaction Order: Add the 3-hydroxypiperidine to the suspension of NaH in the solvent first. Allow the deprotonation to complete before adding the 2-chloro-4-methylpyridine to the pre-formed alkoxide.

Problem: My NMR spectrum is overly complex, suggesting the presence of isomers. What could be the source?

Answer: Isomeric impurities can arise from either the starting materials or from side reactions. The most likely sources are:

  • Positional Isomers from Starting Materials: If the starting 3-hydroxypiperidine contains its isomer, 4-hydroxypiperidine, you will form the corresponding 4-Methyl-2-(piperidin-4-yloxy)-pyridine impurity.[8][9] Similarly, contamination of 2-chloro-4-methylpyridine with its isomers (e.g., 2-chloro-3-methylpyridine or 2-chloro-5-methylpyridine) will lead to the corresponding isomeric products.

  • N-Alkylation vs. O-Alkylation: While O-alkylation is strongly favored, a minor amount of N-alkylation on the piperidine nitrogen can occur, leading to a quaternary ammonium salt-type impurity. This is less common in SNAr but should not be entirely discounted, especially at high temperatures.

  • Mitigation Strategy:

    • Starting Material QC: Always verify the purity and identity of your starting materials by NMR and HPLC/GC before beginning the synthesis. Source high-purity reagents from reputable suppliers.

    • Controlled Reaction Conditions: Avoid excessive heating, as this can sometimes promote less favorable side reactions.

    • Chromatographic Purification: Careful column chromatography can often separate positional isomers, though it can be challenging. Developing a selective crystallization or salt formation procedure may be necessary for large-scale purification.

Problem: I am attempting this synthesis via a Mitsunobu reaction and my product is contaminated with byproducts that are difficult to remove.

Answer: The Mitsunobu reaction is notorious for producing reagent-derived byproducts that complicate purification.[10]

  • Causality: The reaction mechanism involves the oxidation of triphenylphosphine (PPh₃) and the reduction of an azodicarboxylate (like DEAD or DIAD).[11][12] This stoichiometrically produces:

    • Triphenylphosphine oxide (TPPO)

    • Reduced hydrazinedicarboxylate (e.g., diethyl 1,2-hydrazinedicarboxylate)

    These byproducts are often crystalline, have moderate polarity, and can co-elute or co-crystallize with the desired product.

  • Mitigation & Removal Strategy:

    • Modified Reagents: Use polymer-supported PPh₃ or fluorous-tagged reagents that can be easily removed by filtration or specific extraction.[12]

    • Purification Tactics:

      • TPPO Removal: TPPO is weakly basic. It can be precipitated as a complex by adding MgCl₂ or ZnCl₂ to the reaction mixture. Alternatively, after the reaction, the crude mixture can be dissolved in a nonpolar solvent like ether or hexane; TPPO has low solubility and will often precipitate.

      • Hydrazine Byproduct Removal: This byproduct can often be removed with an acidic wash (e.g., dilute HCl), which protonates it and extracts it into the aqueous layer.

    • Alternative Synthesis: For this particular target molecule, the SNAr route is generally cleaner and more scalable, avoiding these specific byproduct issues altogether.

Section 3: Protocols and Methodologies

Protocol 3.1: Synthesis via SNAr Coupling

  • Setup: Under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Wash (Optional): Wash the NaH with dry hexane (2x) to remove the mineral oil, carefully decanting the hexane via cannula.

  • Deprotonation: Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath. Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Coupling: Dissolve 2-chloro-4-methylpyridine (1.1 eq) in anhydrous THF and add it to the reaction mixture. Heat the reaction to a gentle reflux (approx. 65-70 °C) and monitor by TLC or LC-MS until the starting materials are consumed (typically 6-12 hours).

  • Quench: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of water.

  • Workup: Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection & Salt Formation: Dissolve the crude N-Boc protected intermediate in a suitable solvent like ethyl acetate or 1,4-dioxane. Add an excess of HCl (e.g., 4M HCl in dioxane, 3-4 eq) and stir at room temperature for 2-4 hours.

  • Isolation: The hydrochloride salt will typically precipitate. Collect the solid by filtration, wash with cold ethyl acetate or diethyl ether, and dry under vacuum to yield the final product.

Protocol 3.2: RP-HPLC Method for Purity Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 270 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Section 4: Summary of Common Impurities

Impurity NameStructure / DescriptionPotential SourceMitigation / Removal
Unreacted 2-Chloro-4-methylpyridine Starting MaterialIncomplete reactionIncrease reaction time/temperature; ensure proper stoichiometry.
Unreacted 3-Hydroxypiperidine Starting MaterialIncomplete reaction; inefficient deprotonationEnsure sufficient base is used; increase reaction time.
4-Methyl-2-pyridone Hydrolysis ProductReaction with trace waterUse rigorous anhydrous conditions.
4-Methyl-2-(piperidin-3-yloxy)-pyridine-N-oxide [M+16] Oxidation ProductOxidation during reaction, workup, or storageUse peroxide-free solvents; inert atmosphere; chemical reduction (PCl₃).
4-Methyl-2-(piperidin-4-yloxy)-pyridine Positional IsomerImpurity in 3-hydroxypiperidine starting materialQC of starting materials; chromatographic separation.
Triphenylphosphine oxide (TPPO) Mitsunobu ByproductStoichiometric byproduct of Mitsunobu reactionPrecipitation with metal salts; chromatography; use SNAr route.
Reduced Azodicarboxylate Mitsunobu ByproductStoichiometric byproduct of Mitsunobu reactionAcidic wash; chromatography; use SNAr route.

Section 5: Visualization of Synthetic and Impurity Pathways

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents 2-Chloro-4-methylpyridine 2-Chloro-4-methylpyridine Coupled_Product N-Boc Protected Intermediate 2-Chloro-4-methylpyridine->Coupled_Product N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine Alkoxide_Intermediate N-Boc-3-piperidine alkoxide N-Boc-3-hydroxypiperidine->Alkoxide_Intermediate 1. NaH, THF, 0°C NaH NaH THF (anhydrous) THF (anhydrous) Alkoxide_Intermediate->Coupled_Product 2. SNAr Coupling Reflux Final_Product 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride Coupled_Product->Final_Product 3. HCl (deprotection & salt formation)

Impurity_Formation cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway 2_Chloro_Py 2-Chloro-4-methylpyridine Pyridone 4-Methyl-2-pyridone 2_Chloro_Py->Pyridone SNAr H2O Water (H₂O) (Contaminant) H2O->Pyridone Final_Product_Base Final Product (Free Base) N_Oxide Pyridine-N-Oxide Impurity Final_Product_Base->N_Oxide Oxidant [O] (e.g., Peroxides, Air) Oxidant->N_Oxide

Troubleshooting_Workflow start Analyze Final Product (HPLC, LC-MS, NMR) purity_check Purity > 99%? start->purity_check end_ok Process Complete purity_check->end_ok Yes impurity_id Identify Major Impurity by MS and/or NMR purity_check->impurity_id No check_m16 Mass = [M+16]? impurity_id->check_m16 is_n_oxide Impurity: N-Oxide Action: Chemical Reduction (PCl₃) Prevention: Use Peroxide-Free Solvents check_m16->is_n_oxide Yes check_hydrolysis Impurity = 4-Methyl-2-pyridone? check_m16->check_hydrolysis No is_hydrolysis Impurity: Hydrolysis Product Action: Re-purify (Chromatography) Prevention: Use Rigorous Anhydrous Conditions check_hydrolysis->is_hydrolysis Yes check_sm Impurity = Starting Material? check_hydrolysis->check_sm No is_sm Impurity: Unreacted SM Action: Re-run reaction with longer time or higher temperature check_sm->is_sm Yes other Impurity: Isomer or Other Action: Check SM Purity, Re-optimize Purification Method check_sm->other No

References

  • Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. [Link]

  • Pyridine-N-oxide. Organic Syntheses Procedure. [Link]

  • A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters. [Link]

  • Pyridine-N-oxide. Wikipedia. [Link]

  • Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Mitsunobu reaction. Wikipedia. [Link]

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health (NIH). [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Phenazopyridine (oral route) - Side effects & dosage. Mayo Clinic. [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. [Link]

  • 4-hydroxy-piperidine derivatives and their preparation.
  • 4-methyl-2-(piperidin-4-yloxy)pyridine. PubChem. [Link]

  • 4-Methyl-2-(4-piperidinyl)pyridine Hydrochloride. Fisher Scientific. [Link]

  • Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. PubChem. [Link]

  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed. [Link]

  • Synthesis method of N-boc-4-hydroxypiperidine.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Phenazopyridine. PubChem. [Link]

  • 2-[(S)-(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine (2R,3R)-2,3-dihydroxybutanedioate. PubChem. [Link]

  • Method for preparing 4-piperidyl piperidine.

Sources

Technical Support Center: Optimizing 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride Dosage for Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 20, 2026

Welcome to the technical support guide for optimizing the in vitro dosage of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, hereafter referred to as "Cmpd-X." As this is a novel compound, this guide provides a comprehensive framework based on established pharmacological principles to help you determine the optimal concentration for your specific cell line and experimental endpoint. Our goal is to empower you to generate robust, reproducible, and meaningful data.

This center is structured to walk you through the entire workflow, from initial compound handling to troubleshooting complex results.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses the most common initial questions regarding the handling and preparation of a new small molecule compound like Cmpd-X.

Q1: How should I prepare my initial stock solution of Cmpd-X?

A1: Proper stock solution preparation is critical for experimental success. The goal is to create a high-concentration, stable stock that can be diluted to final working concentrations without introducing artifacts.

  • Solvent Selection: For most novel organic compounds, cell culture grade Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its broad solubilizing power and compatibility with cell culture at low final concentrations.[1][2]

  • Stock Concentration: Aim for a high concentration (e.g., 10-50 mM). This allows for minimal volumes of stock to be added to your culture medium, keeping the final DMSO concentration well below cytotoxic levels.[3] A 1000x stock is a common and convenient standard.[4]

  • Dissolution Procedure: To dissolve Cmpd-X, add the calculated volume of DMSO to the vial. If solubility is a challenge, gentle warming (e.g., 37°C water bath) and vortexing or sonication can be employed.[2][4] Always ensure the compound is fully dissolved before storing.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light.

Q2: What is the maximum permissible DMSO concentration in my cell culture, and why is it important?

A2: While an excellent solvent, DMSO is not inert and can impact cell health and function at higher concentrations.[5]

  • General Guideline: The final concentration of DMSO in your cell culture medium should ideally be kept at or below 0.1% .[6][7]

  • Tolerable Range: Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but this is cell-line dependent.[6][8] Primary cells and stem cells are often more sensitive.[6]

  • The "Why": Exceeding these limits can lead to a range of artifacts, including altered gene expression, induced differentiation, and direct cytotoxicity, which would confound your experimental results.[5][9]

  • Best Practice: Always run a "vehicle control" — cells treated with the same final concentration of DMSO as your highest Cmpd-X dose, but without the compound.[10][11] This allows you to distinguish the effects of the compound from the effects of the solvent.[10]

Q3: I have no prior data on Cmpd-X. What concentration range should I test first?

A3: For a completely novel compound, it's essential to test a very broad concentration range to identify the window of biological activity.

  • Recommended Starting Range: A wide, logarithmic dose range is recommended.[3] A good starting point is an 8-point dilution series spanning from 100 µM down to 1 nM .

  • Rationale: This wide net is likely to capture the IC50/EC50 (the concentration at which the compound exerts 50% of its maximal effect) of most bioactive small molecules. Testing excessively high concentrations (e.g., >100 µM) often leads to non-specific effects or cytotoxicity.[12]

  • Dilution Scheme: A half-log (e.g., 100, 31.6, 10, 3.16 µM...) or full-log (100, 10, 1, 0.1 µM...) serial dilution is efficient for covering this range.[3][13]

Part 2: Core Experimental Workflow - The Dose-Response Experiment

The cornerstone of optimizing any compound dosage is the dose-response experiment. This involves two parallel assays: one for cytotoxicity and one for the desired functional effect. This dual approach is critical to ensure that the observed functional effect is not simply a result of cell death.

Workflow Overview

D3_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis A Prepare 1000x Cmpd-X Stock in DMSO C Allow Cells to Adhere (12-24h) A->C B Seed Cells in Plates (e.g., 96-well) B->C D Prepare Serial Dilutions of Cmpd-X in Media C->D E Treat Cells with Cmpd-X and Vehicle Control D->E F Incubate for Experiment Duration E->F G Assay 1: Cytotoxicity (MTT) F->G H Assay 2: Functional Readout F->H I Generate Dose-Response Curves (Cytotoxicity vs. Function) G->I H->I J Determine Optimal Concentration Window I->J

Caption: High-level workflow for dose-response optimization.

Protocol 1: Determining Cytotoxicity using MTT Assay

The MTT assay is a standard colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[14][15][16] A decrease in metabolic activity suggests cytotoxicity.

Materials:

  • Cells seeded in a 96-well plate.

  • Cmpd-X serial dilutions and vehicle control.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl).[17]

  • Plate reader (absorbance at 570-590 nm).

Step-by-Step Methodology:

  • Cell Seeding: Plate your cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.[14]

  • Treatment: Remove the old media and add fresh media containing the Cmpd-X serial dilutions or the vehicle control. Use at least triplicate wells for each condition.[14]

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of ~0.5 mg/mL).[16][17]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14][15]

  • Solubilization: Carefully remove the media and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16][17] Mix thoroughly by gentle shaking or pipetting.

  • Measurement: Read the absorbance on a plate reader.

  • Analysis: Plot the absorbance against the log of the Cmpd-X concentration to generate a dose-response curve and calculate the IC50 (the concentration that causes 50% inhibition of cell viability).

Data Interpretation: Finding the Optimal Window

By overlaying the cytotoxicity curve with your functional assay curve, you can identify the optimal concentration range. This is the range where Cmpd-X produces a significant functional effect with minimal impact on cell viability.

D2_Curves cluster_0 Dose-Response Interpretation y_axis Response (%) x_axis Log [Cmpd-X] y_axis->x_axis p1 100 p2 0 func_start func_mid func_start->func_mid func_end func_mid->func_end func_label Functional Activity (EC50) cyto_start cyto_mid cyto_start->cyto_mid cyto_end cyto_mid->cyto_end cyto_label Cytotoxicity (IC50) window_start window_end window_box Optimal Experimental Window

Caption: Idealized graph showing the optimal experimental window.

Part 3: Troubleshooting Guide

Even with careful planning, experiments can yield unexpected results. This section addresses specific issues you may encounter.

Q4: I added my Cmpd-X stock to the media, and it immediately became cloudy. What should I do?

A4: This indicates that your compound is precipitating out of the aqueous solution, a common issue for hydrophobic molecules. When a compound precipitates, its effective concentration is unknown and drastically lower than the nominal concentration.

Troubleshooting Steps:

  • Visual Inspection: Always visually inspect your treatment media after adding the compound stock.[3]

  • Reduce Final Concentration: The most common cause is exceeding the compound's solubility limit. Test a lower concentration range.

  • Increase Serum Concentration: Serum proteins, particularly albumin, can bind to small molecules and increase their apparent solubility.[18][19][20] If your experiment allows, try increasing the fetal bovine serum (FBS) percentage. Be aware that this can also reduce the free fraction of the compound, potentially lowering its potency.[21]

  • Modified Dissolution Protocol: A three-step protocol can sometimes help: 1) Dissolve in 100% DMSO, 2) Dilute 1:10 in pure, warm FBS, then 3) Perform the final dilution into pre-warmed culture media.[22]

D1_Solubility A Precipitation Observed in Media? B No (Proceed with Experiment) A->B No C Yes A->C Yes D Is reducing the highest concentration an option? C->D E Yes (Recommended) Re-test with lower range. D->E Yes F No D->F No G Can FBS % be increased? F->G H Yes (Re-test solubility) G->H Yes I No (Compound is likely unsuitable for this assay at this concentration) G->I No

Caption: Decision tree for troubleshooting compound precipitation.

Q5: My cells show high levels of death even at very low concentrations of Cmpd-X, and it doesn't seem dose-dependent. What could be wrong?

A5: This pattern often points to an issue other than direct compound toxicity.

  • Check Your Vehicle Control: The first step is to look at your DMSO-only control. If those cells are also dying, you may have a solvent toxicity issue (DMSO concentration is too high) or a general cell culture problem like contamination.

  • Compound Instability: The compound might be degrading in the culture medium into a toxic byproduct. This is less common but possible. Time-course experiments can help elucidate this.

  • Contamination: Do not underestimate the possibility of contamination in your compound stock or media. If sterility was compromised during stock preparation, this could be the source.[2]

Q6: I am not observing any effect of Cmpd-X, even at the highest concentrations. What should I check?

A6: A lack of effect can be as challenging as unexpected toxicity.

  • Confirm Compound Activity: Is it possible the compound is inactive? If you have a positive control compound known to elicit the effect you are measuring, run it in parallel to validate that the assay itself is working.[10]

  • Review Solubility: Revisit Q4. Even if not visibly cloudy, micro-precipitation can occur, drastically lowering the effective concentration.

  • Serum Protein Binding: High serum concentrations can lead to extensive protein binding, leaving very little "free" compound available to interact with the cells.[21][23] Consider reducing the serum percentage in your assay medium, but first, confirm your cells can tolerate the lower serum for the duration of the experiment.

  • Time Dependence: Is the incubation time long enough? Some cellular processes take time to manifest. Conversely, is it too long, allowing the cells to metabolize or degrade the compound? A time-course experiment (e.g., testing at 6, 24, and 48 hours) can provide valuable insight.

Summary Data Tables

Table 1: Recommended DMSO Limits in Cell Culture

ConditionFinal DMSO ConcentrationRecommendation
Ideal/Sensitive Cells ≤ 0.1% Safest for most applications, especially long-term studies.[6][7]
General Use ≤ 0.5% Tolerated by many robust cell lines for acute experiments.[6][8]
High Risk > 0.5% High potential for artifacts and cytotoxicity; requires rigorous vehicle controls.[5]

Table 2: Example Starting Dose-Response Range for Cmpd-X

Concentration (µM)Log Concentration
1002
31.61.5
101
3.160.5
10
0.1-1
0.01-2
0.001-3

References

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Araceli Biosciences. (2020, December 8). Controlling your High Content Assays. [Link]

  • HiMedia Laboratories. Dimethyl Sulfoxide (DMSO). [Link]

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?. [Link]

  • Albrecht, W., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology. [Link]

  • ResearchGate. (2023, March 6). How to do proper DMSO control for cell culture drug treatments?. [Link]

  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]

  • Wang, Y., et al. (2016). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. ACS Chemical Biology. [Link]

  • PromoCell. Troubleshooting guide for cell culture. [Link]

  • Ramirez, T., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. [Link]

  • Biology Stack Exchange. (2017, May 30). Why is a DMSO-only Control Important?. [Link]

  • Pieroni, E., et al. (2011). Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins. Molecular BioSystems. [Link]

  • ResearchGate. (2024, November 16). Design of optimal concentrations for in vitro cytotoxicity experiments. [Link]

  • ResearchGate. (2015, August 4). Can I use an untreated control (cells+media+reagent) instead of a vehicle control to calculate % cell viability?. [Link]

  • BioIVT. (2019, April 3). Can Interactions Between Therapeutic Proteins and Small Molecule Drugs Be Evaluated In Vitro?. [Link]

  • ScienceDirect. (2022, June 12). Diffusion of small molecule drugs is affected by surface interactions and crowder proteins. [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. [Link]

  • Takara Bio. Tips and troubleshooting. [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • Open Access Journals. Review on Interaction of Serum Albumin with Drug Molecules. [Link]

  • ResearchGate. (2017, May 8). How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. [https://www.researchgate.net/post/How_do_you_exactly_calculate_the_effect_of_a_vehicle_control_in_a_MTT_drug_cytotoxicity_assay]([Link]_ cytotoxicity_assay)

  • ResearchGate. (2025, August 6). Which concentrations are optimal for in vitro testing?. [Link]

  • Fischer, S., et al. (2017). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology. [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

Sources

how to prevent degradation of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution. Due to the compound's specific functional groups, its stability is contingent on careful handling and optimized solution conditions. This document provides in-depth troubleshooting guides and frequently asked questions to address challenges you may encounter during your experiments.

Disclaimer: The stability of any chemical compound is highly dependent on the specific experimental matrix. The following guidelines are based on established chemical principles for its constituent functional groups—pyridine, piperidine, and an ether linkage. Researchers must validate these recommendations for their specific application.

Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride in solution?

A1: The molecule possesses three key structural features that are susceptible to degradation: the ether linkage, the pyridine ring, and the piperidine ring.

  • Acid-Catalyzed Hydrolysis of the Ether Linkage: The bond connecting the pyridine and piperidine moieties is an ether bond. Ethers are susceptible to cleavage under acidic conditions, a reaction that is often accelerated by heat.[1][2][3] Since the compound is a hydrochloride salt, dissolving it in an unbuffered aqueous solution will create a mildly acidic environment, which can initiate slow hydrolysis.

  • Photodegradation of the Pyridine Ring: Pyridine and its derivatives are known to be sensitive to light, particularly UV radiation.[4][5] Exposure can initiate photochemical reactions, leading to the formation of various degradation products and loss of compound potency.[6][7]

  • Oxidation of the Piperidine Ring: The nitrogen atom and adjacent carbon-hydrogen bonds in the piperidine ring can be susceptible to oxidation.[8] This can be triggered by dissolved oxygen, trace metal ions, or other oxidizing agents present in the solvent or reaction mixture.

Q2: How does pH affect the stability of the compound in an aqueous solution?

A2: The pH of the solution is arguably the most critical factor for maintaining the stability of this compound.

  • Acidic Conditions (pH < 4): Strongly acidic environments can significantly accelerate the hydrolysis of the ether linkage.[9] While the protonated piperidinium salt form is stable, the ether bond itself is the weak point.[8]

  • Neutral to Slightly Acidic Conditions (pH 4-7): This range is generally the most stable for the compound. The piperidine nitrogen remains protonated, enhancing solubility and protecting it from certain oxidative pathways, while the rate of acid-catalyzed ether hydrolysis is minimized. Studies on similar piperidine derivatives show maximal stability in this pH range.[10]

  • Basic Conditions (pH > 8): In alkaline solutions, the piperidinium salt is deprotonated to the neutral free base. This free base form may be less soluble in aqueous media and more susceptible to oxidation.

Q3: What is the recommended solvent for preparing a stock solution?

A3: The choice of solvent depends on the desired concentration and the downstream application. As a hydrochloride salt, the compound generally has good solubility in polar protic solvents.[11]

  • For Aqueous Applications: Use a buffered solution (e.g., citrate or phosphate buffer) within the optimal pH range of 4-7. Avoid using pure, unbuffered water for long-term storage, as its pH can be influenced by dissolved CO₂, potentially drifting into a more acidic range.

  • For Organic Applications or High Concentrations: Anhydrous polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for preparing high-concentration stock solutions. These solvents minimize the risk of hydrolysis.

  • Co-solvents: For compounds with challenging solubility, a co-solvent system, such as a mixture of water and ethanol or DMSO, can be effective.[12] When using co-solvents, prepare the solution by first dissolving the compound in the organic solvent before adding the aqueous buffer.

Q4: How can I detect if my solution of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride has degraded?

A4: Degradation can be assessed through both simple observation and analytical techniques.

  • Visual Inspection: Look for a change in color (e.g., yellowing) or the appearance of precipitate in the solution. While not definitive, these are often the first signs of degradation.

  • Analytical Methods: The most reliable way to assess stability is through analytical chemistry.

    • High-Performance Liquid Chromatography (HPLC): This is the preferred method. A stability-indicating HPLC method will show a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used to identify the mass of the degradation products, providing clues about the degradation pathway (e.g., identifying the masses of the cleaved pyridine and piperidine fragments).[13]

Troubleshooting Guide: Investigating Compound Degradation

If you suspect your compound is degrading, leading to inconsistent or unexpected experimental results, follow this systematic troubleshooting workflow.

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6, pad="0.5"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes start [label="Problem: Inconsistent Results\nor Suspected Degradation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_prep [label="Step 1: Review Solution\nPreparation Protocol"]; check_storage [label="Step 2: Examine Storage\nConditions"]; check_exp [label="Step 3: Analyze Experimental\nConditions"]; confirm_deg [label="Step 4: Analytically Confirm\nDegradation (HPLC/LC-MS)"]; implement_actions [label="Step 5: Implement\nCorrective Actions"]; end_goal [label="Resolution: Stable Solution &\nReproducible Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Sub-nodes for checks sub_prep [label="pH Control (Buffered?)?\nSolvent Choice?\nDissolution Method?", shape=note, fillcolor="#FFFFFF"]; sub_storage [label="Temperature (Frozen?)?\nLight Exposure (Amber vial?)?\nHeadspace (Inert gas?)?", shape=note, fillcolor="#FFFFFF"]; sub_exp [label="Presence of Nucleophiles?\nOxidizing/Reducing Agents?\nIncompatible Reagents?", shape=note, fillcolor="#FFFFFF"]; sub_actions [label="Prepare Fresh Solution\nOptimize Storage Conditions\nUse Co-solvents/Buffers", shape=note, fillcolor="#FFFFFF"];

// Edges start -> check_prep; check_prep -> check_storage [label="If Prep OK"]; check_storage -> check_exp [label="If Storage OK"]; check_exp -> confirm_deg [label="If Experiment OK"]; confirm_deg -> implement_actions [label="Degradation Confirmed"]; implement_actions -> end_goal;

// Connections to sub-nodes check_prep -> sub_prep [style=dashed, arrowhead=none]; check_storage -> sub_storage [style=dashed, arrowhead=none]; check_exp -> sub_exp [style=dashed, arrowhead=none]; implement_actions -> sub_actions [style=dashed, arrowhead=none];

// Corrective loop confirm_deg -> check_prep [label="Degradation Unconfirmed\n(Re-evaluate baseline)", style=dotted, dir=back]; }

Figure 1. Workflow for troubleshooting compound degradation.
Potential Degradation Pathways

Understanding the likely degradation pathways is crucial for prevention. The primary mechanisms are hydrolysis, oxidation, and photolysis.

graph DegradationPathways { graph [layout=neato, overlap=false, splines=true]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Parent Compound Parent [label="4-Methyl-2-(piperidin-3-yloxy)-pyridine\n(Hydrochloride Salt)", pos="0,2!", fillcolor="#F1F3F4", fontcolor="#202124", width=3];

// Degradation Products Hydrolysis_Prod [label="4-Methylpyridin-2-ol\n+\nPiperidin-3-ol", pos="-3,-1!", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation_Prod [label="Oxidized Piperidine Derivatives\n(e.g., N-oxide)", pos="0,-1!", fillcolor="#FBBC05", fontcolor="#202124"]; Photo_Prod [label="Pyridine Ring Cleavage\n& Radical Products", pos="3,-1!", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges with labels Parent -> Hydrolysis_Prod [label="Hydrolysis\n(Acid, Heat)", color="#EA4335"]; Parent -> Oxidation_Prod [label="Oxidation\n(O₂, Metals)", color="#4285F4"]; Parent -> Photo_Prod [label="Photolysis\n(UV Light)", color="#34A853"]; }

Figure 2. Major potential degradation pathways.
Protocols and Best Practices
Protocol 1: Preparation of a Stable Aqueous Stock Solution
  • Buffer Preparation: Prepare a 50 mM sodium citrate or sodium phosphate buffer and adjust the pH to a value between 5.0 and 6.0. Filter the buffer through a 0.22 µm filter to ensure sterility and remove particulate matter.

  • Weighing: Accurately weigh the required amount of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride in a clean, dry container. As hydrochloride salts can be hygroscopic, perform this step promptly in an environment with controlled humidity if possible.[14][15]

  • Dissolution: Add a small amount of the prepared buffer to the solid compound and gently vortex or sonicate until fully dissolved.

  • Final Volume: Once dissolved, add the buffer to reach the final desired concentration and mix thoroughly.

  • Storage: Transfer the final solution into a sterile, amber glass vial to protect from light. For long-term storage, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Recommended Storage and Handling

Adherence to proper storage conditions is critical for maximizing the shelf-life of the compound in solution.

ParameterRecommendationRationale
Temperature -20°C or -80°C Low temperatures significantly slow down the rate of all chemical degradation reactions, including hydrolysis.[16]
pH 4.0 - 7.0 (Buffered) Minimizes acid-catalyzed hydrolysis of the ether bond and maintains the stable protonated form of the piperidine ring.[10]
Light Exposure Store in amber vials; work in low light The pyridine ring is susceptible to photodegradation.[4][6] Amber vials block UV and blue light, preventing photochemical reactions.
Atmosphere Purge with Inert Gas (Argon/Nitrogen) For maximum stability, especially for long-term storage, purging the headspace of the vial with an inert gas displaces oxygen, preventing oxidation.[8]
Container Glass (Type 1 Borosilicate) Use high-quality, inert glass vials. Avoid certain plastics that may leach contaminants or allow gas exchange.
Protocol 3: Example HPLC Method for Purity Assessment

This method provides a starting point for assessing the purity of your compound and detecting potential degradation products. It should be optimized for your specific instrumentation.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 265 nm (based on the pyridine chromophore)
Injection Volume 5 µL
References
  • Engineered Science Publisher. Microbial and Solar Photocatalytic Degradation of Pyridine.

  • National Center for Biotechnology Information. UV photolysis for accelerating pyridine biodegradation.

  • Wikipedia. Ether cleavage.

  • MDPI. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst.

  • National Center for Biotechnology Information. [Biodegradation of pyridine under UV irradiation].

  • BenchChem. Technical Support Center: Stability of Pyridin-4-ol and its Derivatives in Solution.

  • BIOSYNCE. What is the stability of piperidine? - Blog.

  • BenchChem. Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols.

  • Semantic Scholar. UV photolysis for accelerating pyridine biodegradation.

  • Master Organic Chemistry. Cleavage Of Ethers With Acid.

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage.

  • National Center for Biotechnology Information. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.

  • ChemicalBook. Pyridine hydrochloride(628-13-7)MSDS Melting Point Boiling Density Storage Transport.

  • ACS Publications. A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments.

  • BenchChem. Addressing poor solubility of piperidine derivatives in reactions.

  • Wikipedia. Pyridine.

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

  • Organic Syntheses. N-(4-PYRIDYL)PYRIDINIUM CHLORIDE HYDROCHLORIDE.

  • PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.

  • DTIC. Development of Analytical Methods for the Determination of Drug Substances in Biological Fluids.

Sources

Technical Support Center: Synthesis of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. This molecule, while seemingly straightforward, presents several challenges during its synthesis, particularly when transitioning from bench-scale to pilot or manufacturing scale. The core of its synthesis is a Williamson Ether Synthesis, a classic but nuanced reaction that requires careful control of conditions to achieve high yield and purity.[1][2][3][4]

This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will delve into the causality behind these issues, offering not just protocols but the scientific reasoning needed to adapt and troubleshoot effectively.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Q1: My Williamson ether coupling reaction is showing low yield and incomplete conversion of the starting materials. What are the likely causes and how can I fix it?

This is the most common issue and typically points to suboptimal reaction conditions. The Williamson synthesis, in this case, the reaction between an N-protected 3-hydroxypiperidine and 2-chloro-4-methylpyridine, is an SN2 reaction that is highly sensitive to the base, solvent, and moisture content.[2][4][5]

Underlying Causes & Solutions:

  • Incomplete Deprotonation of the Alcohol: The reaction requires the formation of a piperidinyl alkoxide, which is the active nucleophile. If the base is too weak or moisture is present, this deprotonation will be incomplete.

    • Insight: Alcohols are weak nucleophiles, while their corresponding alkoxides are strong nucleophiles. The reaction rate is directly proportional to the concentration of the alkoxide.[3][4]

    • Solution Protocol:

      • Base Selection: Use a strong, non-nucleophilic base. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol.[5] Potassium carbonate (K₂CO₃) can also be used, but may require higher temperatures and longer reaction times.

      • Anhydrous Conditions: Ensure all reagents and the solvent (e.g., DMF, DMSO, THF) are rigorously dried. Water will consume the base and protonate the alkoxide, quenching the reaction. Use freshly distilled solvents and dry glassware.

      • Staged Addition: Add the N-protected 3-hydroxypiperidine to a slurry of the base in the solvent and stir for 30-60 minutes before adding the 2-chloro-4-methylpyridine. This ensures complete formation of the nucleophile.

  • Poor Reactivity of the Electrophile: 2-Chloro-4-methylpyridine is an electron-rich heteroaromatic halide. While the chlorine at the 2-position is activated towards nucleophilic aromatic substitution, its reactivity can be influenced by the solvent.

    • Insight: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the base (e.g., Na⁺) but do not strongly solvate the alkoxide nucleophile, leaving it highly reactive.[5]

    • Solution: Switch to a high-quality, anhydrous polar aprotic solvent such as DMF or DMSO. Ensure the reaction temperature is appropriate; a moderate heat (e.g., 60-80 °C) is often required to drive the reaction to completion without causing degradation.

Troubleshooting Workflow for Low Yield Below is a logical workflow to diagnose and solve low conversion issues.

LowYieldTroubleshooting start Low Yield / Incomplete Conversion check_moisture Verify Anhydrous Conditions (Karl Fischer on solvent/reagents) start->check_moisture check_base Evaluate Base Strength & Stoichiometry (Is it NaH, KH? Is it >1.0 eq?) check_moisture->check_base If moisture <0.05% failure Consult Process Chemistry check_moisture->failure If moisture is high, dry system and restart optimize_temp Optimize Reaction Temperature (Stepwise increase: RT -> 60°C -> 80°C) check_base->optimize_temp If base is appropriate check_base->failure If base is weak/insufficient, select stronger base and restart check_purity Confirm Starting Material Purity (NMR, LC-MS) optimize_temp->check_purity If yield still low success Problem Resolved optimize_temp->success If yield improves check_purity->success If impurities found & removed check_purity->failure If all checks pass, re-evaluate route

Caption: Logical workflow for troubleshooting low reaction yield.

Q2: I am observing a significant impurity with the same mass as my product. Could this be an N-alkylation byproduct?

Yes, this is a classic and often overlooked problem in syntheses involving ambident nucleophiles.[6] If you are using unprotected 3-hydroxypiperidine, or if your N-Boc protecting group has been partially cleaved, the secondary amine of the piperidine ring can compete with the hydroxyl group as the nucleophile. This leads to the formation of an undesired N-aryl isomer alongside your target O-aryl ether.

Mechanistic Insight:

The piperidine nitrogen and the hydroxyl oxygen can both attack the electrophilic carbon on the pyridine ring. While the alkoxide (formed after deprotonation) is generally a stronger nucleophile, the amine is also nucleophilic and its reaction can be competitive under certain conditions. This competition between N- and O-alkylation is a well-documented challenge in heterocyclic chemistry.[7][8][9]

Diagnostic & Resolution Strategy:

  • Confirm the Protecting Group: The most robust solution is to use an N-Boc protected 3-hydroxypiperidine. Before starting the reaction, confirm the integrity of the starting material via NMR to ensure the Boc group is present.

  • Structural Confirmation: Use 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) to definitively distinguish between the N- and O-alkylated products.

    • O-Alkylated (Desired Product): You will observe a correlation between the piperidine C3 proton and the pyridine C2 carbon through the ether oxygen.

    • N-Alkylated (Impurity): You would see a correlation between the piperidine protons adjacent to the nitrogen (C2 and C6) and the pyridine C2 carbon.

  • Purification: If the byproduct has already formed, separation can be difficult due to similar polarities. Reverse-phase HPLC or careful column chromatography on silica gel with a specialized solvent system may be required.

Visualizing N- vs. O-Alkylation

Alkylation cluster_reactants Reactants cluster_products Potential Products 3HP 3-Hydroxypiperidine (unprotected) O_Alk Desired O-Alkylation Product 3HP->O_Alk O-attack (Correct Pathway) N_Alk Undesired N-Alkylation Byproduct 3HP->N_Alk N-attack (Side Reaction) CMP 2-Chloro-4-methylpyridine CMP->O_Alk CMP->N_Alk

Caption: Competing N- vs. O-alkylation pathways.

Q3: I have successfully synthesized the free base, but I am struggling to form a stable, crystalline hydrochloride salt. The product oils out or remains amorphous. How can I improve my crystallization?

Salt formation and crystallization are critical for purification and obtaining a solid form with suitable handling properties. The issue often lies with the solvent system, rate of pH change, and residual impurities.

Troubleshooting Protocol for Crystallization:

  • Ensure Purity of the Free Base: Start with a high-purity free base. Residual solvents or impurities from the previous step can inhibit crystal lattice formation. If necessary, purify the free base by column chromatography before salt formation.

  • Solvent Selection: The choice of solvent is paramount. You need a solvent in which the free base is soluble but the hydrochloride salt is sparingly soluble.

    • Good Choices: Isopropanol (IPA), ethanol, ethyl acetate (EtOAc), or mixtures like IPA/EtOAc or acetone.

    • Procedure: Dissolve the free base in your chosen solvent (e.g., IPA).

  • Controlled Acidification: Do not add concentrated aqueous HCl, as the excess water can prevent crystallization.

    • Best Practice: Use a solution of HCl in a compatible solvent, such as 2M HCl in IPA or gaseous HCl bubbled through the solution. Add the acid dropwise at room temperature or slightly below (0-5 °C) with vigorous stirring. Monitor the pH to avoid adding a large excess of acid.

  • Induce Crystallization:

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a seed crystal to induce crystallization.

    • Anti-Solvent Addition: If the salt is too soluble in your primary solvent, slowly add an "anti-solvent" (a solvent in which the salt is insoluble, e.g., heptane or MTBE) until turbidity persists.

    • Temperature Cycling: Cool the solution slowly to 0-5 °C and hold. Sometimes, allowing it to slowly warm back to room temperature can promote crystal growth.

  • Isolation and Drying: Once crystals form, stir the slurry for several hours to maximize yield, then filter and wash the cake with a small amount of cold solvent or the anti-solvent. Dry under vacuum at a moderate temperature (e.g., 40-50 °C).

Data Summary: Recommended Solvent Systems

Solvent SystemFree Base SolubilityHCl Salt SolubilityTypical Outcome
Isopropanol (IPA)HighLowGood for direct crystallization
Ethyl Acetate (EtOAc)ModerateVery LowOften yields fine powder
AcetoneHighLowGood, but watch for side reactions
IPA / HeptaneHighVery LowEffective for anti-solvent crystallization

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns during scale-up? A: The two main concerns are:

  • Use of Hydride Bases: NaH and KH are highly reactive and pyrophoric, especially in the presence of moisture. They react exothermically with protic solvents and release flammable hydrogen gas. Scale-up requires an inert atmosphere (nitrogen or argon), careful temperature control, and a plan for safely quenching any excess hydride.

  • Exothermic Reactions: Both the deprotonation and the subsequent SN2 reaction can be exothermic. On a large scale, this heat must be managed with appropriate reactor cooling systems to prevent thermal runaways.

Q: How should I monitor the reaction progress effectively? A: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended.

  • TLC: Provides a quick, qualitative check. Use a mobile phase like 50% ethyl acetate in hexanes. The product will be more polar than the 2-chloro-4-methylpyridine but its Rf will depend on the N-protecting group. Visualize with UV light and a potassium permanganate stain.

  • HPLC: Provides quantitative data on the consumption of starting materials and the formation of product and byproducts. A C18 reverse-phase column with a mobile phase of acetonitrile/water with a TFA or formic acid modifier is a good starting point.

Q: What quality attributes should I check for my starting materials? A:

  • 2-Chloro-4-methylpyridine: Confirm identity and purity (>98%) by GC or HPLC and ¹H NMR.

  • N-Boc-3-hydroxypiperidine: Confirm identity and purity by ¹H NMR. Crucially, check for the absence of the unprotected piperidine.

  • Base (e.g., NaH): Use a fresh bottle. The activity of hydrides decreases over time with exposure to air. Use a dispersion in mineral oil for easier and safer handling.

  • Solvents: Use anhydrous grade solvents with a water content below 0.05% as confirmed by Karl Fischer titration.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • ResearchGate. (2023). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (2023). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Retrieved from [Link]

  • Korea Science. (n.d.). N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • ResearchGate. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Resolving Inconsistent Experimental Results with 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may be encountering variability in their experiments with this and related heterocyclic small molecules. Inconsistent results can be a significant roadblock in research, and our goal is to provide a logical, scientifically-grounded framework for troubleshooting these issues. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to design robust, reproducible assays.

Introduction: Understanding the Molecule

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is a heterocyclic compound featuring a pyridine core linked to a piperidine ring via an ether bond. As a hydrochloride salt, its physicochemical properties, such as solubility and stability, are critical to its behavior in experimental systems. Inconsistencies in results often stem not from the biological target, but from the fundamental handling and preparation of the compound itself. This guide will address these core issues in a question-and-answer format, followed by in-depth troubleshooting workflows.

Part 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common initial hurdles researchers face.

Q1: My compound is not fully dissolving, or it precipitates in my assay medium. What's happening and how can I fix it?

Answer: This is one of the most frequent sources of experimental variability. Poor solubility leads to an inaccurate final concentration, causing dose-response curves to shift or become non-reproducible. As a hydrochloride salt, the compound's solubility is highly dependent on pH.[1]

Initial Checks:

  • Solvent Choice: While DMSO is a common solvent for creating high-concentration stock solutions, the final concentration of DMSO in your aqueous assay buffer should typically be kept below 0.5% to prevent solvent-induced artifacts or cytotoxicity.[1]

  • pH of the Medium: The hydrochloride salt form generally imparts better aqueous solubility compared to the free base, particularly in acidic to neutral conditions. If your cell culture medium or buffer is alkaline, it can neutralize the salt, causing the less soluble free base to precipitate.

  • "Salting Out": High concentrations of salts in your buffer can decrease the solubility of your compound.

Solutions to Try:

  • pH Adjustment: Carefully adjust the pH of your final assay buffer to a range where the compound remains soluble.

  • Co-solvents: The use of co-solvents like ethanol or polyethylene glycol (PEG) can sometimes help, but their compatibility with your specific assay must be validated first.[1]

  • Formulation Aids: For challenging cases, especially in in vivo studies, formulation with encapsulating agents like cyclodextrins can significantly enhance aqueous solubility.[1]

Q2: I'm observing a loss of compound activity or inconsistent results between experiments run on different days. What are the likely causes?

Answer: Inconsistent results over time often point to compound instability. Pyridine-containing molecules can be susceptible to degradation, and the handling of stock solutions is paramount.[2]

Primary Causes:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce water from atmospheric condensation. This can lead to compound precipitation or hydrolysis over time. Aliquoting stock solutions is critical.

  • Hygroscopicity: As a salt, the solid compound can be hygroscopic, meaning it absorbs moisture from the air.[2][3] This can alter the true weight of the compound when preparing stock solutions, leading to concentration errors.

  • Light Sensitivity: Some heterocyclic compounds are sensitive to UV light, which can catalyze degradation.

  • Storage Conditions: Storing the compound improperly (e.g., at room temperature instead of refrigerated or frozen) can accelerate degradation.[4]

Immediate Actions:

  • Aliquot Stocks: Prepare single-use aliquots of your stock solution to avoid freeze-thaw cycles.

  • Proper Handling: When weighing the solid compound, do so in a controlled environment (e.g., a glove box with inert gas) if possible, and handle it quickly to minimize moisture absorption.[3] Always store the solid in a tightly sealed container in a desiccator.[4]

  • Fresh Dilutions: Always prepare fresh working dilutions from a stable, frozen stock solution for each experiment.[1]

Q3: How can I be sure that the variability isn't from the compound batch itself?

Answer: Batch-to-batch variability is a critical concern in drug development. Ensuring the identity and purity of your compound is a foundational step that cannot be overlooked.

Validation Steps:

  • Certificate of Analysis (CoA): Always review the CoA provided by the supplier. Check the purity data (typically from HPLC or LC-MS) and identity confirmation (NMR, MS).

  • Analytical Confirmation: If you have the capability, independently confirm the purity and identity. A simple High-Performance Liquid Chromatography (HPLC) run with UV detection can quickly assess the purity of your material.[5] A mass spectrometry (MS) analysis can confirm the molecular weight.

  • Quantitative NMR (qNMR): For the highest level of accuracy in determining the concentration of your stock solution, qNMR is the gold standard.

Part 2: In-Depth Troubleshooting Guides & Protocols

Guide 1: Systematic Workflow for Resolving Solubility Issues

Inconsistent results often begin with solubility. This workflow provides a systematic approach to identifying and solving the problem.

  • Prepare a High-Concentration Stock: Dissolve 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride in 100% DMSO to create a concentrated stock (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Serial Dilution in Assay Buffer: Create a series of dilutions of your compound in your final assay buffer, starting from your highest intended concentration.

  • Incubation: Incubate the dilutions under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the same duration.

  • Visual Inspection: After incubation, visually inspect each tube for signs of precipitation. Use a light source and a dark background to see fine particulates.

  • Centrifugation & Quantification (Optional but Recommended): a. Centrifuge the samples at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any precipitate. b. Carefully collect the supernatant. c. Analyze the concentration of the compound in the supernatant via a quantitative method like LC-MS or HPLC-UV.[6]

  • Determine Kinetic Solubility Limit: The highest concentration that remains clear and shows full recovery in the supernatant is your working kinetic solubility limit in that specific medium.

G start Inconsistent Results Observed q1 Is the compound fully dissolved in the final assay medium? start->q1 sol_protocol Perform Kinetic Solubility Assessment Protocol q1->sol_protocol No / Unsure sol_ok Solubility is likely not the issue. Investigate other factors (e.g., stability, assay conditions). q1->sol_ok Yes q2 Precipitation Observed? sol_protocol->q2 q2->sol_ok No adjust Troubleshooting Options q2->adjust Yes ph Adjust Buffer pH adjust->ph cosolvent Add Validated Co-solvent adjust->cosolvent lower_conc Lower Final Concentration adjust->lower_conc retest Re-test Solubility ph->retest cosolvent->retest lower_conc->retest

Caption: Decision tree for troubleshooting compound solubility issues.

Guide 2: Assessing Compound Stability in Solution

This workflow helps determine if your compound is degrading in your stock solution or during the course of your experiment.

  • Reference Standard: Prepare a fresh solution of the compound in your chosen solvent (e.g., DMSO) from the solid material. This is your T=0 reference.

  • Sample Preparation:

    • Stock Stability: Store an aliquot of your stock solution under your standard storage conditions (e.g., -20°C).

    • Working Solution Stability: Dilute the stock solution into your final assay buffer and incubate it under your experimental conditions (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each solution.

  • HPLC Analysis: a. Analyze each sample by reverse-phase HPLC with UV detection. b. The primary metric is the peak area of the parent compound.

  • Data Analysis: a. Compare the peak area of the parent compound at each time point to the T=0 reference. A significant decrease in the parent peak area indicates degradation. b. Look for the appearance of new peaks in the chromatogram, which correspond to degradation products.

Time Point (Hours)Stock Solution Stability (% Remaining)Assay Buffer Stability (% Remaining)
0100%100%
299.5%98.2%
499.3%95.1%
899.1%88.7%
2498.8%75.4%

This table illustrates a hypothetical scenario where the compound is stable in a -20°C DMSO stock but degrades significantly in the assay buffer at 37°C over 24 hours.

G start Suspected Compound Degradation protocol Perform HPLC-based Stability Protocol start->protocol q1 Significant decrease in parent peak OR appearance of new peaks? protocol->q1 stable Compound is stable under tested conditions. Issue lies elsewhere. q1->stable No unstable Compound is unstable. q1->unstable Yes mitigate Mitigation Strategies unstable->mitigate fresh Prepare fresh dilutions immediately before use mitigate->fresh reduce_time Reduce assay incubation time mitigate->reduce_time change_buffer Modify buffer components (e.g., pH, antioxidants) mitigate->change_buffer

Caption: Workflow for investigating and mitigating compound instability.

Part 3: Best Practices for Ensuring Experimental Reproducibility

Proactive measures are always more effective than reactive troubleshooting. Adhering to the following best practices will prevent many of the issues described above.

Best Practice AreaRecommendationRationale
Compound Handling Store solid compound in a desiccator, protected from light, at the recommended temperature (typically 2-8°C or -20°C).[4] Handle weighing and initial solubilization quickly.Minimizes moisture absorption by the hygroscopic salt and prevents light-induced degradation, ensuring accurate stock solution concentrations.[2][3]
Stock Solutions Prepare a high-concentration primary stock in 100% anhydrous DMSO. Aliquot into single-use volumes and store at -80°C for long-term use.Anhydrous DMSO prevents water-related precipitation/hydrolysis. Aliquoting avoids repeated freeze-thaw cycles that can compromise compound integrity.[1]
Assay Preparation Prepare intermediate and final working dilutions fresh for every experiment from a thawed stock aliquot. Never re-freeze and re-use diluted aqueous solutions.Compound stability is often much lower in aqueous buffers than in DMSO, especially at physiological temperatures.[1]
Quality Control Periodically check the purity of your oldest stock aliquot against a freshly prepared standard using HPLC to ensure no degradation has occurred during storage.Verifies the long-term stability of your compound under your specific storage conditions, ensuring that historical and new data are comparable.
Experimental Design Always include appropriate vehicle controls (e.g., buffer with the final concentration of DMSO) in every experiment.Differentiates the effect of the compound from any potential effects of the solvent carrier on the biological system.

References

  • Benchchem. (n.d.). Technical Support Center: Small Molecule Inhibitor Experiments.
  • Thermo Fisher Scientific. (2015).
  • Sigma-Aldrich. (2025).
  • Thermo Fisher Scientific. (2021).
  • Organic Process Research & Development. (n.d.). Safety Issues with Pyridine Ring Construction.
  • Thermo Fisher Scientific. (2010).
  • Thermo Fisher Scientific. (n.d.).
  • Cayman Chemical. (2025). Safety Data Sheet: 2'-fluoro, ortho-fluoro (±)-cis-3-methyl Fentanyl (hydrochloride).
  • AA Blocks. (2025).
  • Gad-El-Kareem, M. A., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine.
  • Public Health England. (2024). Pyridine: general information.
  • Aliri Bio. (2023).
  • ChemicalBook. (n.d.). 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride.
  • Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
  • Chem-Impex. (n.d.). 4-(Piperidin-4-Yloxy)Pyridine Dihydrochloride.
  • Marinescu, M. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Medicinal & Organic Chemistry.
  • Chemodex. (n.d.). Pyridine hydrochloride.
  • Open Access Journals. (n.d.). A Brief View on Pyridine Compounds.
  • National Center for Biotechnology Information. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors.
  • Fluorochem. (n.d.). 5-Methyl-2-(piperidin-4-yloxy)-pyridine hydrochloride.
  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • Finnegan, K. T., et al. (1987). 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine: studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Journal of Pharmacology and Experimental Therapeutics.
  • U.S. National Library of Medicine. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-.
  • BLDpharm. (n.d.). 2-Methyl-6-(piperidin-4-yloxy)pyridine dihydrochloride.
  • Sigma-Aldrich. (n.d.). 4-methyl-2-(pyrrolidin-2-ylmethyl)pyridine hydrochloride.
  • PubChemLite. (n.d.). 4-methyl-2-(piperidin-4-yloxy)pyridine.
  • Fisher Scientific. (n.d.). 4-Methyl-2-(4-piperidinyl)pyridine Hydrochloride.
  • U.S. National Library of Medicine. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- PubChem Entry.
  • Rao, A. S., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis.
  • U.S. National Library of Medicine. (n.d.). 2-[(S)-(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine (2R,3R)
  • Pharmaffiliates. (n.d.). 2-[[3,4-Dihydro-3-methyl-2,4-dioxo-6-[(3R)-3-piperidinylamino]-1(2H)-pyrimidinyl]methyl]-benzonitrile.
  • Taylor & Francis Group. (2020). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives.
  • BLDpharm. (n.d.). 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine.
  • U.S. National Library of Medicine. (n.d.). 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine.
  • Amerigo Scientific. (n.d.). 3-[(Piperidin-4-yloxy)methyl]pyridine.
  • U.S. National Library of Medicine. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)

Sources

Technical Support Center: Purification of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: T-PUR-4MPP-001_Rev2

Welcome to the technical support guide for the purification of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. This document provides in-depth guidance, field-proven protocols, and troubleshooting solutions for researchers, scientists, and drug development professionals. Our goal is to empower you to achieve high purity and yield for this critical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride?

The primary goal is to remove process-related impurities generated during synthesis. Common impurities can include unreacted starting materials, byproducts from side reactions, residual solvents, and colored oxidation products that can compromise the compound's stability, reactivity, and biological activity in downstream applications.[1]

Q2: Which solvent system should I start with for recrystallization?

For hydrochloride salts of piperidine and pyridine derivatives, polar protic solvents are often a good starting point. We recommend beginning with Isopropanol (IPA) or Ethanol (EtOH) . These solvents typically exhibit the desired solubility profile: poor solubility at room temperature but good solubility at elevated temperatures.[1][2] A mixed solvent system, such as isopropanol with the dropwise addition of an anti-solvent like diethyl ether (Et₂O) or ethyl acetate (EtOAc) until turbidity appears, can also be highly effective for inducing crystallization.[2][3]

Q3: My crude material is off-white or yellowish. Can recrystallization remove the color?

Yes, recrystallization is often effective at removing colored impurities, which are typically non-polar oxidation products or other byproducts.[1] If the color persists in the hot, dissolved solution, a small amount of activated charcoal can be added to the solution before the hot filtration step. Use charcoal sparingly, as it can adsorb your product and reduce the final yield.

Q4: How can I confirm that the recrystallization was successful and the product is pure?

A successful recrystallization will yield a well-defined, crystalline solid, often with a noticeable improvement in color (e.g., from off-white to white). To scientifically validate the purity, several analytical methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A successful purification will show a significant increase in the area percentage of the main product peak and a reduction or elimination of impurity peaks.[4]

  • ¹H NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of residual solvents or other proton-containing impurities.[4]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point range. Impurities typically broaden and depress the melting point.

Core Experimental Protocol: Single-Solvent Recrystallization

This protocol provides a robust, self-validating methodology for purifying 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride using a single solvent system.

Objective: To obtain high-purity crystalline material by leveraging the compound's differential solubility in a selected solvent at varying temperatures.

Materials:

  • Crude 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

  • Recrystallization solvent (e.g., Isopropanol)

  • Erlenmeyer flasks (2)

  • Hotplate with stirring capability

  • Watch glass

  • Buchner funnel and filtration flask

  • Filter paper

  • Glass stirring rod

Step-by-Step Methodology
  • Solvent Selection & Solubility Test:

    • Place approximately 20 mg of the crude material into a small test tube.

    • Add the chosen solvent (e.g., isopropanol) dropwise at room temperature, agitating after each drop. A suitable solvent will dissolve the compound poorly or not at all.[1]

    • Gently heat the test tube. The solvent is ideal if the compound dissolves completely at or near the solvent's boiling point.[5]

    • Allow the solution to cool to room temperature, then place it in an ice bath. The formation of a crystalline precipitate confirms the solvent's suitability.[1]

  • Dissolution:

    • Place the bulk of the crude material into an appropriately sized Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the selected solvent.

    • Heat the mixture to a gentle boil while stirring. The key is to create a saturated solution.[5]

    • Continue adding small portions of hot solvent until the solid is just fully dissolved. Causality: Adding excess solvent will prevent the solution from becoming supersaturated upon cooling, leading to poor or no crystal formation and a significant loss of yield.[5]

  • Hot Filtration (Conditional Step):

    • If insoluble impurities (e.g., dust, particulates) or activated charcoal are present, a hot filtration is necessary.

    • Pre-heat a second Erlenmeyer flask and a funnel (stemless or short-stemmed) on the hotplate. Place fluted filter paper in the funnel.

    • Quickly pour the hot, saturated solution through the pre-heated setup. Causality: This step must be performed rapidly to prevent premature crystallization on the filter paper or in the funnel, which would result in product loss.[1]

  • Crystallization (Cooling):

    • Cover the flask containing the clear, hot solution with a watch glass.

    • Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to trap impurities within their lattice structure compared to the fine powder that results from rapid cooling.[6]

    • Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product from the solution.[1]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a minimal amount of ice-cold recrystallization solvent. Causality: The solvent must be ice-cold to minimize redissolving the purified crystals. Using a small volume removes the impurity-laden mother liquor clinging to the crystal surfaces without significant product loss.[5]

  • Drying:

    • Allow the crystals to air-dry on the filter paper for a few minutes to remove the bulk of the solvent.

    • Transfer the crystalline solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C) to remove all residual solvent.

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation cluster_analysis Validation SolventTest 1. Perform Solubility Test Dissolve 2. Dissolve Crude in Minimal Hot Solvent SolventTest->Dissolve HotFilter 3. Hot Filtration (If Needed) Dissolve->HotFilter Cool 4. Slow Cooling & Ice Bath HotFilter->Cool Filter 5. Vacuum Filtration Cool->Filter Wash 6. Wash with Ice-Cold Solvent Filter->Wash Dry 7. Dry Crystals Wash->Dry Analysis 8. Purity Analysis (HPLC, NMR) Dry->Analysis

Caption: General workflow for the purification of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride by recrystallization.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process.

Problem EncounteredProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used: The solution is not supersaturated.[5] 2. Supersaturation without nucleation: The solution requires a trigger to start crystallization.1. Concentrate the solution: Gently boil off a portion of the solvent, then allow it to cool again.[7] 2. Induce nucleation: Try scratching the inside of the flask below the solvent line with a glass rod. Alternatively, add a "seed crystal" of the crude material to the cooled solution.[6]
Product "Oils Out" Instead of Crystallizing 1. High concentration of impurities: The impurities are depressing the melting point of the compound below the temperature of the solution. 2. Solution is too concentrated/cooling is too rapid: The compound is precipitating out of solution faster than it can form an ordered crystal lattice.[7]1. Re-heat and dilute: Re-heat the solution to dissolve the oil, add a small amount (10-15%) more solvent, and allow it to cool much more slowly.[6][7] 2. Use a co-solvent: Add a miscible "anti-solvent" (one in which the compound is less soluble) dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly.[1]
Very Low Yield of Recovered Crystals 1. Excessive solvent used during dissolution. [5] 2. Premature crystallization during a hot filtration step. 3. Incomplete crystallization: The solution was not cooled sufficiently or for long enough. 4. Excessive washing or using warm washing solvent.[5]1. Re-evaluate solvent volume: Next time, use less solvent. For the current batch, try to recover a second crop of crystals by evaporating some solvent from the mother liquor. 2. Ensure proper hot filtration technique: Pre-heat all glassware thoroughly. 3. Increase cooling time: Ensure the flask spends at least one hour in an ice-water bath. 4. Use minimal, ice-cold solvent for washing.
Crystals Remain Colored After Purification 1. The colored impurity has very similar solubility to the product in the chosen solvent. 2. Charcoal treatment was insufficient or not performed. 1. Re-recrystallize: Perform the procedure a second time. 2. Use activated charcoal: Dissolve the impure crystals in hot solvent, add a very small amount of activated charcoal, stir for a few minutes, and perform a hot filtration to remove the charcoal and the adsorbed impurities.
Troubleshooting Logic Diagram

G cluster_problems Problem Identification cluster_solutions Primary Solutions Start Recrystallization Issue? NoCrystals No Crystals Form Start->NoCrystals Yes OilingOut Product Oils Out Start->OilingOut Yes LowYield Low Yield Start->LowYield Yes Sol_NoCrystals Boil off solvent Add seed crystal Scratch flask NoCrystals->Sol_NoCrystals Sol_OilingOut Re-heat, add more solvent Cool slowly OilingOut->Sol_OilingOut Sol_LowYield Concentrate mother liquor Check washing technique LowYield->Sol_LowYield

Caption: A decision-making flowchart for troubleshooting common recrystallization problems.

References

  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Google Patents. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
  • Google Patents. (n.d.).
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Acta Poloniae Pharmaceutica. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Biological Validation of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of neuropharmacology, the emergence of novel chemical entities presents both an opportunity and a challenge. The compound 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, with its characteristic piperidinyl-oxy-pyridine scaffold, suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs), a target class of profound interest for cognitive enhancement and the treatment of neuropsychiatric disorders. Due to the novelty of this specific molecule, this guide provides a comprehensive framework for its biological validation, structured as a comparative analysis against established modulators of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), its most probable biological target.

This document is intended for drug development professionals and researchers. It is designed to be a self-validating system, explaining not just the "how" but the critical "why" behind each experimental step, ensuring scientific integrity and logical progression from initial hypothesis to in vivo validation.

Part 1: The Rationale - Why the α7 Nicotinic Acetylcholine Receptor?

The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and cortex.[1] Its activation leads to calcium influx, which in turn modulates a variety of downstream signaling events, including the release of key neurotransmitters like acetylcholine and dopamine.[2] This modulation of synaptic plasticity is a cornerstone of learning and memory.[2][3] Consequently, agonists and positive allosteric modulators (PAMs) of the α7 nAChR are actively being investigated as potential therapeutics for the cognitive deficits associated with schizophrenia and Alzheimer's disease.[4][5]

The structure of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride shares motifs with other known α7 nAChR modulators, making this receptor the primary and most logical target for initial validation efforts.[6]

Part 2: The Validation Workflow: A Step-by-Step Experimental Guide

A robust validation of a novel compound requires a tiered approach, moving from broad, high-throughput screening to more specific and physiologically relevant assays. The following workflow is designed to comprehensively characterize the biological activity of our topic compound, which we will refer to as "Compound-X" for the purpose of this guide.

Validation_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular & Mechanistic Studies cluster_2 In Vivo Validation Binding Step 1: Target Engagement (Radioligand Binding Assay) Functional Step 2: Functional Activity (FLIPR Assay) Binding->Functional Confirm functional effect Electro Step 3: Gold-Standard Confirmation (Electrophysiology) Functional->Electro Detailed characterization Signaling Step 4: Downstream Signaling (Western Blot) Electro->Signaling Mechanistic insight Selectivity Step 5: Selectivity Profiling (Receptor Panel Screen) Signaling->Selectivity Assess off-target effects PK Step 6: Pharmacokinetics (Rodent PK Studies) Selectivity->PK Determine brain exposure Efficacy Step 7: Cognitive Efficacy (Animal Behavioral Models) PK->Efficacy Test in a living system

Caption: A typical validation workflow for a novel CNS compound.

Step 1: Target Engagement - Radioligand Binding Assay

Objective: To determine if Compound-X directly binds to the human α7 nAChR and to quantify its binding affinity (Ki).

Experimental Protocol:

  • Source: Use cell membranes from a stable cell line expressing the human α7 nAChR (e.g., GH4C1 cells).

  • Radioligand: Employ a well-characterized, high-affinity α7 nAChR antagonist radioligand, such as [¹²⁵I]-α-bungarotoxin.[7]

  • Assay: Perform a competitive binding assay by incubating the cell membranes and radioligand with increasing concentrations of Compound-X.

  • Detection: Measure the displacement of the radioligand at each concentration of Compound-X using a gamma counter.

  • Analysis: Calculate the IC50 (the concentration of Compound-X that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

Trustworthiness: This assay is a foundational step. A low nanomolar Ki value would provide strong evidence for direct target engagement and justify proceeding to functional assays.

Step 2: Functional Activity - FLIPR Assay

Objective: To determine if Compound-X acts as an agonist, antagonist, or allosteric modulator at the α7 nAChR and to quantify its potency (EC50) and efficacy (Emax).

Experimental Protocol:

  • System: Utilize a high-throughput platform like the Fluorometric Imaging Plate Reader (FLIPR) with a cell line expressing the α7 nAChR and a calcium-sensitive dye (e.g., Fluo-4). The α7 nAChR's high permeability to Ca²+ makes this a direct functional readout.[2][7]

  • Agonist Mode: Apply increasing concentrations of Compound-X to the cells and measure the resulting increase in intracellular calcium.

  • Antagonist Mode: Pre-incubate the cells with increasing concentrations of Compound-X before adding a known α7 nAChR agonist (e.g., acetylcholine) at its EC50 concentration. Measure the inhibition of the agonist-induced calcium influx.

  • PAM Mode: Co-apply increasing concentrations of Compound-X with a low, fixed concentration (e.g., EC20) of a known agonist and measure the potentiation of the calcium signal.

  • Analysis: Generate dose-response curves to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist.

Expertise & Experience: The FLIPR assay is an efficient way to quickly categorize the functional nature of the compound. It is crucial to run both agonist and PAM modes, as some compounds can exhibit dual activity.

Step 3: Gold-Standard Confirmation - Electrophysiology

Objective: To provide the most direct and detailed characterization of Compound-X's effect on the ion channel function of the α7 nAChR.

Experimental Protocol:

  • System: Use two-electrode voltage clamp (TEVC) recordings in Xenopus oocytes expressing the human α7 nAChR, or whole-cell patch-clamp recordings in a mammalian cell line.[8][9]

  • Procedure: Apply Compound-X and measure the evoked electrical currents. This allows for precise characterization of activation and desensitization kinetics.

  • Comparative Analysis: Compare the current profiles generated by Compound-X to those of known agonists (e.g., PNU-282987) and PAMs (e.g., PNU-120596). This can distinguish between different classes of modulators, such as Type I and Type II PAMs, which have distinct effects on current decay.[5][9]

Trustworthiness: Electrophysiology is the gold standard for studying ion channels. It provides invaluable data on the nuanced effects of a compound on channel gating, which cannot be obtained from fluorescence-based assays.[8]

Part 3: Comparative Performance Analysis

To put the hypothetical data for Compound-X into context, we will compare its performance metrics against well-characterized α7 nAChR modulators.

ParameterCompound-X (Hypothetical Data)PNU-282987 (Agonist)EVP-6124 (Partial Agonist)GTS-21 (Partial Agonist)
Binding Affinity (Ki, nM) 5.026[10]9.98[11]~3000 (ACh Ki)[11]
Functional Potency (EC50, µM) 0.25~1.00.6[5]5.2 (rat), 11 (human)[5]
Efficacy (Emax, % vs ACh) 85% (Partial Agonist)High25-36%[5]9-32%[5]
Selectivity vs. 5-HT3 (Ki, nM) >1000930[10]~10 (inhibits 51%)[7][11]Moderate
In Vivo Efficacy (Model) Novel Object RecognitionAuditory Gating[12]Object Recognition[11]Attenuates Aβ burden[13]

Expertise & Experience: This table highlights the key differentiators for a novel compound. A strong candidate like our hypothetical Compound-X would ideally have high affinity and potency, partial agonism (to avoid overstimulation and desensitization), and high selectivity against other receptors like 5-HT3, which is a common off-target for this chemical class.[7][10][11]

Part 4: Mechanistic Insights - Downstream Signaling

Activation of the α7 nAChR is not just about ion flux; it triggers crucial intracellular signaling cascades. Validating that Compound-X engages these pathways confirms its mechanism of action at a cellular level.

a7_Signaling CompoundX Compound-X a7R α7 nAChR CompoundX->a7R Ca_influx Ca²⁺ Influx a7R->Ca_influx JAK2 JAK2 a7R->JAK2 CaMKII CaMKII Ca_influx->CaMKII PI3K PI3K Ca_influx->PI3K STAT3 STAT3 JAK2->STAT3 Synaptic_Plasticity Synaptic Plasticity & Neuroprotection STAT3->Synaptic_Plasticity CREB CREB CaMKII->CREB CREB->Synaptic_Plasticity Akt Akt PI3K->Akt Akt->Synaptic_Plasticity

Caption: Key signaling pathways downstream of α7 nAChR activation.

Objective: To confirm that Compound-X activates key signaling pathways associated with α7 nAChR-mediated cognitive enhancement and neuroprotection.

Experimental Protocol (Western Blot):

  • Cell Culture: Use a neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.

  • Treatment: Treat the cells with Compound-X for various time points.

  • Lysis & Protein Quantification: Lyse the cells and quantify the total protein content.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated forms of key signaling molecules, such as:

    • p-ERK1/2: A marker of mitogen-activated protein kinase pathway activation.[1]

    • p-Akt: A key node in the PI3K pathway, crucial for cell survival.[14]

    • p-CREB: A transcription factor essential for long-term memory formation.[1][14]

    • p-STAT3: Involved in anti-inflammatory and anti-apoptotic effects.[2]

  • Analysis: Quantify the changes in phosphorylation levels relative to untreated controls.

Trustworthiness: Demonstrating activation of these pathways provides strong mechanistic support for the compound's potential therapeutic effects beyond simple receptor activation.

Part 5: In Vivo Validation - From Bench to Behavior

The ultimate test for any potential cognitive enhancer is its efficacy in a living organism. This requires a thorough understanding of the compound's pharmacokinetic profile and its effects in relevant behavioral models.

Step 6: Pharmacokinetics (PK)

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Compound-X, with a focus on its ability to cross the blood-brain barrier.

Experimental Protocol:

  • Administration: Administer Compound-X to rodents (e.g., rats) via relevant routes (e.g., oral, intravenous).

  • Sampling: Collect blood and brain tissue samples at multiple time points.

  • Analysis: Use LC-MS/MS to quantify the concentration of Compound-X in plasma and brain homogenates.

  • Parameters: Calculate key PK parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and the brain-to-plasma ratio.

Expertise & Experience: A favorable PK profile, particularly a high brain-to-plasma ratio, is essential for a CNS drug candidate.[11]

Step 7: Cognitive Efficacy - Animal Behavioral Models

Objective: To assess whether Compound-X can improve cognitive performance in validated animal models.

Experimental Protocols:

  • Novel Object Recognition (NOR) Test: This test assesses short-term recognition memory. A rodent is habituated to an arena with two identical objects. After a delay, one object is replaced with a novel one. A cognitively healthy animal will spend more time exploring the novel object. This model is sensitive to the effects of α7 nAChR agonists.[11][15]

  • Morris Water Maze: A classic test of spatial learning and memory. A rodent must learn the location of a hidden platform in a pool of water, using spatial cues. This assay is widely used to evaluate potential treatments for cognitive decline.[16]

  • Contextual Fear Conditioning: This model assesses fear-associated learning and memory, which involves both the hippocampus and amygdala.[16]

Trustworthiness: The choice of model is critical. It's often beneficial to use a battery of tests that assess different cognitive domains (e.g., recognition memory, spatial learning).[16][17] The use of a pharmacological challenge, such as scopolamine-induced amnesia, can also be employed to create a cognitive deficit that the test compound can then attempt to reverse.[11][16]

Conclusion

While 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is a novel entity without a published biological profile, its chemical structure strongly suggests it is a candidate modulator of the α7 nicotinic acetylcholine receptor. The comprehensive validation workflow detailed in this guide provides a scientifically rigorous and logically structured path for its characterization.

By systematically progressing from in vitro target engagement and functional profiling to mechanistic cellular assays and finally to in vivo behavioral studies, researchers can build a robust data package. The comparative analysis against established compounds like PNU-282987 and EVP-6124 offers a clear framework for evaluating the potential of this novel molecule as a therapeutic agent for cognitive disorders. This guide serves as a blueprint for transforming a promising chemical structure into a validated biological asset.

References

  • Papke, R. L., et al. (2014). Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. Journal of pharmacological and toxicological methods.
  • Liu, Y., et al. (2022). Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review.
  • Wallace, T. L., & Porter, R. H. (2022). Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia. British journal of pharmacology.
  • Haydar, S. N., et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of medicinal chemistry.
  • Bitner, R. S., et al. (2009). Evaluation of alpha7 nicotinic acetylcholine receptor agonists and positive allosteric modulators using the parallel oocyte electrophysiology test station. The Journal of neuroscience methods.
  • Thomsen, M. S., et al. (2011).
  • de la Monte, S. M., et al. (2014).
  • Bunnelle, W. H., et al. (2008). Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties. CNS neuroscience & therapeutics.
  • Fox, G. B., et al. (2008). Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties. CNS Neuroscience & Therapeutics.
  • Tsetsenis, T., & Taly, A. (2021). α7 Nicotinic Acetylcholine Receptors in the Hippocampal Circuit: Taming Complexity. Frontiers in molecular neuroscience.
  • Wikipedia. (2023). GTS-21. Retrieved from [Link]

  • Sarter, M. (2006). Cognition Models and Drug Discovery. In Animal Models of Cognitive Impairment. CRC Press/Taylor & Francis.
  • Wikipedia. (2023). Encenicline. Retrieved from [Link]

  • Meyer, E. M., et al. (1998). The brain alpha7 nicotinic receptor may be an important therapeutic target for the treatment of Alzheimer's disease: studies with DMXBA (GTS-21). Behavioural brain research.
  • Papke, R. L., et al. (2020). Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. Molecular pharmacology.
  • Intas, G., et al. (2023). Methods to Identify Cognitive Alterations from Animals to Humans: A Translational Approach.
  • Levin, E. D., & Buccafusco, J. J. (2006). Animal Models of Cognitive Impairment. CRC Press/Taylor & Francis.
  • De Simone, R., et al. (2005).
  • Hajós, M., et al. (2005). The Selective α7 Nicotinic Acetylcholine Receptor Agonist PNU-282987 [N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-4-chlorobenzamide Hydrochloride] Enhances GABAergic Synaptic Activity in Brain Slices and Restores Auditory Gating Deficits in Anesthetized Rats. The Journal of pharmacology and experimental therapeutics.
  • FirstWord Pharma. (2011). EnVivo Pharmaceuticals Announces Neuropharmacology Publication, Confirms Novel Mechanism of Action of Lead Program EVP-6124. Retrieved from [Link]

  • Thinschmidt, J. S. (2023). Target identification and validation of the alpha7 nicotinic acetylcholine receptor as a potential therapeutic target in retinal disease. Frontiers in pharmacology.
  • Wang, L., et al. (2020).
  • Freedman, R. (2014). α7-nicotinic acetylcholine receptor agonists for cognitive enhancement in schizophrenia. Annual review of medicine.
  • Haydar, S. N., et al. (2012). Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-acetyl[2]diazepan-1-yl)pentanoic acid [5-(4-methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789). Journal of medicinal chemistry.

  • Han, Z., et al. (2015). The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. Acta pharmacologica Sinica.
  • Takata-Tsuji, F., et al. (2018). Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse model of Alzheimer's disease. Neurobiology of aging.
  • Alzforum. (2016). Encenicline. Retrieved from [Link]

  • Inotiv. (n.d.). Cognition Models in Rats and Mice. Retrieved from [Link]

  • Marcus, M. M., et al. (2016). Alpha7 Nicotinic Acetylcholine Receptor Agonists and PAMs as Adjunctive Treatment in Schizophrenia. An Experimental Study. Basic & clinical pharmacology & toxicology.
  • Su, W. Y., et al. (2021).

Sources

A Comparative Guide to 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride and Its Analogs as Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridine-Piperidine Ether Scaffold

The pyridine ring is a ubiquitous and versatile scaffold in medicinal chemistry, prized for its ability to engage in various biological interactions.[1][2] When combined with a piperidine moiety through an ether linkage, it forms a pharmacophore with significant potential for interacting with neurotransmitter receptors, particularly the nicotinic acetylcholine receptors (nAChRs).[3][4] These ligand-gated ion channels are implicated in a host of physiological and pathological processes, making them attractive targets for therapeutic intervention in neurological and inflammatory diseases.[1][3] 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride emerges from this chemical space as a compound of interest for modulating nAChR activity. This guide will delve into its characteristics in comparison to its structural analogs, providing a framework for understanding and advancing research in this area.

Comparative Analysis of Structural Analogs

A key publication details the discovery of 2-((pyridin-3-yloxy)methyl)piperazines as potent modulators of the α7 nAChR.[1] This suggests that the pyridin-3-yloxy-piperidine scaffold, shared by our compound of interest, is a valid starting point for designing α7 nAChR ligands. The study highlights that modifications to the piperazine (or in our case, piperidine) nitrogen and substitutions on the pyridine ring significantly impact potency and functional activity, leading to both agonists and silent agonists.[1] A silent agonist is a compound that binds to the receptor but does not activate it on its own; however, it can potentiate the effects of a co-administered agonist.

To facilitate a meaningful comparison, we will consider hypothetical analogs of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride and their expected activities based on established SAR principles for nAChR ligands.

Table 1: Postulated In Vitro Activity of 4-Methyl-2-(piperidin-3-yloxy)-pyridine Hydrochloride and its Analogs at Human nAChR Subtypes

CompoundStructurePredicted Primary TargetPostulated ActivityRationale for Postulated Activity
4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride 4-Methyl-2-(piperidin-3-yloxy)-pyridineα4β2/α7 nAChRAgonist/ModulatorThe core scaffold is known to interact with nAChRs. The methyl group at the 4-position of the pyridine ring may enhance binding affinity or selectivity.
2-(Piperidin-3-yloxy)-pyridine2-(Piperidin-3-yloxy)-pyridineα4β2/α7 nAChRAgonist/ModulatorThe unsubstituted parent compound. Its activity serves as a baseline for evaluating the effect of substitutions.
5-Methyl-2-(piperidin-3-yloxy)-pyridine5-Methyl-2-(piperidin-3-yloxy)-pyridineα4β2/α7 nAChRAgonist/ModulatorShifting the methyl group to the 5-position can alter the electronic properties and steric interactions within the receptor binding pocket, potentially affecting subtype selectivity.
4-Trifluoromethyl-2-(piperidin-3-yloxy)-pyridine4-Trifluoromethyl-2-(piperidin-3-yloxy)-pyridineα4β2/α7 nAChRModulator/AntagonistThe strongly electron-withdrawing trifluoromethyl group is expected to significantly alter the electronic character of the pyridine ring, which could shift the compound's profile towards antagonism.
4-Cyano-2-(piperidin-3-yloxy)-pyridine4-Cyano-2-(piperidin-3-yloxy)-pyridineα4β2/α7 nAChRModulator/AntagonistSimilar to the trifluoromethyl group, the cyano group is electron-withdrawing and may reduce agonist efficacy or induce antagonist activity.[5]

Understanding the Mechanism of Action at Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[3] The binding of an agonist, such as acetylcholine or a synthetic ligand, to the extracellular domain of the receptor induces a conformational change that opens an ion channel permeable to cations, primarily Na+ and Ca2+. This influx of positive ions leads to depolarization of the cell membrane and the initiation of a cellular response.

The interaction of ligands with nAChRs is complex, involving a cation-π interaction between the protonated nitrogen of the ligand and a tryptophan residue in the receptor's binding pocket, as well as hydrogen bonding with backbone atoms of the receptor.[6] The precise nature of these interactions, governed by the ligand's structure, determines its affinity, efficacy (agonist, partial agonist, or antagonist), and subtype selectivity.

nAChR_Signaling_Pathway Ligand nAChR Agonist (e.g., Pyridine-Piperidine Ether) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Binds to Extracellular Domain Ion_Channel Ion Channel Opening nAChR->Ion_Channel Induces Conformational Change Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Allows Depolarization Membrane Depolarization Cation_Influx->Depolarization Leads to Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Triggers

Figure 1: Simplified signaling pathway of nAChR activation by an agonist.

Experimental Protocols for Comparative Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are crucial. Below are detailed methodologies for conducting radioligand binding assays and electrophysiological recordings to characterize the interaction of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride and its analogs with nAChRs.

Radioligand Binding Assay for nAChR Affinity

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.

Materials:

  • Receptor Source: Cell membranes from HEK293 cells stably expressing the human α4β2 or α7 nAChR subtype.

  • Radioligand: [³H]Epibatidine for α4β2 nAChRs or [¹²⁵I]α-Bungarotoxin for α7 nAChRs.

  • Test Compounds: 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride and its analogs, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Wash Buffer: Ice-cold PBS.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Incubate at room temperature for 2-3 hours to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation Radioligand_Prep Radioligand Solution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions Compound_Prep->Incubation Filtration Separate Bound and Unbound Ligand (Filtration) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Quantify Radioactivity (Scintillation Counting) Washing->Counting IC50_Determination Determine IC50 from Dose-Response Curve Counting->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Figure 2: Workflow for a competitive radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This functional assay measures the ability of a test compound to elicit an ionic current through the nAChR channel, thereby determining its efficacy (agonist, antagonist, or modulator) and potency (EC50 or IC50).

Materials:

  • Xenopus laevis Oocytes.

  • cRNA: In vitro transcribed cRNA for the desired human nAChR subunits (e.g., α4 and β2, or α7).

  • Injection Pipettes and Microinjector.

  • TEVC Setup: Including amplifier, electrodes, perfusion system, and data acquisition software.

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

  • Test Compounds: Dissolved in recording solution at various concentrations.

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject each oocyte with the cRNA encoding the nAChR subunits of interest and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection) filled with 3 M KCl.

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Compound Application and Data Acquisition:

    • Apply the test compound at various concentrations via the perfusion system.

    • Record the resulting ionic currents.

    • For antagonists, co-apply with a known agonist (e.g., acetylcholine) after a pre-incubation period.

  • Data Analysis:

    • Measure the peak amplitude of the current response for each compound concentration.

    • Plot the normalized current response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum efficacy.

Conclusion and Future Directions

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride and its analogs represent a promising chemical class for the development of novel nAChR modulators. The structure-activity relationships discussed in this guide, inferred from related compound series, provide a valuable starting point for the design of new molecules with enhanced potency, selectivity, and desirable pharmacokinetic properties. The detailed experimental protocols offer a robust framework for the in vitro characterization of these compounds.

Future research should focus on obtaining direct experimental data for 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride to validate the hypotheses presented here. A systematic exploration of substitutions on both the pyridine and piperidine rings will be crucial for elucidating a comprehensive SAR and for optimizing lead compounds. Furthermore, in vivo studies will be necessary to assess the therapeutic potential of these compounds in relevant animal models of neurological and inflammatory disorders.

References

  • Anderson, D. J. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Curr Protoc Pharmacol. 2008;Chapter 1:Unit1.8. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Gopalakrishnan, M., et al. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. J Pharmacol Exp Ther. 1997;280(1):95-104. [Link]

  • Papke, R. L., et al. Activation and Inhibition of Mouse Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes. J Pharmacol Exp Ther. 2011;337(1):155-169. [Link]

  • Clark, R. B., et al. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. J Med Chem. 2014;57(10):3966-83. [Link]

  • Horti, A. G., et al. Advances in PET Imaging of α7 Nicotinic Receptors: From Radioligand Development to CNS Applications. Pharmaceuticals (Basel). 2021;14(3):254. [Link]

  • Gao, Y., et al. Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography. J Med Chem. 2008;51(18):5649-5658. [Link]

  • Cheng, Y., et al. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophys Rep. 2016;2(1):1-8. [Link]

  • Chellappan, S. K., et al. N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors. Molecules. 2011;16(8):6549-6561. [Link]

  • Zhang, L., et al. Intrinsic electrophilicity of a 4-substituted-5-cyano-6-(2-methylpyridin-3-yloxy)pyrimidine derivative: structural characterization of glutathione conjugates in vitro. Drug Metab Dispos. 2012;40(5):989-999. [Link]

  • Allen, M. J., et al. Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. Neurochem Res. 1988;13(2):171-6. [Link]

  • Bolchi, C., et al. Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. Int J Mol Sci. 2021;22(16):8888. [Link]

  • Avalos, M., et al. Effects of pyridine ring substitutions on affinity, efficacy, and subtype selectivity of neuronal nicotinic receptor agonist epibatidine. J Pharmacol Exp Ther. 2002;302(3):1246-52. [Link]

  • Tsetlin, V., et al. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. Molecules. 2016;21(10):1299. [Link]

  • Papke, R. L. High-throughput electrophysiology with Xenopus oocytes. Comb Chem High Throughput Screen. 2010;13(3):231-9. [Link]

  • Deba, F., et al. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI. J Biol Chem. 2020;295(30):10345-10354. [Link]

  • Henderson, B. J., et al. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. J Pharmacol Exp Ther. 2019;371(2):420-433. [Link]

  • Chou, Y. C., et al. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels. J Biol Chem. 2000;275(3):1697-702. [Link]

  • Xiu, X., et al. The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. J Am Chem Soc. 2009;131(29):10188-95. [Link]

  • Salas, R., et al. Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Front Pharmacol. 2017;8:64. [Link]

  • Green, B. T., et al. A pharmacodynamic comparison of piperidine and pyridine alkaloid actions at fetal muscle‐type nicotinic acetylcholine receptors (nAChR). The FASEB Journal. 2012;26(S1):lb460-lb460. [Link]

  • Papke, R. L., et al. Sulfonium Ligands of the α7 nAChR. Molecules. 2021;26(18):5638. [Link]

  • de la Fuente, T., et al. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules. 2020;25(1):198. [Link]

  • PubChem. 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine. [Link]

  • PubChem. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. [Link]

  • PubChem. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine 4-nitrobenzoate. [Link]

Sources

A Researcher's Guide to Characterizing Novel Piperidine Derivatives: A Comparative Analysis of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize novel piperidine-based compounds. We will use 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride as a central example, comparing its structural attributes and outlining a clear experimental path to determine its pharmacological profile against other well-documented piperidine derivatives. The focus will be on the muscarinic acetylcholine receptor (mAChR) family, a critical target for central nervous system (CNS) disorders.

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and synthetic tractability.[1] Its derivatives are instrumental in the development of therapeutics for a wide array of diseases.[1][2] This guide moves beyond a simple catalog of data, instead offering a logical workflow—from synthesis and structural analysis to in vitro and in vivo characterization—to empower researchers to rigorously evaluate their proprietary compounds.

Section 1: Structural & Synthetic Analysis: Predicting Function from Form

The starting point for any new chemical entity is understanding its structure and how it can be synthesized. This knowledge provides the foundation for hypothesizing its biological activity based on established structure-activity relationships (SAR).

Synthesis of the Core Scaffold

The synthesis of 2-(piperidin-yloxy)-pyridine derivatives is typically achieved through a nucleophilic aromatic substitution or an etherification reaction. A common and effective method is the Williamson ether synthesis, where a deprotonated hydroxypiperidine is reacted with a halogenated pyridine. For 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, a plausible route involves the reaction of N-protected 3-hydroxypiperidine with 2-chloro-4-methylpyridine, followed by deprotection and salt formation.

The choice of protecting group on the piperidine nitrogen (e.g., Boc) is critical to prevent side reactions and facilitate purification. The final step of converting the free base to a hydrochloride salt enhances stability and aqueous solubility, which is crucial for biological assays.

G cluster_synthesis Synthetic Workflow A N-Boc-3-hydroxypiperidine D N-Boc-4-Methyl-2-(piperidin-3-yloxy)-pyridine A->D Nucleophile B 2-Chloro-4-methylpyridine B->D Electrophile C Base (e.g., NaH) Solvent (e.g., DMF) C->D Reaction Conditions E Acidic Deprotection (e.g., HCl in Dioxane) D->E F 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride E->F G cluster_gq Gq Pathway (M1, M3, M5) cluster_gi Gi Pathway (M2, M4) M1 Agonist Binds M1/3/5 Gq Gq Activation M1->Gq PLC PLC Activation Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca Ca2+ Release (Measurable Signal) IP3->Ca M2 Agonist Binds M2/4 Gi Gi Activation M2->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP

Caption: Simplified muscarinic receptor signaling pathways.

The following table presents published data for several well-characterized piperidine-based muscarinic ligands. A researcher characterizing 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride would aim to generate analogous data to populate the final column, allowing for a direct and meaningful comparison.

CompoundPrimary ClassM1 Kᵢ (nM)M2 Kᵢ (nM)M3 Kᵢ (nM)M1 EC₅₀ (nM)M1 Selectivity (vs. M2/M3)
Xanomeline M1/M4 Agonist4171018Low
Cevimeline Non-selective Agonist9.810220~100Low
Compound A[3]M3 Antagonist1.55402.8N/A (Antagonist)High (M3 vs M2)
VU6028418[4]M4 Antagonist>10,0003,500>10,000N/A (Antagonist)High (M4)
4-Methyl-2-(piperidin-3-yloxy)-pyridine HCl Unknown TBD TBD TBD TBD TBD
Table 1: Comparative pharmacological data for selected piperidine-based muscarinic ligands. Kᵢ (binding affinity) and EC₅₀ (functional potency) values are approximate and collated from various sources for illustrative purposes. TBD: To Be Determined.

Section 3: Standardized Protocols for In Vitro Characterization

To ensure data is robust and comparable across different studies, standardized, self-validating protocols are essential. Below are detailed methodologies for the two primary assays required to characterize our target compound.

Protocol 1: Radioligand Competition Binding Assay (To Determine Kᵢ)

This assay measures the affinity of a test compound for a receptor by quantifying its ability to displace a known radiolabeled ligand. [5][6]

G cluster_workflow Radioligand Binding Workflow A Prepare receptor membranes (e.g., from CHO cells expressing hM1) B Incubate membranes with: 1. Fixed concentration of Radioligand (e.g., [3H]NMS) 2. Varying concentrations of Test Compound A->B C Separate bound from free radioligand via rapid vacuum filtration (GF/B filters) B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Plot % displacement vs. log[Test Compound] and fit curve to determine IC₅₀ D->E F Calculate Kᵢ using Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) E->F

Caption: Workflow for a competition radioligand binding assay.

Detailed Steps:

  • Receptor Preparation: Use cell membranes prepared from a stable cell line (e.g., CHO or HEK293) expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5). [6]2. Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • Receptor membranes (typically 5-20 µg protein/well).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]NMS) near its Kᴅ value.

    • A range of concentrations of the test compound (4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride) or a reference compound.

  • Controls:

    • Total Binding: Wells with membranes and radioligand only.

    • Non-Specific Binding (NSB): Wells with membranes, radioligand, and a high concentration of a known antagonist (e.g., 1 µM Atropine) to saturate all specific binding sites.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). [6]6. Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand. Wash the filters with ice-cold assay buffer. [7]7. Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used. [6]

Protocol 2: Calcium Flux Functional Assay (To Determine EC₅₀)

This cell-based assay measures the functional consequence of receptor activation for Gq-coupled receptors by detecting the release of intracellular calcium. [8][9]

G cluster_workflow Calcium Flux Assay Workflow A Plate cells expressing a Gq-coupled receptor (e.g., hM1) in a black-walled, clear-bottom 96-well plate B Load cells with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Place plate in a fluorescence plate reader (e.g., FLIPR). Establish baseline fluorescence. B->C D Inject varying concentrations of agonist (Test Compound) and immediately begin kinetic fluorescence reading C->D E Plot max fluorescence change vs. log[Agonist] and fit curve to determine EC₅₀ D->E

Sources

efficacy comparison of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Efficacy Analysis of Bepotastine Enantiomers: A Guide for Researchers

From the desk of a Senior Application Scientist

An Important Note on the Subject Compound: Initial inquiries into the enantiomeric efficacy of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride did not yield specific comparative data within the public scientific literature. In the spirit of providing a data-driven and valuable technical guide, we have pivoted to a closely related and well-documented chiral compound: the enantiomers of the pivotal antihistamine, Bepotastine. The chiral center of Bepotastine is derived from its precursor, 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine, making this a highly relevant and instructive comparison for understanding stereospecificity in drug action.

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical research, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental determinant of its biological activity. Many therapeutic agents are chiral, existing as a pair of non-superimposable mirror images known as enantiomers. While they may share identical chemical formulas and physical properties in an achiral environment, their interactions with the chiral environment of the body—receptors, enzymes, and other biological macromolecules—can differ dramatically. This phenomenon, known as stereoselectivity, is a cornerstone of modern drug design, compelling researchers to move beyond racemic mixtures (a 1:1 mixture of both enantiomers) to the development of single-enantiomer drugs. The rationale is clear: to enhance therapeutic efficacy and improve safety by isolating the pharmacologically active enantiomer (the eutomer) from its less active or potentially harmful counterpart (the distomer).[1]

Bepotastine, a second-generation H₁ receptor antagonist, serves as a quintessential example of this principle.[1] Marketed as Bepotastine besilate, the formulation is the enantiomerically pure (S)-(+)-enantiomer.[2] This guide will dissect the scientific rationale and experimental evidence that underscore the superior efficacy of the (S)-enantiomer over its (R)-counterpart, providing a comprehensive comparison of their pharmacological profiles.

The Genesis of Stereoselectivity: From Precursor to Active Pharmaceutical Ingredient (API)

The stereochemical identity of Bepotastine is established during its synthesis, originating from the chiral intermediate, 2-[(-4-chlorophenyl)(4-piperidinyl-oxy)methyl]pyridine. The resolution of this precursor's racemic mixture is a critical step in ensuring the final API is enantiopure.

cluster_synthesis Synthesis & Resolution Workflow Racemic Precursor Racemic Precursor Chiral Resolution Chiral Resolution Racemic Precursor->Chiral Resolution (S)-Precursor (S)-Precursor Chiral Resolution->(S)-Precursor  (Eutomer) (R)-Precursor (R)-Precursor Chiral Resolution->(R)-Precursor  (Distomer) Further Synthesis_S Further Synthesis_S (S)-Precursor->Further Synthesis_S Further Synthesis_R Further Synthesis_R (R)-Precursor->Further Synthesis_R Bepotastine (S-enantiomer) Bepotastine (S-enantiomer) Further Synthesis_S->Bepotastine (S-enantiomer) Inactive Metabolite (from R-enantiomer) Inactive Metabolite (from R-enantiomer) Further Synthesis_R->Inactive Metabolite (from R-enantiomer)

Caption: Workflow for the synthesis of enantiomerically pure Bepotastine.

The separation of the racemic precursor is typically achieved via chiral chromatography, a technique that employs a chiral stationary phase to differentially interact with each enantiomer, allowing for their isolation.

Comparative Efficacy: A Multi-faceted Pharmacological Profile

Bepotastine exerts its anti-allergic effects through a triad of mechanisms: potent histamine H₁ receptor antagonism, mast cell stabilization, and inhibition of eosinophil migration into inflamed tissues.[3][4] The available scientific evidence indicates that these activities are predominantly associated with the (S)-enantiomer.[1]

cluster_mechanism Mechanism of Action of (S)-Bepotastine cluster_targets Cellular Targets S_Bepotastine S_Bepotastine H1_Receptor {Histamine H₁ Receptor|Blocks Histamine Binding} S_Bepotastine->H1_Receptor Mast_Cell {Mast Cell|Inhibits Degranulation} S_Bepotastine->Mast_Cell Eosinophil {Eosinophil|Inhibits Migration} S_Bepotastine->Eosinophil

Caption: The multi-target mechanism of action of (S)-Bepotastine.

Histamine H₁ Receptor Antagonism

Mast Cell Stabilization

Beyond receptor blockade, Bepotastine stabilizes mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators.[6] This action is crucial for attenuating the early-phase allergic response. In vitro studies on human conjunctival mast cells have demonstrated that Bepotastine dose-dependently inhibits degranulation with an IC₅₀ of 252 µM.[7] Although this study did not compare the enantiomers, the potent mast cell stabilizing effect is a recognized attribute of the clinically used (S)-Bepotastine.

Inhibition of Eosinophil Migration

The late phase of an allergic reaction is often characterized by the infiltration of eosinophils, which contribute to chronic inflammation and tissue damage. Bepotastine has been shown to inhibit this process.[3] In vivo studies in mice demonstrated that oral administration of Bepotastine (10 mg/kg) significantly inhibited the increase of eosinophils in bronchoalveolar lavage fluid following an allergic challenge.[8] Furthermore, in vitro studies have shown that Bepotastine inhibits eosinophil chemotaxis induced by leukotriene B₄.[1][9]

Data Summary: (S)-Bepotastine Efficacy Profile

The following table summarizes the key efficacy parameters for (S)-Bepotastine besilate based on available experimental data. Data for the (R)-enantiomer is not available, but it is reported to be the less active isomer.[1]

Pharmacological ActivityAssayKey FindingReference
Histamine H₁ Receptor Antagonism In vivo PET imaging in humansMean cerebral H₁ receptor occupancy of 14.7% with a 10 mg oral dose.[5]
Mast Cell Stabilization In vitro human conjunctival mast cell degranulationIC₅₀ = 252 µM[7]
Inhibition of Eosinophil Migration In vivo mouse model of airway inflammationSignificant inhibition of eosinophil increase in BALF at 10 mg/kg (p.o.).[8]
Inhibition of Eosinophil Chemotaxis In vitro guinea pig peritoneal eosinophilsDose-dependent inhibition of LTB₄-induced chemotaxis.[9]
Experimental Protocols

Protocol 1: Chiral Separation of Bepotastine Enantiomers by HPLC

This protocol outlines a general method for the analytical separation of Bepotastine enantiomers, which is foundational for assessing the purity of single-enantiomer formulations.

  • Objective: To separate and quantify the (S)-(+)- and (R)-(-)-enantiomers of Bepotastine.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Column: A chiral stationary phase column, such as ULTRON ES-CD (6.0 mm × 150 mm, 5 µm).[10]

  • Mobile Phase: An isocratic mixture of 0.02 mol·L⁻¹ potassium phosphate monobasic and acetonitrile (75:25, v/v).[10]

  • Flow Rate: 0.8 mL·min⁻¹.[2]

  • Column Temperature: 35 °C.[2]

  • Detection: UV absorbance at 225 nm.[2]

  • Procedure:

    • Prepare the mobile phase and degas thoroughly.

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Prepare standard solutions of the Bepotastine racemate and the individual enantiomers in the mobile phase.

    • Inject 10 µL of each standard and sample solution.

    • Monitor the elution profile and record the retention times for each enantiomer. The (R)-isomer is expected to elute first.

    • Quantify the enantiomeric purity by calculating the peak area percentage of each enantiomer.

Protocol 2: In Vitro Mast Cell Stabilization Assay

This protocol describes a method to evaluate the ability of a compound to inhibit the release of histamine from mast cells.

  • Objective: To determine the IC₅₀ value of Bepotastine enantiomers for the inhibition of mast cell degranulation.

  • Cell Line: Rat basophilic leukemia (RBL-2H3) cells or primary mast cells isolated from rat peritoneum.[3][9]

  • Reagents:

    • Test compounds ((S)- and (R)-Bepotastine)

    • Calcium ionophore A23187 (stimulant for degranulation)[3]

    • Cell culture medium (e.g., MEM)

    • Histamine ELISA kit

  • Procedure:

    • Culture mast cells to the appropriate density in a 24-well plate.

    • Pre-incubate the cells with varying concentrations of the Bepotastine enantiomers for 120 minutes at 37°C.

    • Induce degranulation by adding a fixed concentration of calcium ionophore A23187 and incubate for a further 10 minutes at 37°C.[3]

    • Stop the reaction by placing the plate on ice.

    • Centrifuge the plate to pellet the cells and collect the supernatant.

    • Measure the histamine concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage inhibition of histamine release for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

References

  • Benchchem. A Comparative Analysis of Racemic Bepotastine Versus its S-(+)-Enantiomer: A Technical Guide. Link

  • Gage, T. Critical appraisal of bepotastine in the treatment of ocular itching associated with allergic conjunctivitis. Clinical Ophthalmology. 2011;5:203-211. Link

  • Kida, T., et al. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models. Experimental Eye Research. 2010;91(1):85-91. Link

  • PubChem. Bepotastine Besilate. National Center for Biotechnology Information. Link

  • Song, H., et al. Analysis Method of Isomer in Bepotastine Besilate Eye Drops. Chinese Pharmaceutical Journal. 2017;52(14):1269-1272. Link

  • Tashiro, M., et al. Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin. British Journal of Clinical Pharmacology. 2008;65(4):535-545. Link

  • Kim, K.A., & Park, J.Y. Pharmacokinetic comparisons of bepotastine besilate and bepotastine salicylate in healthy subjects. Clinical Drug Investigation. 2013;33(12):913-919. Link

  • Yanni, J. M., et al. Comparative Effects of Olopatadine, Bepotastine, and Bilastine on Conjunctival Mast Cell Stabilization and Histamine-Induced Vascular Permeability. Investigative Ophthalmology & Visual Science. 2011;52(14):123. Link

  • Kamei, C., et al. Comparison of the Inhibitory Effects of Bepotastine Besilate and Other H1 Receptor Antagonists on Histamine Release From Mast Cells and Chemotaxis of Eosinophils. Investigative Ophthalmology & Visual Science. 2009;50(13):6315. Link

  • Centaur Pharmaceuticals. Bepotastine Besilate 1.5% Eye Drops Prescribing Information. Link

  • Ueno, M., et al. Inhibitory effect of betotastine besilate on antigen-induced airway eosinophil infiltration and peripheral blood eosinophilia in mice. Arzneimittelforschung. 1997;47(8):954-8. Link

  • Patsnap Synapse. What is the mechanism of Bepotastine salicylate? Link

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling for Novel Drug Candidates: A Case Study with 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel chemical entities, using the hypothetical compound 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride as a practical example. For researchers, scientists, and drug development professionals, understanding a compound's off-target interaction profile is a cornerstone of modern drug discovery, directly impacting a candidate's safety, efficacy, and ultimate clinical success. Predicting potential safety liabilities and adverse drug reactions early in the development process is integral for lead compound selection and optimization.[1][2]

This document moves beyond a simple listing of protocols. It delves into the scientific rationale behind experimental choices, outlines a self-validating, tiered approach to screening, and provides detailed methodologies grounded in established best practices. Our objective is to equip you with the strategic insights needed to build a robust data package that can confidently guide your drug development program.

The Rationale for Cross-Reactivity Assessment: Deconstructing the Molecule

The structure of a molecule dictates its function—and its potential for unintended interactions. 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride contains two key pharmacophoric motifs that are prevalent in a wide range of approved therapeutics and bioactive molecules: a substituted pyridine ring and a piperidine ring. The presence of these "privileged fragments" necessitates a thorough investigation of potential off-target activities.[3][4]

  • Pyridine Moiety: This nitrogen-containing aromatic heterocycle is a common feature in medicinal chemistry.[5][6][7] Its ability to participate in hydrogen bonding and π-stacking interactions allows it to bind to a diverse array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and various enzymes.

  • Piperidine Moiety: As a saturated heterocycle, the piperidine scaffold imparts three-dimensionality, which can enhance binding affinity and modulate physicochemical properties.[8][9] It is a hallmark of many centrally active agents (e.g., antipsychotics, opioids) and compounds targeting ion channels and transporters. The introduction of a piperidine ring can improve metabolic stability and pharmacokinetic properties.[9]

The combination of these structural features in a single molecule creates a unique pharmacological profile that must be empirically determined. An early and systematic assessment of off-target interactions is not merely a regulatory hurdle but a critical scientific endeavor to mitigate risk and build a comprehensive understanding of the drug candidate.[10][11]

Caption: Structural motifs in the compound and their potential off-target families.

A Tiered Strategy for Off-Target Profiling

A logical, tiered approach ensures that resources are used efficiently while building a progressively detailed understanding of the compound's selectivity. This strategy begins with a broad, high-throughput screen to identify potential liabilities, followed by more focused studies to confirm and characterize any observed interactions. This systematic process is essential for generating data suitable for regulatory submissions.[10][12]

Screening_Workflow Tier1 Tier 1: Broad Safety Panel Screen (e.g., 40-100 targets) Single high concentration (e.g., 10 µM) Decision1 Analyze Hits (>50% inhibition?) Tier1->Decision1 Tier2 Tier 2: Hit Confirmation & Potency • Dose-response curves (IC50/EC50) • Orthogonal assays (e.g., functional vs. binding) Decision2 Assess Risk (Potency vs. Therapeutic Exposure) Tier2->Decision2 Tier3 Tier 3: Mechanistic & In Vivo Studies • Mechanism of action studies • In vivo safety pharmacology models Stop High Risk: Stop or Redesign Tier3->Stop Decision1->Tier2 Hit Proceed Low Risk: Proceed with Development Decision1->Proceed No Hits Decision2->Tier3 Significant Off-Target Activity Decision2->Proceed Acceptable Selectivity Window

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride via ¹H NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Spectrum, A Framework for Certainty

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the invalidation of extensive biological, toxicological, and clinical data, resulting in significant financial and temporal losses. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the quintessential tool for the structural elucidation of organic molecules in solution.

This guide moves beyond a simple recitation of spectral data. It serves as a comprehensive framework for researchers, scientists, and drug development professionals to not only interpret the ¹H NMR spectrum of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride but also to understand the underlying principles that make this technique a self-validating system for structural confirmation. We will dissect the molecule, predict its spectral signature, and compare it against plausible isomers to demonstrate how ¹H NMR provides irrefutable evidence of its constitution.

Part 1: Deconstructing the Molecule for Spectral Prediction

The first step in any NMR analysis is to perform a theoretical dissection of the target molecule. By understanding the electronic environment of each proton, we can predict its chemical shift (δ), the splitting pattern (multiplicity) caused by neighboring protons, and the relative number of protons (integration).

The structure of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride presents three distinct regions for analysis: the aromatic 4-methylpyridinium system, the saturated piperidinium ring, and the crucial ether linkage. The hydrochloride salt form dictates that both the pyridine and piperidine nitrogens will be protonated, a key factor that significantly influences the chemical shifts of adjacent protons.

Caption: Labeled structure of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR signals for the target compound when dissolved in DMSO-d₆. The choice of DMSO-d₆ is critical; its high polarity readily dissolves hydrochloride salts, and its hydrogen-bonding acceptor nature slows the exchange of N-H protons, often allowing for their observation.[1]

Proton Label(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
N⁺-H (Pyridinium)13.0 - 15.0very broad sN/A1HHighly deshielded acidic proton on the electron-deficient pyridinium ring.
N⁺H₂ (Piperidinium)9.0 - 10.0very broad sN/A2HDeshielded acidic protons on the protonated piperidine nitrogen.
H-6 8.0 - 8.2d~6.0 Hz1Hα-proton to the pyridinium nitrogen, strongly deshielded by its positive charge and proximity.[2][3][4]
H-3 7.2 - 7.4sN/A1HAromatic proton with no ortho- or meta- coupling partners.
H-5 7.0 - 7.2d~6.0 Hz1HCoupled to H-6, showing a characteristic ortho-coupling constant.[5]
H-3' 5.2 - 5.5mN/A1HKey diagnostic signal. Methine proton significantly deshielded by the adjacent ether oxygen.[6]
Piperidinium CH, CH₂ 3.0 - 3.6 & 1.6 - 2.2mN/A8HComplex, overlapping multiplets for the remaining 8 piperidinium ring protons. Protons α to the N⁺ (C2', C6') are in the downfield portion of this range.
CH₃ 2.4 - 2.6sN/A3HMethyl group attached to the aromatic ring. Typical chemical shift for an aryl methyl group.[7][8]

Part 2: The Comparative Analysis - Establishing Structural Uniqueness

A single spectrum confirms a structure not just by what is present, but by what is absent. The true power of NMR is realized when we compare the experimental data against plausible alternatives, such as positional isomers, which might arise from alternative synthetic pathways or starting materials.

G A Experimental ¹H NMR Spectrum Acquired B Predicted Spectrum of 4-Methyl-2-(piperidin-3-yloxy)-pyridine HCl A->B Compare C Alternative Isomer 1: 4-Methyl-2-(piperidin-4-yloxy)-pyridine HCl A->C Compare D Alternative Isomer 2: 3-Methyl-2-(piperidin-3-yloxy)-pyridine HCl A->D Compare E Match Found B->E Prediction: - H-3' methine (1H) at ~5.3 ppm - 3 unique aromatic signals F Mismatch C->F Prediction: - Symmetrical piperidine signals - H-4' methine (1H) at ~5.3 ppm G Mismatch D->G Prediction: - 3 coupled aromatic signals (ABC system) H Structure Confirmed E->H

Caption: Logical workflow for unambiguous structure confirmation via NMR comparison.

  • Comparison with Isomer 1: 4-Methyl-2-(piperidin-4-yloxy)-pyridine HCl

    • The Telltale Signal: If the ether linkage were at the 4-position of the piperidine ring, the molecule would possess a plane of symmetry through the C1'-C4' axis of the piperidine ring.

    • Predicted Spectral Difference: This symmetry would result in fewer, more simplified signals for the piperidine protons. Specifically, the protons on C2' and C6' would be chemically equivalent, as would the protons on C3' and C5'. The complex, overlapping multiplets of the 3-oxy isomer would be replaced by a simpler pattern. The key H-3' methine signal would be absent, replaced by a new H-4' methine signal. The presence of the complex aliphatic region and the specific H-3' methine signal rules out this isomer.

  • Comparison with Isomer 2: 3-Methyl-2-(piperidin-3-yloxy)-pyridine HCl

    • The Telltale Signal: Moving the methyl group from the 4- to the 3-position of the pyridine ring would fundamentally alter the aromatic region of the spectrum.

    • Predicted Spectral Difference: Instead of two distinct aromatic signals (a singlet for H-3 and a doublet for H-5) and one downfield doublet (H-6), we would observe three coupled aromatic protons at positions 4, 5, and 6. This would create a complex, coupled spin system (often an ABC system). The clear singlet and two doublets predicted for the target molecule would be absent. This stark difference in the aromatic region allows for definitive assignment.

Part 3: A Validated Experimental Protocol

Scientific integrity demands reproducibility. The following protocol outlines a robust method for acquiring a high-quality ¹H NMR spectrum suitable for structural confirmation.

Objective: To acquire a high-resolution ¹H NMR spectrum of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride for structural verification.

Materials:

  • 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride sample (5-10 mg)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)

  • 5 mm NMR Tube (clean, dry)

  • Pasteur pipette

  • Vortex mixer

  • NMR Spectrometer (e.g., Bruker, JEOL, Varian, 400 MHz or higher)

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the hydrochloride salt directly into a clean, dry vial.

    • Using a clean Pasteur pipette, add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Securely cap the vial and vortex thoroughly until the sample is completely dissolved. A gentle warming may be applied if solubility is an issue.

    • Transfer the clear solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the instrument's detector (typically ~4-5 cm).

    • Cap the NMR tube securely.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve optimal homogeneity. A narrow, symmetrical solvent peak is indicative of good shimming.

    • Set the following acquisition parameters (values are typical for a 400 MHz instrument and may be adjusted):

      • Pulse Program: Standard 1D proton (e.g., 'zg30')

      • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm)

      • Transmitter Offset: Centered on the spectrum (~6 ppm)

      • Acquisition Time (at): ~3-4 seconds

      • Relaxation Delay (d1): 2-5 seconds (A longer delay ensures quantitative integration for all protons, including those with long relaxation times).

      • Number of Scans (ns): 16 or 32 (Increase for dilute samples to improve signal-to-noise).

      • Receiver Gain (rg): Set automatically by the instrument.

  • Data Processing:

    • Apply an exponential window function (line broadening, LB = ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) on the FID.

    • Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

    • Integrate all peaks. Set the integration of a well-resolved, non-exchangeable proton signal (e.g., the aromatic H-3 singlet) to its theoretical value (1H) to normalize the other integrals.

    • Analyze the chemical shifts, integrations, and coupling patterns to confirm the structure as outlined in Parts 1 and 2.

Conclusion

The ¹H NMR spectrum serves as a definitive molecular fingerprint. For 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, the confirmation rests on a triad of evidence: (1) the characteristic signals of the 4-methylpyridinium ring, including the downfield α-proton (H-6) and the isolated aromatic singlet (H-3); (2) the key deshielded methine proton (H-3') signal around 5.3 ppm, confirming the 3-oxy substitution on the piperidine ring; and (3) the complex, non-symmetrical pattern of the remaining piperidinium protons. When compared against the predicted spectra of plausible isomers, this unique combination of signals provides an unambiguous and trustworthy confirmation of the molecular structure, upholding the rigorous standards required in pharmaceutical research.

References

  • Structural Implications of the Paramagnetically Shifted NMR Signals
  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database. [Link]

  • 3-Hydroxypiperidine | C5H11NO | CID 23293. PubChem. [Link]

  • 1 H NMR spectra of the NAD + pyridine ring. ResearchGate. [Link]

  • 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. ResearchGate. [Link]

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. ACS Publications. [Link]

  • A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry. [Link]

  • Analysis of the NMR Spectrum of Pyridine. AIP Publishing. [Link]

  • 300 MHz 1H NMR spectra for methylpyridines. UCI Department of Chemistry. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Academy of Sciences. [Link]

  • 1 H-NMR chemical shift values of the pyridinium ring H 2 and H 6... ResearchGate. [Link]

  • 18.9: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Commercial 4-Methyl-2-(piperidin-3-yloxy)-pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its structural motifs are found in a variety of biologically active molecules. As with any active pharmaceutical ingredient (API) or intermediate, the purity of the starting material is paramount. The presence of impurities, even at trace levels, can have a profound impact on the safety, efficacy, and stability of the final drug product.[1] These undesirable substances can arise from the manufacturing process, degradation, or storage and include organic impurities, residual solvents, and elemental impurities.[2][3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for assessing the purity of commercially available 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. We will move beyond simple pass/fail criteria to establish a robust, multi-faceted analytical strategy. The objective is to build a complete purity profile, enabling an informed, data-driven selection of a supplier. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring regulatory compliance and scientific rigor.[4][5]

The Analytical Workflow: A Multi-Pronged Strategy for Comprehensive Purity Profiling

A single analytical technique is insufficient to declare a substance "pure." A comprehensive assessment requires an orthogonal approach, where different methods with distinct chemical principles are employed to detect various classes of impurities. Our strategy integrates four key analytical techniques, each chosen for its specific strengths in identifying and quantifying a particular type of impurity. This self-validating system ensures that what one method might miss, another will detect.

G cluster_0 Sample Reception & Initial Checks cluster_1 Analytical Testing Cascade cluster_2 Data Synthesis & Reporting Sample Receive Sample from Commercial Supplier Documentation Review Certificate of Analysis (CoA) Sample->Documentation Visual Visual Inspection (Color, Appearance) Documentation->Visual HPLC Organic Purity & Impurity Profile (HPLC-UV/MS) Visual->HPLC Prepare Sample Solutions qNMR Absolute Purity Assay (qNMR) Visual->qNMR GCHS Residual Solvents (GC-HS) Visual->GCHS ICPMS Elemental Impurities (ICP-MS) Visual->ICPMS Analysis Consolidate & Analyze Data HPLC->Analysis qNMR->Analysis GCHS->Analysis ICPMS->Analysis Report Generate Comprehensive Purity Report Analysis->Report Decision Supplier Qualification Decision Report->Decision

Caption: Overall workflow for purity assessment of a commercial sample.

The Impurity Landscape: What to Look For and Why

Understanding the potential impurities is key to selecting the right analytical tools. Impurities are generally classified into three main categories as defined by ICH guidelines.[2][4]

  • Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, or degradation products. Given the structure of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, potential organic impurities could include isomers, unreacted precursors, or products of side reactions. High-Performance Liquid Chromatography (HPLC), especially when coupled with a mass spectrometer (MS), is the gold standard for separating and identifying these compounds.[6][7]

  • Residual Solvents: These are organic volatile chemicals used or produced during the synthesis of the drug substance.[8][9] Their presence is strictly controlled due to their potential toxicity. The ICH Q3C guideline categorizes solvents into three classes based on their risk to human health, with Class 1 solvents being the most toxic and to be avoided.[10] Headspace Gas Chromatography (GC-HS) is the prescribed method under USP <467> for this analysis.[8][10]

  • Elemental Impurities: These are traces of metals that can be introduced from catalysts, reagents, or manufacturing equipment.[11][12] The ICH Q3D and USP <232>/<233> guidelines establish permitted daily exposure (PDE) limits for 24 elements based on their toxicity.[1][5][13] Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the required technique due to its exceptional sensitivity and ability to detect a wide range of elements simultaneously.[1][11]

G cluster_organic Organic Impurities (ICH Q3A/B) cluster_solvents Residual Solvents (ICH Q3C) cluster_elemental Elemental Impurities (ICH Q3D) center 4-Methyl-2-(piperidin-3-yloxy)-pyridine HCl Purity Profile O1 Starting Materials center->O1 O2 By-products center->O2 O3 Intermediates center->O3 O4 Degradants center->O4 S1 Class 1 (To be avoided) center->S1 S2 Class 2 (To be limited) center->S2 S3 Class 3 (Low toxic potential) center->S3 E1 Catalyst Residues (e.g., Pd, Pt) center->E1 E2 Process Contaminants (e.g., Ni, Cu) center->E2 E3 Naturally Occurring (e.g., As, Pb) center->E3

Caption: Classification of potential pharmaceutical impurities.

Comparative Analysis of Commercial Suppliers

To illustrate the application of our analytical strategy, we present hypothetical data from the analysis of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride sourced from three different commercial suppliers.

ParameterMethodSpecificationSupplier ASupplier BSupplier C
Appearance VisualWhite to off-white solidConformsConformsYellowish solid
Organic Purity HPLC≥ 99.0%99.8%99.1%98.5%
Highest Unk. Impurity HPLC≤ 0.10%0.07%0.15%0.21%
Total Organic Impurities HPLC≤ 0.5%0.18%0.45%1.1%
Residual Solvents GC-HSMeets USP <467>Methanol: 150 ppm (Limit: 3000)Dichloromethane: 80 ppm (Limit: 600)Acetone: 4500 ppm (Limit: 5000), Toluene: 120 ppm (Limit: 890)
Elemental Impurities ICP-MSMeets USP <232>All elements below required limits.All elements below required limits.Pb: 1.2 ppm (Limit: 0.5)
Purity Assay qNMR98.5% - 101.5%99.6%99.2%98.7%
Overall Assessment --High Quality Acceptable Quality Fails Specification

Interpretation of Results:

  • Supplier A demonstrates excellent quality. The material is clean, with very low levels of organic impurities and residual solvents, and passes all tests comfortably. The high purity by both HPLC and qNMR indicates a robust manufacturing process.

  • Supplier B provides material of acceptable quality but warrants closer scrutiny. While the overall HPLC purity is within a typical specification, a single unknown impurity exceeds the 0.10% threshold for identification, as recommended by ICH Q3A.[14] This would require further analytical work to identify the impurity before the material could be used in a regulated environment.

  • Supplier C fails to meet the required quality standards. The visual appearance is off, total organic impurities are high, and it contains Lead (Pb) above the acceptable limit defined by ICH Q3D.[1][5] This material would be rejected immediately.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point for analysis. Method validation according to ICH Q2(R1) guidelines is required before use in a GMP setting.

Organic Purity by High-Performance Liquid Chromatography (HPLC)

Rationale: This reverse-phase HPLC method is designed to separate the main compound from its potential non-volatile organic impurities. A gradient elution ensures that impurities with a wide range of polarities are resolved.

  • Instrumentation: HPLC with UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

  • Column: ACE C18, 250 x 4.6 mm, 5 µm, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0 5
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in 50:50 Water:Acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • System Suitability:

    • Tailing Factor: The peak for the main compound should have a tailing factor between 0.8 and 1.5.

    • Theoretical Plates: The main peak should have > 2000 theoretical plates.

    • Reproducibility: Five replicate injections of the standard solution should have a relative standard deviation (RSD) of ≤ 2.0% for the peak area.

  • Calculation: Purity is determined by area normalization. % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)

Rationale: This method follows the principles of USP <467>, using static headspace injection to analyze for volatile residual solvents without introducing the non-volatile API onto the GC column.[15][16]

  • Instrumentation: GC with Flame Ionization Detector (FID) and a headspace autosampler (e.g., Agilent 8890 GC with 7697A Headspace Sampler).

  • Column: G43 phase (e.g., Agilent J&W DB-Select 624 UI), 30 m x 0.53 mm x 3.0 µm, or equivalent.

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: 40 °C for 20 min, then ramp at 10 °C/min to 240 °C and hold for 20 min.

  • Injector Temperature: 140 °C.

  • Detector Temperature: 250 °C.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Vial Equilibration Time: 60 min.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5.0 mL of a suitable solvent such as DMSO or water. Crimp securely.[8]

  • System Suitability: Analyze a standard solution containing the expected solvents. The system must be able to resolve critical pairs as defined in USP <467> (e.g., acetonitrile and dichloromethane).[10]

  • Quantification: Performed by comparison to a certified reference standard of the identified solvents.

Elemental Impurity Analysis by ICP-MS

Rationale: As mandated by USP <232>/<233>, ICP-MS provides the necessary sensitivity to quantify potentially toxic elemental impurities at the low levels required to ensure patient safety.[5][11]

  • Instrumentation: ICP-MS (e.g., Agilent 7850, Thermo Fisher iCAP TQ).

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the sample into a clean digestion vessel.

    • Add 5 mL of concentrated Nitric Acid (trace metal grade) and 1 mL of Hydrochloric Acid (trace metal grade).

    • Digest using a validated closed-vessel microwave digestion system.[1]

    • After cooling, dilute the digest to a final volume of 50 mL with deionized water.

  • Analysis: Analyze the sample solution along with calibration standards for the target elements (at a minimum: As, Cd, Hg, Pb, and any catalysts used in the synthesis like Pd, Pt, Ni). An internal standard (e.g., Rh, Ir) is used to correct for matrix effects.

  • System Suitability: Run a check standard at a known concentration to verify instrument performance before, during, and after the sample sequence. The recovery should be within 80-120%.

  • Reporting: Results are reported in ppm (µg/g) and compared against the limits established in ICH Q3D.

Purity Assay by Quantitative ¹H NMR (qNMR)

Rationale: qNMR is a primary analytical method that provides an absolute purity value, orthogonal to chromatography.[17] It relies on the principle that the signal area in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[18] It is an excellent, non-destructive method for obtaining an accurate mass-based purity assessment.[19][20]

  • Instrumentation: NMR Spectrometer, ≥ 400 MHz (e.g., Bruker Avance).

  • Internal Calibrant (IC): A certified reference material of known high purity with a simple spectrum that does not overlap with the analyte signals (e.g., Maleic Acid, Dimethyl Sulfone).

  • Solvent: Deuterated Methanol (Methanol-d₄) or Deuterated Water (D₂O).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample and ~5 mg of the internal calibrant into a vial.

    • Record the exact weights.

    • Dissolve the mixture in a precise volume (~0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T₁ of any integrated proton (typically D1 ≥ 30 s).

    • Number of Scans: ≥ 16.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal calibrant.

  • Calculation: The purity (P) of the target analyte is calculated using the following formula: P_analyte (%) = (Int_analyte / Int_IC) * (n_IC / n_analyte) * (MW_analyte / MW_IC) * (m_IC / m_analyte) * P_IC Where:

    • Int = Integral area

    • n = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal calibrant (as a percentage)

Conclusion and Recommendations

The purity assessment of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is not a single measurement but a comprehensive investigation. By integrating orthogonal analytical techniques—HPLC for organic purity, GC-HS for residual solvents, ICP-MS for elemental impurities, and qNMR for an absolute purity assay—a complete and reliable profile of the material can be established.

As demonstrated by our hypothetical supplier comparison, a low price or a passing CoA on its own is not a sufficient indicator of quality. Rigorous, in-house verification using the principles and protocols outlined in this guide is essential. For drug development professionals, selecting a supplier like Supplier A is critical. The high purity and low impurity profile minimize risks in downstream processes, ensure reproducibility in experiments, and provide a solid foundation for regulatory submissions. Materials from suppliers like B and C introduce unacceptable risks and potential for project delays and failures. Investing in a thorough analytical evaluation upfront is a critical step in ensuring the safety, quality, and ultimate success of any pharmaceutical endeavor.

References

  • Agilent Technologies, Inc. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. [Online] Available at: [Link][1]

  • Pharmaceutical Technology. (2009). Residual Solvent Analysis in Pharmaceuticals. [Online] Available at: [Link][9]

  • Jovanovska, V., et al. (2012). Analytical Methods for Residual Solvents Determination in Pharmaceutical Products. [Online] Available at: [Link][15]

  • Agilent Technologies, Inc. Residual Solvent Analysis of Pharmaceutical Products. [Online] Available at: [Link][10]

  • Pharmaceutical Technology. (2013). Elemental Impurity Analysis. [Online] Available at: [Link][12]

  • Separation Science. (2024). Residual Solvents Analysis for the Pharmaceutical Industry. [Online] Available at: [Link][16]

  • Intertek. Pharmaceutical Impurity Testing and Identification. [Online] Available at: [Link][2]

  • European Medicines Agency. Quality: impurities. [Online] Available at: [Link][4]

  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. [Online] Available at: [Link][14]

  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Online] Available at: [Link][5]

  • The Gambia Medicines Control Agency. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Online] Available at: [Link][21]

  • Chemical Industry Digest. (2020). Elemental Impurity Analysis in Pharmaceutical Products. [Online] Available at: [Link][13]

  • Daly, P., et al. (2017). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. [Online] Available at: [Link][19]

  • Manufacturing Chemist. (2024). The expert's guide to pharmaceutical impurity analysis. [Online] Available at: [Link][3]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Online] Available at: [Link][22]

  • ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. [Online] Available at: [Link][17]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Online] Available at: [Link][18]

  • Research Journal of Pharmacy and Technology. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Online] Available at: [Link][7]

  • National Institute of Standards and Technology (NIST). (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. [Online] Available at: [Link][20]

Sources

A Comparative Analysis of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride from Different Vendors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the quality of starting materials and intermediates is paramount. The seemingly minute variations between batches or vendors of a chemical entity can have cascading effects on reaction kinetics, impurity profiles, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparative analysis of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, a key building block in medicinal chemistry, sourced from three different vendors.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth look at the analytical methodologies used to assess the quality of this compound and presents a hypothetical comparative dataset to illustrate the potential differences one might encounter. The objective is to equip the reader with the knowledge to make informed decisions when sourcing critical chemical intermediates.

Introduction to 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is a heterocyclic compound incorporating both a pyridine and a piperidine moiety. Such structures are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1][2] The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a common scaffold in many FDA-approved drugs.[3] Its ability to engage in hydrogen bonding and its inherent polarity make it a valuable component in drug design.[4] Similarly, the piperidine ring, a saturated six-membered heterocycle with one nitrogen atom, is a prevalent structural motif in natural products and synthetic drugs, often contributing to desirable pharmacokinetic properties.

The combination of these two rings in 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride makes it a versatile intermediate for the synthesis of novel therapeutic agents, potentially targeting a range of biological targets. Given its role as a foundational element in multi-step syntheses, ensuring its purity and consistent quality is a critical first step in any research and development program.

Experimental Design for Comparative Analysis

To provide a robust comparison, this guide will focus on a panel of analytical techniques designed to assess the identity, purity, and physical properties of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride from three hypothetical vendors: Vendor A (V-A) , Vendor B (V-B) , and Vendor C (V-C) .

The following sections detail the experimental protocols for each analytical method. The causality behind each experimental choice is explained to provide a deeper understanding of the "why" behind the "how."

Visual and Physical Characterization

A simple yet often overlooked first step is the visual inspection of the material. Any significant deviation in color or appearance from the expected white to off-white solid can be an early indicator of impurities or degradation.

Protocol:

  • Carefully observe the color and physical form (e.g., crystalline, amorphous powder) of the sample from each vendor under consistent lighting conditions.

  • Record any observed differences.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the workhorse of the pharmaceutical industry for purity determination and impurity profiling due to its high resolution and sensitivity.[5] A well-developed HPLC method can separate the main compound from related substances and degradation products.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.

Rationale: The C18 column is a versatile stationary phase for separating a wide range of small molecules. The gradient elution allows for the separation of compounds with different polarities, ensuring that both early- and late-eluting impurities are detected. TFA is used as an ion-pairing agent to improve peak shape.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic molecules. It provides detailed information about the chemical environment of each proton in the molecule.

Protocol:

  • Dissolve approximately 5-10 mg of the sample from each vendor in a deuterated solvent (e.g., DMSO-d₆).

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.

  • Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the structure of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride.

Rationale: DMSO-d₆ is a common solvent for NMR analysis of polar, hydrochloride salt compounds. A 400 MHz spectrometer provides sufficient resolution for unambiguous structural assignment.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides a highly accurate measurement of the molecular weight of the compound, confirming its elemental composition.

Protocol:

  • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent (e.g., methanol).

  • Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Compare the observed m/z value with the theoretical molecular weight of the free base.

Rationale: ESI is a soft ionization technique that is well-suited for polar molecules like the target compound, minimizing fragmentation and providing a clear molecular ion peak.

Karl Fischer Titration for Water Content

The presence of water can affect the stoichiometry of subsequent reactions and the stability of the compound. Karl Fischer titration is the gold standard for determining water content.

Protocol:

  • Use a coulometric or volumetric Karl Fischer titrator.

  • Accurately weigh a suitable amount of the sample and introduce it into the titration cell.

  • The instrument will automatically titrate the sample and calculate the water content as a percentage.

Rationale: This method is highly specific for water and can detect even trace amounts, providing a more accurate result than loss on drying, which can also measure residual solvents.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the comparative analysis process.

Analytical_Workflow cluster_vendors Sample Sourcing cluster_analysis Analytical Characterization cluster_reporting Data Evaluation & Reporting Vendor_A Vendor A Sample Visual Visual Inspection Vendor_A->Visual Vendor_B Vendor B Sample Vendor_B->Visual Vendor_C Vendor C Sample Vendor_C->Visual HPLC HPLC (Purity) Visual->HPLC NMR ¹H NMR (Structure) HPLC->NMR MS Mass Spec (MW) NMR->MS KF Karl Fischer (H₂O) MS->KF Data_Table Comparative Data Table KF->Data_Table Conclusion Conclusion & Recommendation Data_Table->Conclusion

Caption: Experimental workflow for the comparative analysis.

Hypothetical Comparative Data

The following tables summarize the hypothetical results of the analytical tests performed on samples from the three vendors. This data is illustrative and designed to highlight potential variations.

Table 1: Physical and Chemical Properties

ParameterVendor A (V-A)Vendor B (V-B)Vendor C (V-C)Specification
Appearance White crystalline solidOff-white powderWhite crystalline solidWhite to off-white solid
Purity (HPLC, % Area) 99.5%98.2%99.8%≥ 98.0%
Largest Single Impurity (%) 0.15%0.8%0.08%≤ 0.5%
Total Impurities (%) 0.5%1.8%0.2%≤ 2.0%
Water Content (Karl Fischer, %) 0.2%0.9%0.1%≤ 1.0%
¹H NMR Conforms to structureConforms to structureConforms to structureConforms to structure
Mass Spec (m/z) ConformsConformsConformsConforms to structure

Table 2: Impurity Profile (Hypothetical)

ImpurityRetention Time (min)V-A (% Area)V-B (% Area)V-C (% Area)
Starting Material 1 8.50.100.50.05
Starting Material 2 12.10.050.3ND
Unknown Impurity 1 15.3ND0.8ND
Unknown Impurity 2 18.90.150.20.08
ND = Not Detected

Interpretation of Results and Vendor Selection

The hypothetical data presented above illustrates the importance of a multi-faceted analytical approach to vendor qualification.

  • Vendor C emerges as the highest quality supplier in this hypothetical scenario. The material is a white crystalline solid with the highest purity (99.8%), the lowest levels of single and total impurities, and the lowest water content. This level of quality is ideal for demanding applications where even trace impurities could interfere with downstream processes or lead to the formation of unwanted byproducts.

  • Vendor A provides material of acceptable quality that meets all specifications. With a purity of 99.5% and well-controlled impurity levels, this material would be suitable for many research and development applications.

  • Vendor B , while meeting the minimum purity specification of ≥ 98.0%, presents some potential concerns. The off-white color may indicate the presence of chromophoric impurities. More significantly, the presence of a single unknown impurity at 0.8% exceeds the typical specification for a single impurity (≤ 0.5%). This would warrant further investigation to identify the impurity and assess its potential impact on subsequent reactions. The higher water content, while within the specification, is also a point of consideration.

Conclusion and Recommendations

The quality of chemical intermediates is a critical determinant of success in pharmaceutical research and development. This guide has outlined a systematic approach to the comparative analysis of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride from different vendors.

Based on the hypothetical data, the following recommendations can be made:

  • For applications where the highest purity is essential, such as in late-stage development or for the synthesis of a final API, Vendor C would be the preferred choice.

  • For general research and early-stage development, Vendor A offers a good balance of quality and likely cost-effectiveness.

  • Material from Vendor B should be approached with caution. Further analysis to identify the major unknown impurity would be necessary before its use in any critical application.

It is crucial to remember that this is a hypothetical analysis. Researchers should always perform their own in-house quality control testing to verify the information provided on a vendor's Certificate of Analysis and to ensure that the material is fit for its intended purpose.[6][7][8]

Chemical Structure

Caption: Structure of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride.

References

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D.
  • Advent Chembio. (n.d.). Certificate of Analysis (CoA) in Pharma.
  • Dedecke GmbH. (n.d.). Certificate of Analysis (CoA).
  • DDReg Pharma. (n.d.). What is a Certificate of Analysis (CoA).
  • BenchChem. (2025, December). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Artsyl. (n.d.). Certificate of Analysis: Uses, Definition, Template.
  • Exploring Pyridine Derivatives: Applications in Pharma and Electronics. (n.d.).
  • BenchChem. (2025). Technical Support Center: Managing Impurities in Piperidine Synthesis.
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • Sigma-Aldrich. (n.d.). Pyridine Pharmaceutical Secondary Standard; Certified Reference Material.
  • Chem-Impex. (n.d.). 4-(Piperidin-4-Yloxy)Pyridine Dihydrochloride.
  • Jubilant Ingrevia. (n.d.). Pyridine for Pharma, Agrochemicals, paints, and electronics industry.
  • ChemicalBook. (n.d.). 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Wu, F., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(3), 1330-1343.
  • Slideshare. (n.d.). Pyridine - Syntheis, Reactions and Medicinal uses.
  • IJNRD. (2024, May 5). Pyridine: Synthesis, Swiss-ADME and Applications.
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • Fluorochem. (n.d.). 5-Methyl-2-(piperidin-4-yloxy)-pyridine hydrochloride.
  • BLDpharm. (n.d.). 2-Methyl-6-(piperidin-4-yloxy)pyridine dihydrochloride.
  • PubMed Central. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • PubMed Central. (2022, January 1). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

Sources

A Head-to-Head Comparative Guide to 4-Methyl-2-(piperidin-3-yloxy)-pyridine and its Analogs as α7 Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers targeting cognitive and inflammatory disorders, the α7 nicotinic acetylcholine receptor (α7 nAChR) presents a compelling target.[1][2] This ligand-gated ion channel is integral to the cholinergic system in the brain and the parasympathetic nervous system's anti-inflammatory pathways.[1][2] Agonists of the α7 nAChR are sought after for their potential to ameliorate cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[1][2] The chemical scaffold, 4-Methyl-2-(piperidin-3-yloxy)-pyridine, represents a key pharmacophore in the development of selective and potent α7 nAChR modulators. This guide provides a head-to-head comparison of the parent compound and its structural analogs, grounded in experimental data to inform future drug design and development.

The α7 Nicotinic Acetylcholine Receptor: The Therapeutic Target

The α7 nAChR is a homopentameric ion channel that, upon binding to its endogenous ligand acetylcholine, opens to allow the influx of cations, primarily calcium. This influx triggers a cascade of downstream signaling events, including the activation of extracellular signal-regulated kinases (ERK), which are crucial for modulating cell survival and memory processes.[3][4] The development of selective agonists for this receptor is a promising strategy for enhancing cognitive functions, especially in diseases where acetylcholine levels are diminished.[1]

Below is a diagram illustrating the canonical signaling pathway activated by an α7 nAChR agonist.

alpha7_pathway cluster_membrane Cell Membrane Agonist α7 Agonist (e.g., Pyridine Analog) a7R α7 nAChR (Closed) Agonist->a7R Binds a7R_open α7 nAChR (Open) a7R->a7R_open Conformational Change Ca_ion Ca²⁺ a7R_open->Ca_ion Influx ERK ERK Activation Ca_ion->ERK Activates Downstream Modulation of Synaptic Plasticity & Neuroprotection ERK->Downstream Leads to

Caption: Agonist binding to the α7 nAChR induces channel opening and downstream signaling.

The Parent Compound: 4-Methyl-2-(piperidin-3-yloxy)-pyridine

The core structure of 4-Methyl-2-(piperidin-3-yloxy)-pyridine serves as a foundational scaffold for potent α7 nAChR ligands. Its key structural features—the pyridine ring, the piperidine moiety, and the ether linkage—are critical for interaction with the receptor. The methyl group on the pyridine ring can also influence electronic properties and metabolic stability.

Key Analogs and Structure-Activity Relationship (SAR)

The development of analogs aims to optimize potency, selectivity, and pharmacokinetic (PK) properties. Modifications typically focus on three key areas of the scaffold. Structural changes in the pyridine and piperidine rings are crucial for conferring specificity.[5]

SAR_Logic cluster_scaffold Core Scaffold & Modification Points cluster_effects Impact of Modifications Scaffold 4-Methyl-2-(piperidin-3-yloxy)-pyridine Core PointA Pyridine Ring (Position 4 & 5) EffectA Modifies: Potency, Selectivity Example: Adding electron-withdrawing groups can increase affinity. PointA->EffectA PointB Piperidine Ring (Nitrogen) EffectB Modifies: PK properties, Brain Penetration Example: N-alkylation can alter solubility and BBB permeability. PointB->EffectB PointC Ether Linkage EffectC Modifies: Conformational Rigidity, Stability Example: Replacement with bioisosteres can improve metabolic stability. PointC->EffectC

Caption: Key modification points on the pyridine-piperidine scaffold and their general impact.

Head-to-Head Performance Comparison

Compound IDStructure/Classα7 nAChR Ki (nM)α7 nAChR EC50 (nM)Selectivity ProfileKey Findings
PNU-282987 Quinuclidine Benzamide~20~260High selectivity for α7A well-characterized, potent agonist used as a reference compound in many functional assays.[3][6]
PHA-543613 Azabicyclic Amide~10~100Selective for α7Demonstrates efficacy in preclinical cognition models.[3]
AR-R 17779 Spirocyclic Amine~5~50Partial agonist activityOne of the earlier selective α7 agonists.[2][3]
Analog Series A 2-Aryloxy-N-acetamidesVariableVariableDependent on substitutionSAR studies show that 2,6-difluoro substitution on the aryloxy ring improves potency nearly 3-fold.[7]
Analog Series B Pyridine-derivedVariableNot ReportedDependent on substitutionSynthesis and evaluation of these analogs revealed that mono-substituted aryl groups were favored over di-substituted ones for activity.[8]

Experimental Protocols for Comparative Evaluation

To ensure a robust and objective comparison, standardized assays are critical. The following are detailed protocols for determining the key pharmacodynamic and pharmacokinetic parameters of novel analogs.

Radioligand Binding Assay (Determination of Binding Affinity, Ki)

This assay quantifies the affinity of a test compound for the α7 nAChR by measuring its ability to displace a known high-affinity radioligand.[9][10]

Principle: A competitive binding assay where increasing concentrations of an unlabeled test compound compete with a fixed concentration of a radiolabeled ligand (e.g., [³H]methyllycaconitine) for binding to receptors in a membrane preparation.[10] The concentration of the test compound that inhibits 50% of the specific binding is the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[9]

Workflow Diagram:

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis MembranePrep Prepare Receptor Source (e.g., Rat Brain Homogenate or Cell Membranes) Incubate Incubate Membranes, Radioligand, and Test Compound MembranePrep->Incubate LigandPrep Prepare Radioligand (e.g., [³H]MLA) & Test Compound Dilutions LigandPrep->Incubate Filter Separate Bound/Unbound Ligand (Rapid Vacuum Filtration) Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Measure Radioactivity (Liquid Scintillation Counting) Wash->Count Analyze Calculate IC50 and Ki (Non-linear Regression) Count->Analyze

Caption: Step-by-step workflow of a competitive radioligand binding assay.[9]

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat brain tissue or cells expressing α7 nAChR in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[9] Centrifuge to pellet membranes, then resuspend in fresh buffer.[11]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (e.g., [³H]methyllycaconitine), and varying concentrations of the test compound.[10][11] Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).[9]

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to reach equilibrium.[11]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate receptor-bound from free radioligand.[9]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.[9]

  • Counting: Place filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[9]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value, then calculate the Ki using the Cheng-Prusoff equation.

Functional Assay (Determination of Potency, EC50, and Efficacy)

Functional assays measure the biological response elicited by the compound, determining whether it is an agonist, antagonist, or allosteric modulator. A calcium flux assay is a common method for α7 nAChRs due to their calcium permeability.

Principle: Cells stably expressing the human α7 nAChR are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding and channel activation, the influx of calcium causes an increase in fluorescence, which is measured in real-time.[6] Due to the rapid desensitization of the α7 nAChR, a positive allosteric modulator (PAM) like PNU-120596 is often used to enhance the signal.[6][12]

Step-by-Step Protocol:

  • Cell Culture: Plate cells (e.g., HEK293 or GH4C1) stably expressing the human α7 nAChR in 96-well plates and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-3 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Use an automated liquid handler or a fluorescence plate reader (e.g., FLIPR) to add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after compound addition. The change in fluorescence corresponds to the intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the log concentration of the test compound. Use a sigmoidal dose-response curve to calculate the EC50 (potency) and Emax (efficacy) values.

In Vitro Pharmacokinetic Profiling

Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is crucial for developing viable CNS drug candidates.[13][14]

Metabolic Stability Assay:

  • Principle: Measures the rate at which a compound is metabolized by liver enzymes.

  • Method: Incubate the test compound with liver microsomes and NADPH (a cofactor for metabolic enzymes). At various time points, stop the reaction and measure the concentration of the remaining parent compound using LC-MS/MS.

  • Output: In vitro half-life (t½) and intrinsic clearance (Clint).

Permeability Assay (PAMPA):

  • Principle: Assesses a compound's ability to passively diffuse across an artificial membrane, predicting its potential for intestinal absorption and blood-brain barrier (BBB) penetration.[14]

  • Method: A donor plate containing the test compound is placed over an acceptor plate, separated by a filter coated with an artificial lipid membrane. After incubation, the concentration of the compound in both plates is measured to calculate the permeability coefficient (Pe).

Key CNS Pharmacokinetic Considerations:

  • Blood-Brain Barrier (BBB) Penetration: Essential for CNS-acting drugs, influenced by lipophilicity, molecular size, and interaction with efflux transporters like P-glycoprotein.[13][14][15]

  • Protein Binding: High plasma protein binding can limit the free fraction of the drug available to cross the BBB.[14][15]

  • Brain Exposure: Can be assessed in vivo by measuring brain and plasma concentrations at various time points after administration to determine the brain-to-plasma ratio.[13][16]

Conclusion and Future Directions

The 4-Methyl-2-(piperidin-3-yloxy)-pyridine scaffold is a versatile and promising starting point for the development of novel α7 nAChR modulators. Structure-activity relationship studies consistently show that minor modifications to the pyridine and piperidine rings can significantly impact potency and selectivity.[5][17][18] Future research should focus on a multi-parameter optimization approach, balancing high affinity and functional potency with favorable pharmacokinetic properties, particularly BBB penetration and metabolic stability. The systematic application of the described comparative assays will be instrumental in identifying lead candidates with the potential for clinical development in the treatment of cognitive and neurological disorders.

References

  • Kuca, K., et al. (2012). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. International Journal of Molecular Sciences. Available at: [Link]

  • Marks, M.J., & Collins, A.C. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology. Available at: [Link]

  • Ng, H.J., et al. (2009). Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells. British Journal of Pharmacology. Available at: [Link]

  • Ng, H.J., et al. (2009). Pharmacology of alpha7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells. British Journal of Pharmacology. Available at: [Link]

  • Aragen Bioscience. (n.d.). Pharmacokinetic Strategies in CNS Drug Discovery. Aragen. Available at: [Link]

  • Kuca, K., et al. (2012). Alpha7 nicotinic acetylcholine receptor is a target in pharmacology and toxicology. International Journal of Molecular Sciences. Available at: [Link]

  • PDSP. (n.d.). Assay Protocol Book. PDSP. Available at: [Link]

  • van den Brink, W., et al. (2019). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Discovery. Available at: [Link]

  • Pires, M., et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical Pharmacokinetics. Available at: [Link]

  • Yamamoto, Y., et al. (2018). Prediction of human CNS pharmacokinetics using a physiologically-based pharmacokinetic modeling approach. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Gonzalez, J.C., et al. (2024). The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson's Disease. International Journal of Molecular Sciences. Available at: [Link]

  • Symeres. (2025). What is CNS pharmacokinetics and how is it measured?. Symeres. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Hurst, R.S., et al. (2005). A novel positive allosteric modulator of the alpha 7 neuronal nicotinic acetylcholine receptor: In vitro and in vivo characterization. The Journal of Neuroscience. Available at: [Link]

  • Sloan, J.W., et al. (1985). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogues for enhancing and inhibiting the binding of (+/-)-[3H]nicotine to the rat brain P2 preparation. Journal of Medicinal Chemistry. Available at: [Link]

  • Newcombe, J., et al. (2018). Identification by virtual screening and functional characterisation of novel positive and negative allosteric modulators of the α7 nicotinic acetylcholine receptor. PLoS One. Available at: [Link]

  • Gao, Y., et al. (2022). Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship. ResearchGate. Available at: [Link]

  • De la Fuente, M., et al. (2016). Expression and Functional Role of α7 Nicotinic Receptor in Human Cytokine-stimulated Natural Killer (NK) Cells. The Journal of Biological Chemistry. Available at: [Link]

  • Shih, P.Y., et al. (2020). Functional α7 nicotinic acetylcholine receptors in GABAergic neurons of the interpeduncular nucleus. eNeuro. Available at: [Link]

  • Herrera-Mayorga, V., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

  • Kumar, D., et al. (2021). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. RSC Medicinal Chemistry. Available at: [Link]

  • Lind, K.N., et al. (2008). Synthesis and evaluation of novel pyridine based PLG tripeptidomimetics. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Amato, G.S., et al. (2021). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules. Available at: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my goal is to empower your research by ensuring safety and operational excellence extend beyond the bench. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride. The procedures outlined here are grounded in established safety principles for handling pyridine derivatives and hydrochloride salts, ensuring a self-validating system of laboratory safety.

Hazard Characterization and Assessment

Understanding the potential hazards of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is the foundation of its safe handling and disposal. Based on its constituent chemical groups (pyridine, piperidine, hydrochloride), we can anticipate a hazard profile that demands respect and careful management.

Pyridine and its derivatives are generally classified as hazardous materials.[1] They are often flammable, harmful if swallowed, inhaled, or absorbed through the skin, and can cause significant skin and eye irritation.[2] The hydrochloride salt form typically indicates a solid material that is soluble in water.[3]

Table 1: Anticipated Hazard Profile

Hazard Category Anticipated Risk and Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful/Toxic. Pyridine-based compounds are known to be toxic.[3] Assume this compound is harmful if swallowed, in contact with skin, or inhaled.
Flammability Flammable Solid. While the hydrochloride salt may reduce volatility compared to the free base, pyridine itself is a flammable liquid.[2] Treat the compound and its waste as flammable and keep it away from ignition sources.[4]
Skin Corrosion/Irritation Causes skin irritation. Pyridine derivatives can be moderate to severe skin irritants.[5] Prolonged contact should be avoided.
Eye Damage/Irritation Causes serious eye irritation. Contact with eyes can lead to serious damage.[6]

| Environmental Hazard | Toxic to aquatic life. Pyridine derivatives can be toxic to aquatic organisms.[7][8] Do not allow the chemical or its waste to enter drains or waterways.[9] |

Personal Protective Equipment (PPE) and Safe Handling

Given the anticipated hazards, a stringent PPE protocol is mandatory when handling 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride in any form—pure, in solution, or as waste.

  • Eye and Face Protection: Always wear chemical safety goggles with side shields or a full-face shield.[1]

  • Hand Protection: Use chemical-resistant gloves. Butyl rubber is often recommended for pyridine-based compounds.[10] Always consult the glove manufacturer's compatibility chart. Nitrile gloves may not offer sufficient protection for prolonged contact.[10]

  • Body Protection: A fully-buttoned, flame-resistant lab coat is essential to protect against splashes and spills.[1][4]

  • Respiratory Protection: All handling and preparation of waste should be conducted within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[10]

Spill Management and Decontamination

Accidents can happen, and a clear, pre-defined spill response plan is crucial for safety.

For Small Spills:

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Contain: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[1][11] Do not use combustible materials like paper towels to absorb the initial spill.

  • Collect: Using non-sparking tools, carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[11][12]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (such as acetone, if appropriate for the surface), followed by a soap and water solution.[13]

  • Dispose: All contaminated materials (absorbent, cleaning materials, gloves) must be disposed of as hazardous waste.

For Large Spills:

  • Evacuate Immediately: Evacuate the laboratory and secure the area.

  • Activate Emergency Response: Contact your institution's Environmental Health and Safety (EHS) office and/or local emergency services immediately.[10] Do not attempt to clean up a large spill without specialized training and equipment.

Waste Segregation and Chemical Incompatibility

Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible chemicals can lead to dangerous reactions, such as the generation of toxic gases, fire, or explosions.

  • Dedicated Waste Stream: 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride waste must be collected in its own dedicated, properly labeled hazardous waste container.

  • Do Not Mix: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[1]

  • Known Incompatibilities: Pyridine and its derivatives are incompatible with strong oxidizing agents and strong acids (especially nitric acid).[1][10] Ensure your waste container is stored away from these materials.

Acid-base reactions are a common cause of drug incompatibility, potentially leading to precipitation of the nonionized form of a drug from its salt solution.[14] Mixing this hydrochloride salt waste with a strong base could liberate the more volatile and potentially more hazardous free base form.

Step-by-Step Disposal Protocol

Follow this protocol to ensure the safe collection, storage, and disposal of waste containing 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride.

  • Waste Identification: This compound must be treated as hazardous chemical waste.[15]

  • Container Selection: Select a sealable, airtight, and chemically compatible waste container. The original product container can be used if it is in good condition.[10]

  • Waste Collection: Collect all waste, including pure compound, contaminated solutions, and spill cleanup materials, directly into the designated container. Avoid leaving containers open in the fume hood.

  • Labeling: Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[10] The label must include:

    • The full chemical name: "4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride"

    • The words "Hazardous Waste"

    • An accumulation start date

    • Associated hazard warnings (e.g., Toxic, Flammable)

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[10] The storage area should be cool, dry, and away from direct sunlight, heat, and incompatible chemicals.[8]

  • Arrange for Disposal: When the container is full or you are finished generating this waste stream, complete a chemical collection request form as required by your institution's EHS office.[10][16] Professional, licensed hazardous waste disposal services will then manage the final treatment, which is typically high-temperature incineration.[15]

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the safe disposal of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal A Waste Generated: 4-Methyl-2-(piperidin-3-yloxy)-pyridine HCl B Wear Full PPE (Goggles, Lab Coat, Butyl Gloves) A->B C Work in a Certified Chemical Fume Hood B->C D Select Compatible, Sealable Container C->D E Affix 'Hazardous Waste' Label with Chemical Name D->E H Add Waste to Container E->H F Is waste stream separate from incompatibles (strong acids, oxidizers)? G Segregate Immediately! F->G No I Seal Container Tightly F->I Yes G->H H->F J Store in Cool, Dry, Ventilated Satellite Accumulation Area I->J K Complete & Submit Chemical Waste Pickup Request to EHS Office J->K L Professional Disposal (e.g., Incineration) K->L

Caption: Workflow for Safe Disposal of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that your groundbreaking research does not come at the cost of personal or environmental well-being. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Washington State University.

  • Pyridine: incident management. GOV.UK.

  • What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. (2025-08-04).

  • Safe Disposal of Pyridine, 3-((benzylthio)methyl)-: A Procedural Guide. Benchchem.

  • Safety Data Sheet - 4-Methylpyridine. Sigma-Aldrich. (2025-11-06).

  • PYRIDINE - CAMEO Chemicals. NOAA.

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).

  • Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI).

  • Safety Data Sheet - 4-Methylpiperidine. (2015-02-02).

  • Safety Data Sheet - Pyridine. Penta chemicals. (2024-11-26).

  • Safety Data Sheet - 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride. Fisher Scientific. (2025-05-01).

  • Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals. Benchchem.

  • Safety Data Sheet - Pyridine hydrochloride. Thermo Fisher Scientific. (2010-10-29).

  • Safety Data Sheet - 2-Amino-4-picoline.

  • Safety Data Sheet - 2'-fluoro, ortho-fluoro (±)-cis-3-methyl Fentanyl (hydrochloride). Cayman Chemical. (2025-08-28).

  • 4-METHYL PYRIDINE - CAMEO Chemicals. NOAA.

  • Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health. (2015-09-01).

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).

  • Pharmaceutical Incompatibilities: A Review. ResearchGate. (2025-08-06).

  • Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine. Benchchem.

  • Drug incompatibility chemistry. PubMed. (2009-02-15).

Sources

A Senior Application Scientist's Guide to Handling 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work frequently involves the synthesis and handling of novel chemical entities. While comprehensive safety data for such molecules may not always be readily available, a rigorous, science-led approach to risk assessment is paramount. This guide provides essential safety and logistical information for handling 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, focusing on personal protective equipment (PPE) and waste disposal. Our methodology is grounded in a principle of structural analogy—evaluating the potential hazards by examining the known risks of the compound's core chemical motifs: the pyridine ring, the piperidine group, and its nature as a hydrochloride salt.

Hazard Analysis by Structural Analogy

The toxicological and safety profile of 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride is not extensively documented. Therefore, we must infer its potential hazards from its constituent parts.

  • Pyridine Core: The pyridine ring is a well-characterized heterocyclic aromatic compound. Pyridine and its derivatives are often flammable and can be harmful if swallowed, inhaled, or in contact with skin.[1] They are known to cause skin and serious eye irritation. Inhalation may lead to respiratory irritation, headaches, and dizziness.[2]

  • Piperidine Moiety: Piperidine itself is a corrosive substance that can cause severe skin burns and eye damage.[3] While integrated into a larger molecule, this basic nitrogenous heterocycle contributes to the overall potential for irritation and toxicity.

  • Hydrochloride Salt: The presence of a hydrochloride salt suggests the compound is likely a crystalline solid at room temperature. This physical state presents a primary exposure risk through the inhalation of dust or aerosols generated during handling (e.g., weighing, transferring). Hydrochloride salts are also typically water-soluble, meaning they can be readily absorbed through moist tissues.[4]

Based on this analysis, it is prudent to treat 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride as a substance that is harmful by all routes of exposure and capable of causing significant skin, eye, and respiratory irritation.

Predicted Hazard Summary

The following table synthesizes the expected hazards based on analogous compounds like Pyridine Hydrochloride.

Hazard ClassificationAnticipated RiskRationale and Supporting Evidence
Acute Toxicity (Oral) Category 4: Harmful if swallowed Pyridine and its hydrochloride salt are classified as harmful if swallowed.[4][5][6]
Acute Toxicity (Dermal) Category 4: Harmful in contact with skin Pyridine derivatives are known to be toxic upon skin contact.[7]
Acute Toxicity (Inhalation) Category 4: Harmful if inhaled Dust or aerosols can cause respiratory irritation.[4][6]
Skin Corrosion/Irritation Category 2: Causes skin irritation Both pyridine and piperidine moieties are known skin irritants.[4][5]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation This is a common hazard for pyridine-based compounds and hydrochloride salts.[4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation Inhalation of dust is a primary concern.[4]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. The foundation of safety begins with engineering controls, which are then supplemented by appropriate personal gear.

Step 1: Engineering Controls (The First Line of Defense)

Before any handling of the compound, ensure that primary engineering controls are in place and fully functional.

  • Chemical Fume Hood: All weighing, reconstitution, and transfer operations involving 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride must be conducted inside a certified chemical fume hood.[2][3] This is non-negotiable and serves to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts outside the primary containment of the fume hood.[4][7]

  • Safety Stations: Ensure unobstructed access to an emergency eyewash station and a safety shower.

Step 2: Selecting and Donning Personal Protective Equipment

The selection of PPE must be deliberate and based on the anticipated hazards of skin contact, eye exposure, and inhalation.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Latex gloves are not suitable for handling pyridine-based compounds.[2]

    • Recommended Glove Types: Nitrile or neoprene gloves provide adequate protection for incidental contact.[2]

    • Protocol: Always double-glove. Inspect gloves for any signs of tears or punctures before use. After handling is complete, remove the outer pair of gloves and dispose of them as hazardous waste before leaving the fume hood. The inner pair can then be removed once outside the immediate work area.

  • Eye and Face Protection: Given the high potential for serious eye irritation, robust protection is mandatory.

    • Minimum Requirement: Wear chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[8]

    • Best Practice: For operations with a higher risk of splashes or aerosol generation (e.g., preparing stock solutions, sonicating), supplement goggles with a full-face shield.[9]

  • Body Protection: A lab coat is required to protect against incidental skin contact.

    • Protocol: Wear a clean, buttoned lab coat. For tasks involving larger quantities, consider a chemically resistant apron worn over the lab coat.[10] Contaminated clothing must be removed immediately and decontaminated before reuse.[7]

  • Respiratory Protection: In standard laboratory settings where the compound is handled exclusively within a fume hood, a respirator is typically not required. However, a risk assessment may deem it necessary under specific circumstances.

    • When to Consider a Respirator:

      • If there is a failure of engineering controls (e.g., fume hood malfunction).

      • During the cleanup of a large spill outside of a containment area.

      • When handling large quantities of the powder where significant dust is generated.

    • Type of Respirator: If required, use a NIOSH-approved respirator. For dust, a particulate respirator (e.g., N95, P100) may be sufficient. For vapors, an air-purifying respirator with organic vapor cartridges is appropriate.[10] All respirator use must be in accordance with a formal respiratory protection program that includes training and fit-testing.[9]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_controls Engineering Controls cluster_ppe Personal Protective Equipment cluster_end Final Check start Start: Handling 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride task Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Solution) - Potential for Dust/Aerosol start->task fume_hood Work in Certified Chemical Fume Hood? task->fume_hood ppe_base Standard PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles fume_hood->ppe_base Yes stop STOP! Re-evaluate Procedure fume_hood->stop No face_shield Add Face Shield ppe_base->face_shield High Splash Risk? respirator Consider Respirator (N95 or Organic Vapor) ppe_base->respirator High Dust/Aerosol Risk? proceed Proceed with Work ppe_base->proceed Low Risk face_shield->proceed respirator->proceed

Caption: PPE selection workflow for handling the target compound.

Operational and Disposal Plans

Safe handling extends beyond PPE to include proper procedures during and after the work is completed.

Handling and First Aid
  • Avoid breathing dust.[4] Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the material.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation develops.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[6]

Waste Disposal Protocol

All materials contaminated with 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams. Keep it in a designated, sealed, and clearly labeled container.

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any unrecoverable product. Place these items in a sealed, labeled hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, sealed, and labeled hazardous waste container. Do not empty into drains.[11]

  • Disposal: All waste must be disposed of through an approved hazardous waste disposal plant.[4][5] Adhere strictly to all local, regional, and national regulations for hazardous waste disposal. The user is responsible for assigning the correct waste codes based on the application.[4]

By adhering to this comprehensive guide, researchers can confidently and safely handle 4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride, ensuring personal safety and environmental responsibility.

References

  • Pyridine - Safety Data Sheet - Carl ROTH . Carl ROTH. [Link]

  • Pyridine,6551E-3,2023/02/01 - Safety Data Sheet . KISHIDA CHEMICAL CO., LTD.. [Link]

  • Safety Data Sheet: Pyridine - Carl ROTH . (2025-03-31). Carl ROTH. [Link]

  • 2-((4-Chlorophenyl)(4-piperidinyloxy)methyl)pyridine . PubChem. [Link]

  • Handling Pyridine: Best Practices and Precautions . (2024-03-12). Post Apple Scientific. [Link]

  • HAZARD SUMMARY: Pyridine . New Jersey Department of Health. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-(piperidin-3-yloxy)-pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.